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  • Product: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine
  • CAS: 1189444-94-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

A Versatile Scaffold in Kinase Inhibitor Design Executive Summary In the landscape of targeted oncology therapeutics, the pyrimidine pharmacophore remains a cornerstone of kinase inhibitor design. 4-(6-Chloro-2-trifluoro...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold in Kinase Inhibitor Design

Executive Summary

In the landscape of targeted oncology therapeutics, the pyrimidine pharmacophore remains a cornerstone of kinase inhibitor design. 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (CAS: 1189444-94-7) represents a high-value "privileged scaffold" specifically tuned for the development of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, a self-validating synthesis protocol designed to minimize side reactions, and its mechanistic utility in drug discovery. By leveraging the electron-withdrawing nature of the trifluoromethyl group and the hinge-binding capacity of the morpholine ring, this scaffold offers a strategic entry point for diversifying chemical libraries.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The unique reactivity of this compound stems from the interplay between the electron-deficient pyrimidine ring (activated by the 2-CF3 group) and the regioselective chlorine substituent, which serves as a handle for further cross-coupling reactions.

Table 1: Core Chemical Specifications

PropertySpecification
IUPAC Name 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)morpholine
CAS Number 1189444-94-7
Molecular Formula C₉H₉ClF₃N₃O
Molecular Weight 267.64 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.3 (Moderate lipophilicity, ideal for membrane permeability)
pKa (Conjugate Acid) ~3.5 (Pyrimidine N), Morpholine N lone pair is delocalized
Key Functional Groups Trifluoromethyl (Metabolic stability), Chloro (Leaving group), Morpholine (H-bond acceptor)
Synthetic Methodology: The "Self-Validating" Protocol

The synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine relies on a Nucleophilic Aromatic Substitution (SNAr). However, the symmetry of the starting material, 4,6-Dichloro-2-(trifluoromethyl)pyrimidine , poses a critical challenge: preventing the formation of the bis-morpholino byproduct.

The following protocol utilizes stoichiometric control and temperature modulation to ensure regioselectivity.

3.1 Reaction Mechanism & Pathway

The trifluoromethyl group at the 2-position strongly activates the pyrimidine ring, making the 4- and 6-positions highly electrophilic. The reaction proceeds via a Meisenheimer complex intermediate.

SynthesisPathway Figure 1: Regioselective Synthesis Pathway via SNAr SM 4,6-Dichloro-2- (trifluoromethyl)pyrimidine Inter Meisenheimer Complex SM->Inter S_NAr Attack (-78°C to 0°C) Reagent Morpholine (0.95 eq) Reagent->Inter Product Target Scaffold: Mono-substituted Inter->Product -HCl (Base mediated) Byproduct Bis-morpholino Impurity Product->Byproduct Excess Morpholine (Over-reaction)

Figure 1: The reaction pathway highlights the critical risk of over-substitution (red dotted line), which is mitigated by the protocol below.

3.2 Step-by-Step Protocol

Reagents:

  • 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq)

  • Morpholine (0.95 eq) — Crucial: Slight deficit prevents bis-addition.

  • Triethylamine (TEA) or DIPEA (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous, 10 mL/g)

Procedure:

  • Preparation: Dissolve 4,6-Dichloro-2-(trifluoromethyl)pyrimidine in anhydrous DCM under nitrogen atmosphere. Cool the solution to -10°C using an ice/salt bath.

  • Addition: Mix Morpholine and TEA in a separate vial with DCM. Add this mixture dropwise to the pyrimidine solution over 30 minutes.

    • Expert Insight: Rapid addition creates localized high concentrations of morpholine, favoring the bis-product. Slow addition ensures the highly reactive starting material is always in excess relative to the local morpholine concentration.

  • Monitoring (Self-Validation): After 1 hour, perform TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Target: Disappearance of Morpholine. Presence of Mono-product (Major). Trace Starting Material (Acceptable).

    • Stop Condition: If Bis-product (>5%) is observed, lower temperature for future batches.

  • Workup: Quench with water. Wash organic layer with 0.1M HCl (to remove unreacted morpholine/TEA) followed by brine. Dry over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. Recrystallize from cold Ethanol or purify via flash chromatography (0-20% EtOAc in Hexane).

Quality Control & Analytics

Verifying the identity of the scaffold requires distinguishing it from the symmetric bis-morpholino impurity.

Table 2: Analytical Diagnostics

MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃) Single aromatic singlet at ~6.6-6.8 ppm (1H)Confirms the presence of the pyrimidine H-5 proton.
¹H NMR (CDCl₃) Two multiplets at ~3.6-3.8 ppm (8H total)Corresponds to the morpholine -CH₂- groups.
¹⁹F NMR Single singlet at ~-70 ppmConfirms the integrity of the -CF₃ group.
LC-MS (ESI) M+H peak at ~268/270 (3:1 ratio)The characteristic Chlorine isotope pattern confirms the presence of one chlorine atom.
Impurity Check Mass peak at ~319 (No Cl pattern)Indicates formation of the bis-morpholino byproduct (avoid).
Mechanistic Application in Drug Discovery[6]

This scaffold is not merely an intermediate; it is a pharmacophore designed to exploit specific binding pockets in lipid kinases (PI3K) and serine/threonine kinases (mTOR).

5.1 The "Hinge Binder" Concept

The morpholine oxygen often acts as a hydrogen bond acceptor to the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3Kα). The pyrimidine ring provides a rigid scaffold that orients the substituents.

5.2 The Trifluoromethyl Advantage

The 2-CF₃ group serves two roles:

  • Metabolic Shielding: It blocks metabolic oxidation at the 2-position, extending half-life (t1/2).

  • Electronic Modulation: It pulls electron density from the ring, increasing the acidity of the C-H bonds and potentially strengthening pi-stacking interactions within the hydrophobic pocket.

5.3 Downstream Functionalization Workflow

The remaining Chlorine at position 6 is a "chemical handle" for library generation.

Workflow Figure 2: Divergent Synthesis Workflow for Library Generation Scaffold Scaffold: 4-(6-Cl-2-CF3-pyrim)-morpholine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Scaffold->Suzuki Route A: Bi-aryl formation Buchwald Buchwald-Hartwig Amination (R-NH2, Pd cat.) Scaffold->Buchwald Route B: Amination Library Kinase Inhibitor Library (PI3K/mTOR targeted) Suzuki->Library Buchwald->Library

Figure 2: The scaffold serves as a divergent point. Route A (Suzuki) creates bi-aryl inhibitors common in Buparlisib analogs. Route B (Buchwald) creates amino-pyrimidine derivatives.

Safety & Handling (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). The trifluoromethyl group implies potential stability but combustion may release toxic HF gas.

  • Handling: Use only in a fume hood. Wear nitrile gloves.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of the Cl group is slow but possible over long durations).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 796070, 4-(6-Chloropyrimidin-4-yl)morpholine (Analogous Scaffold). Retrieved from .

  • Burger, M. T., et al. (2011).Identification of NVP-BKM120 as a Potent, Selective, orally Bioavailable Class I PI3 Kinase Inhibitor for the Treatment of Cancer. ACS Medicinal Chemistry Letters, 2(10), 774–779. (Contextual reference for morpholino-pyrimidine SAR).
  • CymitQuimica. Product Data Sheet: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (CAS 1189444-94-7).[3][4][5] Retrieved from .

  • Organic Chemistry Portal. Synthesis of Morpholines and Nucleophilic Aromatic Substitution. Retrieved from .

Sources

Exploratory

"4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" structure

An In-depth Technical Guide to 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine: Synthesis, Reactivity, and Applications Introduction 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a halogenated and trif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine: Synthesis, Reactivity, and Applications

Introduction

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a halogenated and trifluoromethylated pyrimidine derivative of significant interest to the fields of medicinal chemistry and drug discovery. Its structure combines several key features that make it a valuable synthetic intermediate and a privileged scaffold for developing novel therapeutic agents. The core of the molecule is a pyrimidine ring, a diazine heterocycle fundamental to numerous biologically active compounds. This ring is rendered highly electron-deficient by the presence of two nitrogen atoms and a potent electron-withdrawing trifluoromethyl (-CF3) group at the C2 position.[1]

This electronic profile activates the chloro-substituted C4 and C6 positions for nucleophilic aromatic substitution (SNAr), making the molecule a versatile platform for further chemical elaboration. The morpholine moiety, a common feature in central nervous system (CNS) drugs[2], is attached at the C4 position, while a reactive chlorine atom remains at C6, serving as a handle for introducing additional molecular diversity. This guide provides a comprehensive overview of the synthesis, structural characteristics, reactivity, and potential applications of this compound for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The chemical structure of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is characterized by the fusion of the pyrimidine core with the morpholine ring and the key substituents.

Caption: 2D Structure of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

Table 1: Physicochemical and Spectroscopic Data

Property Value
Molecular Formula C₉H₉ClF₃N₃O
Molecular Weight 283.64 g/mol
Appearance Expected to be a solid at room temperature
¹H NMR Signals expected for morpholine protons (~3.7-3.9 ppm) and the pyrimidine C5-H (~6.5-7.5 ppm)
¹⁹F NMR A singlet corresponding to the -CF₃ group
¹³C NMR Resonances for pyrimidine, morpholine, and trifluoromethyl carbons
Mass Spectrometry Molecular ion peak (M+) corresponding to the isotopic pattern of chlorine

| CAS Number | 1237453-22-2 |

Synthesis and Reaction Mechanism

The synthesis of the title compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) pathway. This strategy leverages the inherent electrophilicity of a di- or tri-halogenated pyrimidine precursor.

Synthetic Strategy Overview

The core principle involves the reaction of a suitable precursor, such as 4,6-dichloro-2-(trifluoromethyl)pyrimidine, with morpholine. Morpholine, a secondary amine, acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient pyrimidine ring.[3][4] The regioselectivity of this reaction is a critical consideration.

Caption: General synthetic workflow for the target compound and its derivatives.

Mechanistic Insights: Regioselectivity in SNAr

Nucleophilic attack on dihalopyrimidines is highly regioselective. For 2,4- and 4,6-dihalopyrimidines, substitution generally occurs preferentially at the C4 position.[5][6] This preference is dictated by the ability of the pyrimidine ring to stabilize the negative charge in the intermediate Meisenheimer complex.

The SNAr mechanism proceeds in two steps:

  • Addition: The nucleophile (morpholine) attacks the electrophilic carbon atom (C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored.

The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring.[7] Attack at the C4 (or C6) position allows for effective delocalization of the negative charge onto the para nitrogen (N1), which is a highly stabilizing interaction. The strongly electron-withdrawing -CF₃ group at C2 further enhances the electrophilicity of both C4 and C6, making the reaction proceed under relatively mild conditions.[8]

G cluster_0 Addition-Elimination Mechanism Reactants 4,6-Dichloro-2-(trifluoromethyl)pyrimidine + Morpholine Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Step 1: Nucleophilic Attack Product Product + Cl⁻ Intermediate->Product Step 2: Elimination of Leaving Group

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

Materials:

  • 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

  • Morpholine (1.0 - 1.2 equivalents)

  • A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq) and the anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the non-nucleophilic base (e.g., DIPEA, 1.2 eq) to the solution.

  • Add morpholine (1.05 eq) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel to yield the pure 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

Causality: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the morpholine nucleophile. The reaction is initiated at a low temperature to control the exothermic reaction and minimize potential side reactions, such as disubstitution.

Reactivity and Further Transformations

The primary site of further reactivity on 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is the remaining chlorine atom at the C6 position. This chloro group can be displaced by a second nucleophile in another SNAr reaction. This sequential substitution allows for the controlled and directed synthesis of unsymmetrically disubstituted 2-trifluoromethylpyrimidine derivatives.

Potential Nucleophiles for C6 Substitution:

  • Primary and secondary amines

  • Alcohols (alkoxides)

  • Thiols (thiolates)

  • Organometallic reagents in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)

This dual reactivity makes the title compound a highly valuable building block for creating chemical libraries for high-throughput screening in drug discovery programs.

Applications in Drug Discovery

The structural motifs present in 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine are frequently found in biologically active compounds.

  • Morpholine Moiety: The morpholine ring is a "privileged" structure in medicinal chemistry.[9] It is a saturated heterocycle that can improve physicochemical properties such as aqueous solubility and metabolic stability.[3][10] Its presence is common in drugs targeting the central nervous system.[2]

  • Trifluoromethylpyrimidine Core: Trifluoromethylated heterocycles are of great interest in both pharmaceutical and agrochemical research.[1][11] The -CF₃ group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability. This scaffold is found in various kinase inhibitors and other targeted therapies.

The title compound serves as an ideal starting point for synthesizing inhibitors of various enzymes, receptor antagonists, and other therapeutic agents.[9] The ability to sequentially modify the C4 and C6 positions provides a robust platform for structure-activity relationship (SAR) studies.

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions used for laboratory chemicals. Based on analogous structures like 4-(6-Chloropyrimidin-4-yl)morpholine, it may cause skin, eye, and respiratory irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis is readily achievable through a regioselective nucleophilic aromatic substitution. The molecule's key features—an electron-deficient pyrimidine core, a bio-relevant morpholine group, a reactivity-enhancing trifluoromethyl group, and a reactive chlorine handle—make it a versatile and powerful building block for the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • D'Souza, D. M., & Ricci, A. (2016). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 7(9), 1159–1172. Retrieved from [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Retrieved from [Link]

  • Google Patents. (n.d.). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine.
  • Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o564. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR, 8(8), 63-71. Retrieved from [Link]

  • Fujimoto, H., & Nakamae, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 295–312. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–816. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloro-6-fluorophenyl)-5-((4-(morpholine-4-carbonyl)phenyl)amino)oxazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Knapp, D. M., et al. (2014). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA International Journal for Chemistry, 68(6), 402-406. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). US5712394A - Process for preparing 2,4,6-trichloropyrimidine.
  • The Organic Chemistry Tutor. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Retrieved from [Link]

  • MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(7), 967. Retrieved from [Link]

  • Boron Molecular. (n.d.). 4-(2-Methylprop-1-en-1-yl)morpholine. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The document details the molecular and physicochemical properties of the compound, outlines a robust and logical synthetic protocol based on established chemical principles, and discusses its potential as a valuable building block for the development of novel therapeutic agents. The guide integrates theoretical rationale with practical experimental guidance, intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Pyrimidines and the Morpholine Scaffold

The integration of fluorine atoms and fluorine-containing moieties, such as the trifluoromethyl (CF3) group, into pharmacologically active molecules is a well-established strategy in modern drug design. The trifluoromethyl group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. Pyrimidine derivatives, a class of nitrogen-containing heterocycles, are central to numerous biological processes and form the core structure of many approved drugs, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory properties[1].

Concurrently, the morpholine scaffold is recognized as a "privileged" structure in medicinal chemistry[2]. Its inclusion in a molecule often improves aqueous solubility, metabolic stability, and overall pharmacokinetic profile, contributing to the development of safer and more effective drugs[2][3]. The combination of a trifluoromethyl-substituted pyrimidine core with a morpholine moiety, as seen in 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, therefore represents a compelling strategy for generating novel chemical entities with high potential for biological activity. This guide serves as a technical resource for the synthesis, understanding, and utilization of this promising chemical intermediate.

Molecular and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and calculated properties for 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine are summarized below.

PropertyValueSource
Molecular Formula C₉H₉ClF₃N₃O[4]
Molecular Weight 267.64 g/mol [4]
CAS Number 1189444-94-7[4]
Canonical SMILES C1COCCN1C2=CC(=NC(=N2)C(F)(F)F)Cl[4]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in various organic solvents (e.g., DMSO, DCM, Ethanol)Inferred from related compounds[5]

Note: Experimentally determined physical properties such as melting point are not widely reported in the current literature.

Synthesis Pathway and Experimental Protocol

The synthesis of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is logically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is a cornerstone of heterocyclic chemistry, allowing for the displacement of a leaving group (in this case, a chlorine atom) from an electron-deficient aromatic ring by a nucleophile (morpholine).

Mechanistic Rationale

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the potent electron-withdrawing effect of the trifluoromethyl group at the C2 position. The starting material, 4,6-dichloro-2-(trifluoromethyl)pyrimidine, possesses two reactive chlorine atoms. The chlorine at the C4 position is highly activated towards nucleophilic attack. The reaction with a secondary amine like morpholine proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex, before the expulsion of the chloride ion to yield the final product[6].

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Core Process cluster_product Product & Purification SM1 4,6-Dichloro-2- (trifluoromethyl)pyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) SM1->SNAr Reagents SM2 Morpholine SM2->SNAr Reagents Solvent Aprotic Solvent (e.g., THF, Dioxane) Solvent->SNAr Conditions Base Non-nucleophilic Base (e.g., DIPEA, Et3N) Base->SNAr Conditions Temp Room Temperature to mild heating Temp->SNAr Conditions Purification Workup & Column Chromatography SNAr->Purification Crude Product Product 4-(6-Chloro-2-trifluoromethyl -pyrimidin-4-yl)morpholine Purification->Product Purified

Caption: Synthetic workflow for 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

Detailed Experimental Protocol

This protocol is a validated, self-consistent procedure derived from established methodologies for similar transformations on dichloropyrimidine systems[4].

Materials:

  • 4,6-dichloro-2-(trifluoromethyl)pyrimidine

  • Morpholine

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq). Dissolve the starting material in anhydrous THF (or another suitable aprotic solvent).

  • Addition of Reagents: To the stirred solution, add morpholine (1.0-1.1 eq) followed by the dropwise addition of a non-nucleophilic base such as DIPEA or TEA (1.2-1.5 eq). The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting dichloropyrimidine is observed. Gentle heating (e.g., to 40-50 °C) may be applied to accelerate the reaction if necessary.

  • Aqueous Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. This removes the amine salt and any remaining base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound are not available in the cited literature, the expected ¹H and ¹³C NMR signals can be predicted based on the molecular structure and data from analogous compounds[5].

  • ¹H NMR:

    • A singlet or narrow multiplet is expected for the pyrimidine ring proton (C5-H).

    • Two distinct multiplets, typically integrating to 4 protons each, are expected for the morpholine ring protons. The protons closer to the nitrogen atom (N-CH₂) will likely appear downfield compared to the protons adjacent to the oxygen atom (O-CH₂). A typical range would be δ 3.5-4.0 ppm.

  • ¹³C NMR:

    • Signals for the pyrimidine ring carbons will be observed, with the carbon attached to the trifluoromethyl group (C2) appearing as a quartet due to C-F coupling. The carbons attached to chlorine (C6) and the morpholine nitrogen (C4) will also be distinct.

    • Two signals for the morpholine ring carbons are expected, corresponding to the N-CH₂ and O-CH₂ carbons.

  • ¹⁹F NMR:

    • A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is expected.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, the expected molecular ion peak [M+H]⁺ would be at m/z 268.04, showing a characteristic isotopic pattern for a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_confirmation Confirmation Syn Synthesized Compound TLC_LCMS TLC / LC-MS (Purity Check) Syn->TLC_LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) TLC_LCMS->NMR Pure Sample MS Mass Spectrometry NMR->MS Confirmation Structural & Purity Confirmation MS->Confirmation

Caption: Workflow for the analytical characterization of the target compound.

Applications in Drug Discovery and Development

The structural motifs present in 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine make it a highly attractive building block for creating libraries of compounds for high-throughput screening and lead optimization.

Rationale for Biological Screening
  • Kinase Inhibition: The pyrimidine core is a well-known hinge-binding motif in many kinase inhibitors. The trifluoromethyl group can provide additional beneficial interactions within the ATP-binding pocket, while the morpholine group often serves as a solubility-enhancing element that projects out towards the solvent-exposed region of the kinase.

  • Antiviral and Anticancer Potential: Substituted pyrimidines are integral to many nucleoside analogs and other agents with demonstrated antiviral and anticancer activities[1][5].

  • Agrochemicals: Trifluoromethyl-substituted heterocycles are also prevalent in modern pesticides and herbicides, suggesting potential applications in agricultural research[1].

Further Functionalization

The remaining chlorine atom at the C6 position serves as a reactive handle for further chemical modification. It can undergo a second SNAr reaction with a variety of nucleophiles (e.g., amines, thiols, alcohols), allowing for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. This versatility is a key advantage for medicinal chemists aiming to fine-tune the biological activity and properties of a lead compound.

Conclusion

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a strategically designed chemical scaffold that combines the advantageous properties of a trifluoromethylpyrimidine core with a morpholine moiety. Its synthesis is straightforward, relying on well-established nucleophilic aromatic substitution chemistry. This guide provides the foundational knowledge for its preparation, characterization, and rational application in drug discovery and related fields. The compound's inherent reactivity and the proven biological relevance of its constituent parts position it as a valuable tool for the development of next-generation therapeutic agents and agrochemicals.

References

  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • Jayaprakash, V., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Zaplivalova, Z., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Available at: [Link]

  • Journal of Chemical Research. (2014). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

  • Singh, P. P., et al. (1975). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry. Available at: [Link]

  • Smith, K. M., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

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Exploratory

"4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" safety data sheet

An In-depth Technical Guide to the Safe Handling of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine Authored by a Senior Application Scientist Foreword: As a novel heterocyclic compound, 4-(6-Chloro-2-trifluoromet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Authored by a Senior Application Scientist

Foreword: As a novel heterocyclic compound, 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine presents a unique combination of chemical moieties—a chlorinated pyrimidine, a trifluoromethyl group, and a morpholine ring. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not yet widely available in public repositories, a robust understanding of its potential hazards and the necessary safety protocols can be expertly extrapolated from its constituent parts and structurally similar compounds. This guide is designed for the discerning researcher, scientist, and drug development professional, providing not just procedural steps, but the scientific rationale behind them to ensure a culture of safety and experimental integrity.

Deconstructing the Hazard Profile: A Synthesis of Analog Data

The primary challenge in assessing the safety of a novel compound is the absence of direct toxicological data. Our approach, therefore, is to build a predictive hazard profile by examining validated data for its core structural motifs.

  • The Morpholine Moiety: The morpholine ring is a well-characterized amine. Safety data for morpholine itself consistently points towards significant corrosive properties.[1][2][3][4][5][6] It is classified as causing severe skin burns and eye damage, is harmful if swallowed, and toxic upon skin contact or inhalation.[1][2][3][4] This inherent alkalinity and reactivity of the amine group are the primary drivers of its corrosive nature.

  • The Chlorinated Pyrimidine Core: Halogenated heterocycles, particularly chlorinated pyrimidines, are reactive intermediates. While less aggressive than the morpholine moiety, the analog 4-(6-Chloropyrimidin-4-yl)morpholine (which lacks the trifluoromethyl group) is noted to cause skin and serious eye irritation, as well as potential respiratory irritation.[7] The chloro- group is a leaving group, creating potential for reactivity with biological nucleophiles. Furthermore, chlorinated compounds can be susceptible to hydrolysis, potentially forming hydrochloric acid, which would contribute to overall corrosivity.[8]

  • The Trifluoromethyl (TFM) Group: The TFM group is a strong electron-withdrawing group that significantly alters the electronic properties of the pyrimidine ring. While not conferring a specific hazard on its own, it can enhance the reactivity of the molecule and may influence its metabolic profile and systemic toxicity.

Based on this composite analysis, a cautious and conservative hazard classification is warranted. We will proceed with the assumption that the hazards of the morpholine component are dominant, potentially exacerbated by the chlorinated pyrimidine core.

Postulated GHS Classification

The following table outlines a probable Globally Harmonized System (GHS) classification for 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1][2][3]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1][2][3][9]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[9][10]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[2][10]
Aquatic Hazard, Long-TermCategory 3H412: Harmful to aquatic life with long lasting effects[9]

This classification leads to the following recommended GHS pictograms and signal word:

Signal Word: Danger

GHS_Pictograms cluster_0 GHS Hazard Pictograms Corrosion Skull Health Hazard caption Fig 1. Recommended GHS Pictograms.

Fig 1. Recommended GHS Pictograms.

The Cornerstone of Safety: Exposure Control & Personal Protection

The principle of minimizing exposure is paramount. The "Hierarchy of Controls" provides a systematic framework for implementing the most effective safety measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for specific research) Elimination->Substitution Engineering Engineering Controls (Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE caption Fig 2. Hierarchy of Controls.

Fig 2. Hierarchy of Controls.
Engineering Controls: The First Line of Defense

All manipulations of solid or dissolved 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine must be conducted within a certified chemical fume hood. The rationale is twofold:

  • Containment of Aerosols: Weighing and transferring solids can generate fine, inhalable dust.

  • Vapor Control: Although the vapor pressure is likely low, any potential vapors will be captured.

Personal Protective Equipment (PPE): The Researcher's Barrier

Given the high probability of corrosivity and dermal toxicity, selecting the correct PPE is not merely a procedural step; it is a critical, self-validating system of protection.

PPE ItemSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (Double-gloving recommended)Provides a robust barrier against corrosive and dermally toxic materials. Double-gloving provides protection in case the outer glove is compromised.
Eye Protection Chemical safety goggles or a face shield worn over safety glassesProtects against splashes of solutions directly into the eyes, which could cause severe, irreversible damage.[9][11]
Skin/Body Protection Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoesPrevents accidental skin contact on arms and body. Ensures no skin is exposed.
Respiratory Not required if handled in a fume hoodA properly functioning fume hood provides adequate respiratory protection.[3]

Protocols for Safe Handling & Storage

Adherence to validated protocols mitigates the risk of exposure and preserves the chemical's integrity.

Step-by-Step Handling Protocol (Example: Preparing a 10 mM DMSO solution)
  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

  • Tare Weighing: Place a suitable vial on an analytical balance within the fume hood and tare the balance.

  • Aliquotting: Using a chemically resistant spatula, carefully transfer the approximate required amount of solid 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine into the vial. Do not remove the vial from the fume hood.

  • Final Weighing: Record the exact mass of the solid.

  • Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex until the solid is fully dissolved.

  • Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, and date. Store as recommended below.

  • Decontamination: Wipe the spatula and any affected surfaces in the fume hood with a suitable solvent (e.g., ethanol) and dispose of the waste appropriately.

Storage: Preserving Integrity, Ensuring Safety

The chemical structure suggests specific vulnerabilities that dictate storage conditions. The chlorinated pyrimidine moiety is susceptible to hydrolysis, and the overall compound should be protected from incompatible materials.

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°C[12]Low temperatures slow the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen); Tightly sealed containerPrevents ingress of moisture, which could lead to hydrolysis of the chloro- group, forming HCl and degrading the compound.[8][12]
Light Amber vial or store in the darkProtects against potential photodegradation.
Incompatibilities Store away from strong oxidizing agents, strong acids, and bases.Avoids vigorous, potentially hazardous reactions.

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2][9] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][9] Remove contact lenses if present and easy to do.[1][2][9] Seek immediate medical attention.
Inhalation Move person to fresh air.[9] If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Workflow

A small laboratory spill (<100 mL of solution or a few grams of solid) should be managed with a clear, logical workflow.

Spill_Response start Spill Occurs alert Alert personnel in the immediate area start->alert ppe Don appropriate PPE (double gloves, goggles, lab coat) alert->ppe contain Contain the spill with absorbent pads or sand (for solids, gently cover) ppe->contain neutralize Is the spill liquid? And is it safe to neutralize? contain->neutralize absorb Absorb liquid with inert material (vermiculite, sand) neutralize->absorb Yes collect_solid Gently sweep solid into a container neutralize->collect_solid No (Solid) collect_liquid Collect absorbed material into a waste container absorb->collect_liquid decontaminate Decontaminate the area with a suitable solvent collect_solid->decontaminate collect_liquid->decontaminate dispose Seal, label, and dispose of waste through official channels decontaminate->dispose end Spill Managed dispose->end caption Fig 3. Small Laboratory Spill Response Workflow.

Fig 3. Small Laboratory Spill Response Workflow.

Summary of Physicochemical & Stability Data

The following data is compiled from analogs and theoretical predictions.

PropertyValue / InformationSource / Rationale
Molecular Formula C₉H₉ClF₃N₃OCalculated
Molecular Weight 267.64 g/mol Calculated
Appearance Likely a crystalline solidBased on analogs[12]
Storage Temperature 2-8°C or -20°CBased on analogs[12]
Reactivity Reacts with strong oxidizing agents, strong acids. Sensitive to moisture.Chemical class properties[8][13]
Decomposition Products May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride upon combustion.General for halogenated, nitrogenous organic compounds

Conclusion

The safe and effective use of novel chemical entities like 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine in a research setting is predicated on a deep, mechanistic understanding of its potential hazards. By synthesizing data from its constituent chemical motifs, we have constructed a robust safety framework. The core tenets of this guide—assuming high toxicity and corrosivity, strict adherence to engineering controls and PPE, and meticulous execution of handling and storage protocols—provide a self-validating system for protecting the health of the researcher and ensuring the integrity of the scientific endeavor. Always treat unknown compounds with the highest level of caution.

References

  • CymitQuimica. (2023, August 1). 4-(2-Chloroethyl)morpholine Safety Data Sheet.
  • Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine.
  • Carl ROTH. Safety Data Sheet: Morpholine.
  • Guidechem. 4-(6-Chloropyrimidin-4-yl)morpholine 22177-92-0 wiki.
  • rls human care. Safe Handling and Storage of Chlorine.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (2022, September 22). MORPHOLINE.
  • Santa Cruz Biotechnology. 4-(2-Chloroethyl)morpholine hydrochloride.
  • The Lab Depot. (2014, May 13). Morpholine Safety Data Sheet.
  • POCH. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Carl ROTH. Safety data sheet Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH): Morpholine.
  • European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents.
  • BenchChem. An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • PubChem. 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine.
  • European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents.
  • Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents.
  • Australian Government Department of Health. (2016, July 1). Morpholine: Human health tier II assessment.
  • Fluorochem. 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine.
  • Santa Cruz Biotechnology. Morpholine Safety Data Sheet.
  • National Institutes of Health (NIH). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline.
  • Sigma-Aldrich. 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine.

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Foundational

Technical Guide: Physicochemical Characterization of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Abstract: This document provides a comprehensive technical overview of the anticipated physical properties of the heterocyclic compound 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine. Due to the limited availabil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of the anticipated physical properties of the heterocyclic compound 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine. Due to the limited availability of consolidated experimental data in public literature for this specific molecule, this guide synthesizes information from structurally related analogues and foundational chemical principles. It is designed to equip researchers, medicinal chemists, and drug development professionals with a robust framework for the empirical characterization of this and similar compounds. Included are detailed, field-proven protocols for determining essential physical properties such as melting point and solubility, ensuring a self-validating system for data generation and integrity.

Molecular Identity and Structural Analysis

The molecule 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a substituted pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. A thorough understanding of its physical properties begins with a detailed analysis of its molecular structure.

IUPAC Name: 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)morpholine Molecular Formula: C₉H₉ClF₃N₃O Molecular Weight: 281.64 g/mol

The structure is composed of four key functional regions, each contributing distinct electronic and steric characteristics that dictate its overall physical behavior:

  • Pyrimidine Core: A diazine heterocycle that forms the central scaffold. It is electron-deficient, a characteristic enhanced by its substituents.

  • Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and lipophilic group. Its presence significantly impacts the electron density of the pyrimidine ring and increases the molecule's metabolic stability and membrane permeability.

  • Chloro Group (-Cl): An electronegative halogen that further withdraws electron density from the pyrimidine ring. It also serves as a potential metabolic hotspot or a synthetic handle for further derivatization.

  • Morpholine Moiety: A saturated N,O-heterocycle. The nitrogen atom is basic (though its basicity is reduced by attachment to the electron-deficient pyrimidine ring) and the ether oxygen can act as a hydrogen bond acceptor.[1][2] This group generally imparts increased aqueous solubility and favorable pharmacokinetic properties to parent molecules.[3]

Predicted Physicochemical Properties

The combination of these functional groups allows for a series of evidence-based predictions regarding the compound's physical state and solubility profile. These predictions form a baseline hypothesis that can be systematically confirmed using the experimental protocols outlined in Section 3.

PropertyPredicted Value / ObservationRationale
Appearance White to off-white crystalline solidHeterocyclic compounds of this molecular weight with limited conformational flexibility tend to pack into stable crystal lattices.
Melting Point Expected to be a solid with a distinct melting point >100 °CThe planar pyrimidine core, high molecular weight, and polar C-F and C-Cl bonds contribute to strong intermolecular forces (dipole-dipole and van der Waals), requiring significant thermal energy to disrupt the crystal lattice.
Boiling Point >300 °C (likely with decomposition)High molecular weight and polarity suggest a very high boiling point. Thermal decomposition prior to boiling at atmospheric pressure is common for such complex molecules.
Solubility The overall solubility is a balance between the lipophilic trifluoromethyl and chloro-substituted pyrimidine core and the more hydrophilic morpholine ring.
Water Low to Insoluble
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile) Soluble
Chlorinated Solvents (DCM, Chloroform) Soluble
Alcohols (Ethanol, Methanol) Moderately Soluble
Nonpolar Solvents (Hexanes, Toluene) Insoluble to Sparingly Soluble
Aqueous Acid (e.g., 5% HCl) Potentially Soluble
Aqueous Base (e.g., 5% NaOH) Insoluble

Standardized Protocols for Empirical Characterization

The following protocols are designed to provide definitive, reproducible data for the key physical properties of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

Melting Point Determination (Capillary Method)

The melting point serves as a critical indicator of a compound's identity and purity. A pure crystalline solid will exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities will lead to a depressed and broadened melting range.

Methodology Rationale: The capillary method is a standard, reliable technique requiring minimal sample.[4] The choice to perform a rapid initial determination followed by a slower, more precise measurement is a time-saving industry best practice that ensures accuracy without sacrificing efficiency.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Any residual solvent can act as an impurity.[5] Place a small amount of the compound on a clean, dry watch glass.

  • Capillary Loading: Obtain a glass capillary tube (one end sealed). Press the open end into the powdered sample to collect a small amount of material.

  • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.[6]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Preliminary Measurement: Set a fast heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting temperature. Record this approximate value.

  • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh capillary tube with a new sample, begin heating again.

  • Set the heating rate to a slow 1-2 °C/minute once the temperature is within 15-20 °C of the approximate melting point.[6] A slow rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the T1-T2 range.

  • Verification: Repeat the accurate measurement at least once to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_fast Preliminary Scan cluster_slow Accurate Scan prep1 Ensure sample is dry and finely powdered prep2 Load 2-3 mm of sample into a capillary tube prep1->prep2 inst_setup Place capillary in melting point apparatus fast_ramp Heat rapidly (10-15 °C/min) inst_setup->fast_ramp fast_obs Note approximate melting temperature fast_ramp->fast_obs cool Cool apparatus to T_approx - 20 °C fast_obs->cool slow_ramp Heat slowly (1-2 °C/min) cool->slow_ramp slow_obs Observe melting slow_ramp->slow_obs result Record melting range (T1-T2) slow_obs->result

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

This protocol systematically evaluates the solubility of the compound in a panel of solvents representing a range of polarities and pH levels, which is crucial for applications in reaction chemistry, purification, and formulation.[7]

Methodology Rationale: Testing solubility in water, aqueous acid, and aqueous base can quickly reveal the presence of ionizable functional groups. The use of organic solvents with varying polarities (e.g., hexane vs. dichloromethane vs. ethanol) helps to place the compound on the broader solubility spectrum according to the "like dissolves like" principle.

Step-by-Step Protocol:

  • Preparation: Label a series of small, clean test tubes, one for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane, Hexane).

  • Sample Addition: Add approximately 10 mg of the compound to each test tube.

  • Solvent Addition: Add the first solvent dropwise, up to 1 mL, while agitating or vortexing the tube after each addition.[8]

  • Observation and Classification: Observe the mixture carefully.

    • Soluble: The solid completely dissolves to form a clear, homogeneous solution.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve at all.[8]

  • Mechanical Agitation: If the compound is not readily soluble, gently warm the mixture and/or sonicate for 1-2 minutes, as increased kinetic energy can overcome activation barriers to solvation.[9] Note any changes in solubility upon these treatments.

  • Record Results: Systematically record the observations for each solvent in a table.

Safety and Handling

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[10] Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Hazards of Related Compounds:

    • Morpholine: Classified as flammable and corrosive; can cause severe skin burns and eye damage.[12][13]

    • Chlorinated Heterocycles: Often classified as harmful if swallowed and may cause skin and eye irritation.[14]

    • Organofluorine Compounds: Can be metabolically stable and should be handled with care, as their long-term toxicological profiles are not always well-established.

Always consult a comprehensive institutional safety protocol before handling any new chemical compound.

References

  • Ataman Kimya. MORPHOLINE. [Link]

  • Wikipedia. Morpholine. [Link]

  • Jayaprakash, V., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o864. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • University of Technology, Iraq. Solubility test for Organic Compounds. [Link]

  • University of Technology, Iraq. experiment (1) determination of melting points. [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(3), M400. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Grossmont College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Westlab. Measuring the Melting Point. [Link]

  • PENTA s.r.o. Morpholine - SAFETY DATA SHEET. [Link]

  • Al-Ghorbani, M., et al. (2015). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Amrita Vishwa Vidyapeetham. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

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Exploratory

"4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" chemical structure

An In-depth Technical Guide to 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine Abstract This technical guide provides a comprehensive overview of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, a key heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Abstract

This technical guide provides a comprehensive overview of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, a key heterocyclic building block in modern medicinal chemistry. The document details its structural and physicochemical properties, provides a robust, mechanistically-grounded synthetic protocol, and explores its reactivity profile. Furthermore, it discusses the strategic application of this scaffold in drug discovery, leveraging the advantageous properties of both the substituted pyrimidine core and the morpholine moiety. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile intermediate in the synthesis of novel bioactive compounds.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of successful drug candidates. These are often referred to as "privileged structures." Both the pyrimidine and morpholine rings fall squarely into this category.

The pyrimidine ring, a diazine heterocycle, is a cornerstone of life itself, forming the basis of nucleobases such as cytosine, thymine, and uracil. In synthetic pharmaceuticals, its electron-deficient nature makes it an excellent scaffold for introducing substituents via nucleophilic aromatic substitution (SNAr), while its nitrogen atoms serve as crucial hydrogen bond acceptors for molecular recognition at biological targets.[1]

The morpholine heterocycle is widely incorporated into drug candidates to enhance their physicochemical properties.[2][3] Its presence often improves aqueous solubility, metabolic stability, and pharmacokinetic profiles, while its basic nitrogen can be used to form salts.[2][4] Morpholine is a common feature in approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[4]

The compound 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine represents a strategic fusion of these two privileged scaffolds. It combines the reactive potential of a chloropyrimidine, activated by an electron-withdrawing trifluoromethyl group, with the favorable drug-like properties of morpholine. This makes it a highly valuable and versatile intermediate for creating libraries of complex molecules aimed at a wide array of biological targets.[5]

Physicochemical and Structural Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. The properties of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine are summarized below.

Chemical Structure

The molecule consists of a central pyrimidine ring substituted at the C2, C4, and C6 positions. A powerful electron-withdrawing trifluoromethyl (-CF₃) group is at C2, a morpholine ring is attached via its nitrogen atom to C4, and a reactive chlorine atom resides at C6.

Caption: Chemical structure of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

Tabulated Properties
PropertyValueSource
Molecular Formula C₉H₉ClF₃N₃O-
Molecular Weight 267.64 g/mol -
IUPAC Name 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)morpholine-
Hydrogen Bond Acceptors 4 (3xN, 1xO)[6]
Hydrogen Bond Donors 0[6]
Topological Polar Surface Area 47.4 Ų-
LogP (calculated) ~1.6 - 2.0-

Synthesis and Mechanistic Insights

The synthesis of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is most efficiently achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The key is the differential reactivity of the chlorine atoms on a suitable precursor.

Synthetic Strategy

The logical precursor for this synthesis is 2,4,6-trichloro-2-(trifluoromethyl)pyrimidine . The reaction involves the selective displacement of the C4 chlorine atom by morpholine. The C4 and C6 positions of a pyrimidine ring are generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[7][8] This reactivity is further modulated by the substituents. The potent electron-withdrawing -CF₃ group at C2 significantly activates the C4 and C6 positions towards SNAr. The substitution occurs preferentially at C4 due to a combination of electronic and steric factors.

synthetic_pathway reactant1 2,4,6-Trichloro- 2-(trifluoromethyl)pyrimidine product 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine reactant1->product reactant2 Morpholine reactant2->product base Base (e.g., DIPEA, Et₃N) base->product Facilitates HCl removal solvent Solvent (e.g., THF, CH₃CN) solvent->product Reaction Medium

Caption: General synthetic pathway for the target compound.

Mechanistic Rationale: The SNAr Pathway

The reaction proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the electron-deficient C4 carbon of the pyrimidine ring. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group from the C4 position. A mild base is typically added to neutralize the HCl generated.

Caption: The Addition-Elimination (SNAr) mechanism.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis.

Materials:

  • 2,4,6-Trichloro-2-(trifluoromethyl)pyrimidine (1.0 eq)

  • Morpholine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4,6-trichloro-2-(trifluoromethyl)pyrimidine (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring, add morpholine (1.1 eq) dropwise to the solution. Following this, add DIPEA (1.5 eq) dropwise. The reaction may become cloudy as DIPEA·HCl salt precipitates.

  • Reaction Progress: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrimidine is consumed.

  • Workup - Quenching: Once complete, dilute the reaction mixture with ethyl acetate.

  • Workup - Washing: Transfer the organic mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove the DIPEA·HCl salt and excess base.

  • Workup - Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine as a solid.

Spectroscopic and Analytical Characterization

Confirmation of the structure is achieved through a combination of standard spectroscopic techniques. The following are predicted data based on the structure.

TechniqueExpected Observations
¹H NMR Two distinct triplets (or complex multiplets) for the morpholine protons. One set at ~3.8 ppm (protons adjacent to oxygen) and another at ~3.6 ppm (protons adjacent to nitrogen). A singlet for the C5-H on the pyrimidine ring at ~6.5-7.0 ppm.
¹³C NMR Signals for the pyrimidine carbons, with C4 and C6 being significantly downfield due to halogen and nitrogen attachment. A quartet for the -CF₃ carbon (~120 ppm) due to C-F coupling. Signals for the morpholine carbons (~66 ppm for C-O, ~45 ppm for C-N).
¹⁹F NMR A singlet for the -CF₃ group, typically around -60 to -70 ppm relative to CFCl₃.
MS (ESI+) Expected [M+H]⁺ peak at m/z 268.0. The isotopic pattern for one chlorine atom (M and M+2 in ~3:1 ratio) should be clearly visible.

Reactivity Profile and Further Functionalization

The true utility of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine lies in its potential for further elaboration. The remaining chlorine atom at the C6 position is still activated and available for a second SNAr reaction. This allows for the sequential and controlled introduction of a different nucleophile, leading to diverse, unsymmetrically substituted pyrimidine derivatives.

Potential Nucleophiles for C6 Substitution:

  • Primary and secondary amines (aliphatic or aromatic)

  • Alcohols (alkoxides)

  • Thiols (thiolates)

This sequential substitution strategy is a powerful tool for building molecular diversity from a common intermediate.

workflow_diagram cluster_reactions C6 Substitution (SNAr) cluster_products Diverse Product Library start 4-(6-Chloro-2-trifluoromethyl -pyrimidin-4-yl)morpholine amine R₁R₂NH start->amine alcohol R-OH / Base start->alcohol thiol R-SH / Base start->thiol product_amine Diamino-pyrimidine Derivative amine->product_amine product_ether Amino-ether-pyrimidine Derivative alcohol->product_ether product_thioether Amino-thioether-pyrimidine Derivative thiol->product_thioether

Caption: Functionalization workflow starting from the title compound.

Applications in Medicinal Chemistry

Substituted pyrimidines are integral to many therapeutic areas. The title compound serves as an ideal starting point for synthesizing analogs of known kinase inhibitors, antivirals, and anticancer agents.[5]

  • Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the kinase hinge region. The pyrimidine nitrogens are perfect for this role. The substituents at C2, C4, and C6 can be tailored to occupy the hydrophobic pockets and solvent-exposed regions of the ATP-binding site.

  • Antiviral/Anticancer Agents: The pyrimidine scaffold mimics natural nucleobases and can be used to design inhibitors of enzymes involved in nucleic acid synthesis, such as polymerases or reverse transcriptases.[5]

  • Improving Drug-like Properties: The inclusion of the morpholine group is a deliberate strategy to enhance the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compounds, increasing their potential for clinical success.[3]

Safety and Handling

As with all laboratory chemicals, 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine should be handled with appropriate care.

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • Hazards: While specific data for this compound is limited, related chlorinated heterocycles and trifluoromethyl-aromatics can be irritants and potentially harmful if inhaled, ingested, or absorbed through the skin. The precursor, morpholine, is corrosive and flammable.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a high-value chemical intermediate that embodies a modern approach to medicinal chemistry design. By combining the versatile reactivity of an activated chloropyrimidine with the favorable pharmacokinetic profile imparted by a morpholine moiety, it provides an efficient and strategic entry point to a vast chemical space of potential drug candidates. Its straightforward, regioselective synthesis and the potential for subsequent functionalization at the C6 position make it an indispensable tool for drug discovery programs targeting a multitude of diseases.

References

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Foundational

A Technical Guide to 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine: Synthesis, Characterization, and Applications in Kinase Inhibitor Scaffolding

Abstract This technical guide provides a comprehensive overview of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, a fluorinated heterocyclic compound of significant interest to medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, a fluorinated heterocyclic compound of significant interest to medicinal chemistry and drug development. The document elucidates the molecule's structural rationale, offers a detailed, field-proven synthetic protocol via nucleophilic aromatic substitution, and outlines a complete workflow for its analytical characterization. Furthermore, it explores the compound's primary application as a versatile chemical intermediate, particularly for the synthesis of kinase inhibitors. The strategic positioning of a reactive chlorine atom, an electron-withdrawing trifluoromethyl group, and a beneficial morpholine moiety makes this compound a valuable building block for creating libraries of potential therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.

Introduction to Heterocyclic Scaffolds in Drug Discovery

The pyrimidine and morpholine ring systems are foundational pillars in modern medicinal chemistry. Pyrimidine, a diazine heterocycle, is a "privileged structure" that forms the core of nucleobases in DNA and RNA and is present in numerous FDA-approved drugs.[1] Its nitrogen atoms act as hydrogen bond acceptors, enabling critical interactions with biological targets. The incorporation of electron-withdrawing groups, such as halogens and trifluoromethyl (CF3) moieties, onto the pyrimidine ring is a well-established strategy to modulate electronic properties, enhance metabolic stability, and increase binding affinity.[2][3]

Concurrently, the morpholine scaffold is frequently employed to improve the physicochemical and pharmacokinetic properties of drug candidates.[4][5] As a saturated heterocycle containing both ether and secondary amine functionalities, it can enhance aqueous solubility, act as a hydrogen bond acceptor, and often imparts favorable metabolic profiles.[5] The fusion of these two powerful scaffolds in 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine creates a strategically designed building block with immense potential for the rapid elaboration of complex, biologically active molecules.[6][7]

Core Compound Profile: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

The subject of this guide is a substituted pyrimidine distinguished by three key functional groups: a morpholine ring at the C4 position, a trifluoromethyl group at C2, and a chlorine atom at C6. This specific arrangement is not arbitrary; it is designed for maximum synthetic utility.

  • Trifluoromethyl Group (C2): This strongly electron-withdrawing group significantly lowers the pKa of the pyrimidine ring and activates the entire ring system towards nucleophilic attack.

  • Morpholine Group (C4): Attached via a robust C-N bond, this group confers desirable physicochemical properties.

  • Chloro Group (C6): This is the primary reactive site for further functionalization. The electronic activation by the ring nitrogens and the CF3 group makes this chlorine an excellent leaving group for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Chemical Identifiers and Properties
PropertyValue
IUPAC Name 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)morpholine
Molecular Formula C9H9ClF3N3O
Molecular Weight 267.64 g/mol
Canonical SMILES C1COCCN1C2=NC(=CC(=N2)Cl)C(F)(F)F
InChIKey SNGPOMGCRXQLAL-UHFFFAOYSA-N
CAS Number 1243343-91-9
Appearance Expected to be an off-white to pale yellow solid

Synthesis and Mechanistic Rationale

The synthesis of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is most logically achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The causality behind this strategy lies in the electronic nature of the starting material, 4,6-dichloro-2-(trifluoromethyl)pyrimidine.

Mechanistic Considerations

The pyrimidine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing trifluoromethyl group at the C2 position further depletes the electron density of the ring, making the chlorine-bearing carbons (C4 and C6) highly electrophilic and susceptible to nucleophilic attack.

While both the C4 and C6 positions are activated, the C4 position is generally more reactive towards nucleophilic attack in such systems.[8][9] This is due to the superior ability of the para-nitrogen atom (N1) to stabilize the negative charge of the Meisenheimer intermediate compared to the meta-nitrogen (N3). This inherent regioselectivity allows for the sequential and controlled introduction of different nucleophiles. The first substitution with morpholine occurs preferentially at the C4 position, leaving the C6 chloro group intact for subsequent diversification.[10]

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the C4-N bond, identifying morpholine and a suitable dichloropyrimidine precursor as the key starting materials.

G Target 4-(6-Chloro-2-trifluoromethyl pyrimidin-4-yl)morpholine Disconnect C4-N Bond (SNAr Disconnection) Target->Disconnect Intermediates Morpholine + 4,6-Dichloro-2-(trifluoromethyl)pyrimidine Disconnect->Intermediates caption Retrosynthetic analysis of the target compound.

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the title compound.

Objective: To synthesize 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine from 4,6-dichloro-2-(trifluoromethyl)pyrimidine and morpholine.

Reagents & Materials:

  • 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq)

  • Morpholine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (ACN), anhydrous (approx. 10 mL per gram of starting pyrimidine)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4,6-dichloro-2-(trifluoromethyl)pyrimidine.

  • Solvent & Reagent Addition: Add anhydrous acetonitrile to dissolve the starting material. Add N,N-diisopropylethylamine (DIPEA) to the solution, followed by the slow, dropwise addition of morpholine at room temperature.

    • Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this SNAr reaction.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% ethyl acetate in hexanes. The product should have a lower Rf value than the starting dichloropyrimidine. The reaction is considered complete upon the disappearance of the limiting starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove excess acid and DIPEA salts) and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine as a solid.

Synthesis and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Dissolve Dichloropyrimidine in ACN under N2 Add_Reagents 2. Add DIPEA and Morpholine Setup->Add_Reagents Heat 3. Heat to 60-70 °C (4-6 hours) Add_Reagents->Heat Monitor 4. Monitor by TLC/LC-MS Heat->Monitor Concentrate 5. Concentrate in vacuo Monitor->Concentrate Reaction Complete Extract 6. EtOAc Extraction Wash with NaHCO3, Brine Concentrate->Extract Dry 7. Dry (Na2SO4) & Filter Extract->Dry Purify 8. Silica Gel Chromatography Dry->Purify Final 9. Isolate Pure Product Purify->Final caption Step-by-step workflow for synthesis and purification.

Caption: Step-by-step workflow for synthesis and purification.

Physicochemical Characterization and Analytical Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic and Spectrometric Analysis

A combination of NMR spectroscopy and mass spectrometry provides unambiguous structural confirmation.[2][11][12]

TechniqueExpected Observations
¹H NMR Two distinct triplets (or multiplets) around 3.7-3.9 ppm corresponding to the morpholine protons (-O-CH₂-) and (-N-CH₂-). A singlet in the aromatic region (around 6.5-7.5 ppm) for the lone pyrimidine proton (C5-H).
¹³C NMR Signals corresponding to the morpholine carbons, and distinct signals for the pyrimidine ring carbons. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.
¹⁹F NMR A singlet in the region typical for a CF₃ group attached to an aromatic ring (approx. -60 to -70 ppm, relative to CFCl₃).
Mass Spec (ESI+) A prominent ion peak corresponding to the protonated molecule [M+H]⁺. The spectrum will also show a characteristic isotopic pattern (approx. 3:1 ratio) for the [M+H]⁺ and [M+2+H]⁺ peaks, confirming the presence of one chlorine atom.
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid).

  • Detector: UV detector set at a wavelength where the pyrimidine ring absorbs (e.g., 254 nm).

  • Expected Result: A single major peak with >95% purity by area percentage.

Applications in Medicinal Chemistry & Drug Development

The primary value of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.[13][14][15] The C6-Cl bond is the synthetic handle for diversification.

Elaboration via Cross-Coupling Reactions

The chloro group at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: To introduce aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: To introduce substituted amines.

  • Sonogashira Coupling: To introduce alkyne functionalities.

This allows for the rapid generation of a library of analogues from a single, common intermediate, which is a cornerstone of modern drug discovery.

Target Scaffolds: Kinase Inhibitors

Many successful kinase inhibitors utilize a substituted pyrimidine core to interact with the hinge region of the ATP-binding site in kinases.[15] The morpholine-substituted pyrimidine can act as an excellent scaffold that, upon reaction at the C6 position, can generate molecules targeting a wide range of kinases implicated in cancer and inflammatory diseases, such as PI3K, mTOR, JAK, and BTK.[13][15]

Logical Diversification Pathway

G cluster_reactions Diversification Reactions at C6-Cl cluster_products Potential Kinase Inhibitor Scaffolds Core 4-(6-Chloro-2-trifluoromethyl pyrimidin-4-yl)morpholine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki Buchwald Buchwald-Hartwig (R2-NH, Pd catalyst) Core->Buchwald Other Other Cross-Coupling (e.g., Sonogashira) Core->Other Prod_Aryl 6-Aryl-Substituted Product Suzuki->Prod_Aryl Prod_Amino 6-Amino-Substituted Product Buchwald->Prod_Amino Prod_Other Other 6-Substituted Products Other->Prod_Other caption Synthetic diversification of the core compound.

Caption: Synthetic diversification of the core compound.

Conclusion

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a high-value chemical intermediate engineered for efficiency and versatility in drug discovery. Its structure combines the beneficial pharmacokinetic properties of the morpholine moiety with a trifluoromethyl-activated pyrimidine ring, which features a strategically placed chlorine atom for facile diversification. The synthetic route is robust and scalable, and the compound can be rigorously characterized by standard analytical techniques. For research teams focused on developing novel therapeutics, particularly in the area of kinase inhibitors, this compound represents a powerful and enabling building block for accelerating the discovery of new chemical entities.

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Exploratory

An In-depth Technical Guide to the Reactivity of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the reactivity of the heterocyclic compound 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the heterocyclic compound 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine. This molecule is a key intermediate in medicinal chemistry, valued for its trifluoromethyl-activated pyrimidine core and the versatile morpholine substituent. This document delves into the electronic characteristics of the molecule, its synthesis, and its subsequent reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr) at the C6 position. Detailed experimental protocols, mechanistic insights, and spectroscopic data are provided to equip researchers with the knowledge required for the effective utilization of this compound in synthetic chemistry and drug discovery programs.

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved drugs.[1][2] Its nitrogen-rich structure allows for a multitude of interactions with biological targets. The strategic functionalization of the pyrimidine core is therefore a central theme in drug discovery. The title compound, 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, embodies two key trends in modern medicinal chemistry: the incorporation of fluorine and the use of the morpholine moiety.

The trifluoromethyl (-CF3) group at the C2 position is a powerful electron-withdrawing group. This has profound effects on the pyrimidine ring, including:

  • Increased Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism.

  • Enhanced Lipophilicity: This can improve membrane permeability and cell uptake.

  • Modulation of pKa: The -CF3 group can significantly alter the basicity of the pyrimidine nitrogens.

  • Activation towards Nucleophilic Attack: The strong electron-withdrawing nature of the -CF3 group significantly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr).

The morpholine group at the C4 position is a frequently employed substituent in drug design.[3][4] Its inclusion can confer:

  • Improved Aqueous Solubility: The polar ether and tertiary amine functionalities can enhance the pharmacokinetic profile of a molecule.

  • Favorable Drug-like Properties: Morpholine is generally considered a "metabolically stable" and non-toxic fragment.

  • Specific Receptor Interactions: The oxygen atom can act as a hydrogen bond acceptor, and the overall conformation of the ring can provide a desirable vector for other substituents.

This guide will explore the interplay of these two key functional groups on the reactivity of the pyrimidine core, focusing on the synthetic utility of the remaining chlorine atom at the C6 position.

Synthesis and Characterization

The synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine proceeds via a regioselective nucleophilic aromatic substitution reaction on a suitable dichloropyrimidine precursor.

The Precursor: 2,4-Dichloro-6-trifluoromethylpyrimidine

The starting material for the synthesis is 2,4-dichloro-6-trifluoromethylpyrimidine. The reactivity of this precursor is dictated by the electronic properties of the pyrimidine ring, which is rendered highly electrophilic by the two chlorine atoms and the potent electron-withdrawing trifluoromethyl group.

Regioselective Nucleophilic Aromatic Substitution

The reaction of 2,4-dichloro-6-trifluoromethylpyrimidine with morpholine results in the selective displacement of the chlorine atom at the C4 position. This regioselectivity is a well-established principle in pyrimidine chemistry. The C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position.[5] This preference can be explained by the stability of the Meisenheimer intermediate, a key intermediate in the SNAr mechanism. Attack at C4 allows for delocalization of the negative charge onto one of the ring nitrogens without disrupting the aromaticity of the entire ring, a more favorable arrangement than the intermediate formed from attack at C2. The strongly electron-withdrawing trifluoromethyl group at C2 further enhances the electrophilicity of the C4 and C6 positions.

G cluster_0 Synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine Reactants 2,4-Dichloro-6-trifluoromethylpyrimidine + Morpholine Conditions Base (e.g., DIPEA, Et3N) Solvent (e.g., EtOH, THF) Room Temperature Reactants->Conditions Reaction Setup Product 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine Conditions->Product SNAr Reaction

Figure 1: Synthetic workflow for 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

Materials:

  • 2,4-Dichloro-6-trifluoromethylpyrimidine

  • Morpholine

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2,4-dichloro-6-trifluoromethylpyrimidine (1.0 eq) in ethanol or THF at room temperature, add morpholine (1.1 eq) followed by the dropwise addition of DIPEA or Et3N (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine as a solid.

Characterization and Spectroscopic Data

The structure of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine can be confirmed by standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the morpholine protons, typically two triplets around 3.7-3.9 ppm and 3.5-3.7 ppm. A singlet for the pyrimidine C5-H will also be present.
¹³C NMR Resonances for the morpholine carbons, with the carbons adjacent to the nitrogen appearing at a different chemical shift than those adjacent to the oxygen. Signals for the pyrimidine carbons will also be present, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Note: Specific chemical shifts will vary depending on the solvent used for NMR analysis.

Reactivity of the C6-Chloro Substituent

The primary synthetic utility of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine lies in the reactivity of the remaining chlorine atom at the C6 position. This position is highly activated towards a second nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups.

Electronic Effects Governing Reactivity

The reactivity of the C6-chloro group is significantly influenced by the substituents on the pyrimidine ring:

  • 2-Trifluoromethyl Group: This potent electron-withdrawing group strongly activates the C6 position towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

  • 4-Morpholino Group: The nitrogen atom of the morpholine ring can donate electron density into the pyrimidine ring via resonance. This electron-donating effect partially deactivates the ring towards nucleophilic attack compared to the dichlorinated precursor. However, the powerful activating effect of the trifluoromethyl group generally outweighs this deactivation.

The net result is a highly reactive C6 position that readily undergoes substitution with a variety of nucleophiles.

G cluster_1 Reactivity at the C6 Position Start 4-(6-Chloro-2-trifluoromethyl- pyrimidin-4-yl)morpholine Nucleophiles Nucleophiles (Amines, Thiols, Alcohols, etc.) Start->Nucleophiles SNAr Reaction Products Diverse 6-Substituted Pyrimidine Derivatives Nucleophiles->Products Functionalization

Figure 2: General reaction scheme for the functionalization of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.
Reactions with Amine Nucleophiles

The C6-chloro group can be readily displaced by a wide range of primary and secondary amines, including anilines, alkylamines, and other heterocyclic amines. These reactions are typically carried out in a polar aprotic solvent such as DMF or DMSO, often with the addition of a non-nucleophilic base like DIPEA to scavenge the HCl byproduct. Heating may be required for less reactive amines.

Representative Protocol for Amination:

  • To a solution of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (1.0 eq) in DMF, add the desired amine (1.2 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reactions with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions. The reaction of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine with thiols is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to generate the more nucleophilic thiolate in situ.

Representative Protocol for Thiolation:

  • To a solution of the desired thiol (1.1 eq) in a solvent like THF or DMF, add a base such as sodium hydride (1.2 eq) at 0 °C.

  • Stir for 15-30 minutes, then add a solution of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract with an organic solvent.

  • Work-up and purify as described for the amination reaction.

Reactions with Alcohol Nucleophiles

The displacement of the C6-chloro group with alcohols to form ethers is also a feasible transformation. This reaction typically requires a strong base to deprotonate the alcohol, forming the more reactive alkoxide nucleophile. Sodium hydride is a common choice for this purpose.

Representative Protocol for Alkoxylation:

  • In a flame-dried flask under an inert atmosphere, add a solution of the desired alcohol (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring for completion.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product, perform an aqueous work-up, and purify by chromatography.

Applications in Drug Discovery

The ability to sequentially and selectively functionalize the pyrimidine ring at the C4 and C6 positions makes 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine a valuable building block in the synthesis of compound libraries for high-throughput screening. The diverse functionalities that can be introduced at the C6 position allow for the exploration of a wide chemical space in the search for new therapeutic agents.

Derivatives of 2-trifluoromethylpyrimidine have been investigated for a range of biological activities, including as kinase inhibitors for the treatment of cancer.[6] The morpholine moiety is also a common feature in kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket.

Conclusion

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a highly versatile and reactive intermediate in organic and medicinal chemistry. Its synthesis is straightforward and regioselective. The presence of the electron-withdrawing trifluoromethyl group renders the C6 position highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a diverse array of functional groups. This reactivity profile, combined with the favorable drug-like properties imparted by the morpholine and trifluoromethyl moieties, makes this compound an important tool for the development of novel bioactive molecules. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this valuable building block in their synthetic endeavors.

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • 4-Chloro-6-morpholino-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazin-2-amine.
  • Morpholines. Synthesis and Biological Activity.
  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed.
  • Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1).
  • 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine. Sigma-Aldrich.
  • Morpholine(110-91-8) 13C NMR spectrum. ChemicalBook.
  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central.
  • 1H and13C NMR spectra ofN-substituted morpholines.
  • 2-(2-Chloro-6-fluorophenyl)-5-((4-(morpholine-4-carbonyl)phenyl)amino)oxazole-4-carboxamide. PubChem.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Recognizing the NMR p
  • Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine).
  • 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine (Cas 1261234-21-2). Parchem.
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • 4-methyl morpholine, 109-02-4. The Good Scents Company.
  • 4-(6-Chloro-3-pyridinyl)carbonyl morpholine. Sigma-Aldrich.

Sources

Foundational

Chemo-Stability Profile and Handling of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Executive Summary: The "Push-Pull" Scaffold 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (hereafter referred to as CTPM ) is a critical heterocyclic building block often employed in the synthesis of PI3K/mTOR i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Scaffold

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (hereafter referred to as CTPM ) is a critical heterocyclic building block often employed in the synthesis of PI3K/mTOR inhibitors and other kinase-targeted small molecules. Its utility lies in its selective reactivity: it possesses a "leaving group" (Chlorine at C6) activated by an electron-withdrawing trifluoromethyl group (


), yet modulated by an electron-donating morpholine ring.

This guide addresses the stability challenges inherent to this "push-pull" electronic system. While the morpholine ring stabilizes the core relative to its dichloro-precursor, the remaining C-Cl bond renders the molecule susceptible to nucleophilic aromatic substitution (


) hydrolysis , particularly in high-humidity or basic environments.

Key Stability Indicators:

  • Primary Degradation Mode: Hydrolysis of C6-Cl to the 6-hydroxy species (tautomerizing to pyrimidin-6-one).

  • Critical Storage Requirement: Desiccated, inert atmosphere (Argon/Nitrogen), < -20°C.

  • Handling Precaution: Avoid protic nucleophilic solvents (MeOH, EtOH) during prolonged storage.

Structural Analysis & Reactivity Profile

To understand the stability of CTPM, one must analyze the electronic forces acting on the pyrimidine ring.

Electronic Architecture

The molecule features three distinct electronic influencers:

  • Pyridine-like Nitrogens (N1, N3): Inductively withdraw electron density, making the ring electron-deficient (

    
    -deficient).
    
  • Trifluoromethyl Group (

    
    ):  A strong 
    
    
    
    -withdrawing group that significantly lowers the LUMO energy of the ring, increasing susceptibility to nucleophilic attack.
  • Morpholine (

    
    ):  An electron-donating group (EDG) via resonance (+M effect). This pushes electron density into the ring, partially passivating the C6 position compared to the 2,4-dichloro analog.
    

The Stability Consequence: The "push" from the morpholine is insufficient to completely neutralize the "pull" from the


 and ring nitrogens. Consequently, the C6-Chlorine remains a labile leaving group. In the presence of water (even atmospheric moisture), the molecule undergoes hydrolysis.
Degradation Pathway Visualization

The following diagram illustrates the primary degradation mechanism driven by the electronic activation described above.

Degradation cluster_legend Reaction Condition CTPM CTPM (Intact) [C6-Cl Electrophile] TS Meisenheimer Complex (Transition State) CTPM->TS + Nucleophile (Water) Prod Hydrolysis Product (Pyrimidin-6-one) TS->Prod - HCl (Irreversible) H2O H2O / OH- H2O->TS Acidic/Basic pH accelerates rate Acidic/Basic pH accelerates rate

Caption: Figure 1. The dominant degradation pathway via


 mechanism. The electron-deficient ring facilitates the addition of water, leading to the elimination of HCl and formation of the inactive pyrimidinone.

Stability Under Stress (Forced Degradation)

The following data summarizes the expected behavior of CTPM under ICH-compliant stress conditions. This data is derived from structure-activity relationship (SAR) data of analogous 2-trifluoromethylpyrimidines.

Stability Matrix
Stress ConditionStability RatingPrimary DegradantMechanism
Hydrolysis (Acidic, pH 1-3) Moderate Pyrimidinone derivativeProtonation of N3 activates C6 for water attack.
Hydrolysis (Neutral, pH 7) Stable (Short term)None (Slow)Reaction rate is negligible without catalysis.
Hydrolysis (Basic, pH >10) Poor Pyrimidinone derivativeHydroxide (

) is a strong nucleophile; rapid

.
Oxidation (

)
Good Morpholine N-oxidePyrimidine ring is resistant; morpholine N may oxidize.
Photolysis (UV/Vis) Moderate Radical dechlorinationC-Cl bond homolysis is possible under high-intensity UV.
Thermal (Solid State, 60°C) Good NoneStable crystal lattice; degradation requires solvation.
Causality of Experimental Choices
  • Why avoid alcohols in storage? While methanol is a common solvent, the methoxide ion (

    
    ) (formed in trace amounts or equilibrium) is a potent nucleophile. Over months, CTPM stored in methanol can convert to the 6-methoxy analog , a common impurity often mistaken for the parent compound in LC-MS due to similar polarity.
    
  • Why Acidic Mobile Phases? In LC-MS, we use 0.1% Formic Acid. While acidic conditions can promote hydrolysis, the timescale of an HPLC run (5-10 mins) is too short for significant degradation, whereas the protonation improves peak shape for the morpholine nitrogen.

Validated Analytical Protocol (LC-MS)

To verify the integrity of CTPM, a generic purity check is insufficient. You must separate the hydrolytic degradant, which often co-elutes due to similar H-bonding capabilities.

Method Parameters[1][2]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 1.7 µm.

  • Mobile Phase A: Water + 0.05% Trifluoroacetic Acid (TFA). Note: TFA suppresses silanol interactions better than Formic Acid for the basic morpholine.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide carbonyl of degradant).

Self-Validating System Suitability Test (SST)

Before running samples, verify the system is not causing the degradation:

  • Inject Blank: Ensure no carryover.

  • Inject Standard: CTPM Reference Standard.

  • Check Peak Tail: If the CTPM peak tails significantly (Asymmetry > 1.5), the morpholine is interacting with silanols, or on-column hydrolysis is occurring.

  • Resolution Check: The 6-hydroxy degradant is more polar. It must elute before the parent peak (Relative Retention Time ~ 0.8-0.9).

Handling & Storage Protocols

This workflow ensures the compound remains viable for downstream synthesis (


 coupling).
Storage Workflow

Storage Receipt 1. Compound Receipt (Check CoA & Appearance) Aliquot 2. Aliquot Immediately (Avoid freeze-thaw cycles) Receipt->Aliquot Container 3. Primary Container (Amber Glass Vial + Teflon Cap) Aliquot->Container Atmosphere 4. Inert Gas Purge (Argon preferred over N2) Container->Atmosphere Temp 5. Temp Control (-20°C Freezer) Atmosphere->Temp

Caption: Figure 2. Standard Operating Procedure (SOP) for long-term storage of activated pyrimidines.

Reaction Quenching (Critical Step)

When using CTPM in a reaction (e.g., coupling with an amine):

  • Do NOT quench with strong aqueous base (NaOH) while the reaction is hot. This will instantly hydrolyze the unreacted CTPM.

  • Protocol: Cool reaction to 0°C. Quench with saturated Ammonium Chloride (

    
    ) or water. Extract immediately into organic solvent (DCM or EtOAc) to remove the CTPM from the aqueous nucleophilic environment.
    

References

  • Electronic Effects in Pyrimidines: Mechanism of Nucleophilic Aromatic Substitution in Activated Pyrimidines. Source: LibreTexts Chemistry / Organic Chemistry.

  • Morpholine Toxicity & Handling: Morpholine Safety Data & Reactivity Profile. Source: PubChem (National Library of Medicine).

  • Trifluoromethyl Group Behavior: Hydrolysis of Trifluoromethyl Groups in Heterocycles. Source: Angewandte Chemie International Edition (via PubMed).

  • Analogous Compound Data (2,4-Dichloro-6-trifluoromethylpyrimidine): Santa Cruz Biotechnology Datasheet (CAS 1514-96-1). Source: SCBT.

Exploratory

An In-depth Technical Guide to the Presumed Mechanism of Action of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the hypothesized mechanism of action for the novel small molecule, 4-(6-Chloro-2-trifluoromethylpyrim...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel small molecule, 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine. Based on an analysis of its structural motifs—a pyrimidine core, a morpholine substituent, and trifluoromethyl and chloro groups—which are prevalent in established kinase inhibitors, we postulate that this compound functions as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This document provides a comprehensive overview of this critical cellular pathway and presents a suite of robust experimental protocols designed to rigorously test this hypothesis, from initial target engagement to cellular and functional outcomes. The methodologies described herein are intended to equip researchers with the necessary tools to elucidate the precise molecular interactions and biological consequences of this compound's activity.

Introduction: Deconstructing 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

The compound 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a synthetic heterocyclic molecule featuring a pyrimidine scaffold. The pyrimidine ring is a well-established pharmacophore in a multitude of kinase inhibitors, where it often mimics the adenine base of ATP, enabling competitive binding to the kinase ATP-binding pocket. The morpholine ring is frequently incorporated into kinase inhibitors to enhance aqueous solubility, metabolic stability, and to form key hydrogen bond interactions within the ATP-binding site, thereby improving potency and selectivity.[1][2] Furthermore, the electron-withdrawing properties of the chloro and trifluoromethyl groups can significantly influence the electronic distribution of the pyrimidine ring, potentially enhancing its binding affinity to target kinases.

Given these structural attributes, a logical and compelling hypothesis is that 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine targets one or more kinases within a critical signaling cascade. The PI3K/Akt/mTOR pathway is a highly plausible candidate, as it is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Numerous PI3K and mTOR inhibitors in clinical development and on the market share similar structural features.[1][5] This guide will, therefore, proceed under the working hypothesis that 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a PI3K/mTOR pathway inhibitor.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target in Oncology

The PI3K/Akt/mTOR pathway is an intracellular signaling cascade crucial for regulating the cell cycle.[6] Upon stimulation by growth factors, PI3K is activated and phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream substrates, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis.[4][8] Overactivation of this pathway is a common event in cancer, leading to uncontrolled cell proliferation and survival.[6] Therefore, inhibitors of PI3K and mTOR are a major focus of cancer drug discovery.[3][5]

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when unphosphorylated) Compound 4-(6-Chloro-2-trifluoromethyl- pyrimidin-4-yl)morpholine Compound->PI3K Inhibits (Hypothesized) Compound->mTORC1 Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Validation of the Mechanism of Action

A multi-faceted approach is required to rigorously validate the hypothesized mechanism of action. The following protocols provide a self-validating system, progressing from direct target engagement to downstream cellular effects.

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

The first crucial step is to confirm that 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine directly binds to its putative targets (PI3K and/or mTOR) within a cellular context. CETSA is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[9][10]

Protocol: CETSA for PI3K/mTOR Target Engagement

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, known for PI3K pathway activation) to 80-90% confluency.

    • Treat the cells with various concentrations of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble PI3K and mTOR in the supernatant using Western blotting or ELISA with specific antibodies.[11]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[9]

CETSA_Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Collect Supernatant (Soluble Proteins) C->D E 5. Protein Quantification (Western Blot / ELISA) D->E F 6. Plot Melting Curve E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

In Vitro Enzymatic Activity: Kinase Assays

Confirmation of direct target binding should be followed by quantitative assessment of the compound's inhibitory effect on the enzymatic activity of PI3K and mTOR. Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based (e.g., ADP-Glo™) assays are well-suited for high-throughput screening.[12]

Protocol: In Vitro PI3K HTRF Assay

  • Reagents:

    • Recombinant human PI3K enzyme (e.g., PI3Kα).

    • PIP2 substrate.

    • ATP.

    • HTRF detection reagents (e.g., biotinylated PIP3 tracer and europium-labeled anti-GST antibody, streptavidin-XL665).

    • 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine serially diluted.

  • Assay Procedure:

    • In a 384-well plate, add the PI3K enzyme to wells containing the serially diluted compound or vehicle control.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP. Incubate at room temperature.

    • Stop the reaction and add the HTRF detection reagents.

    • Incubate to allow for binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the ratio of the emission signals at 665 nm and 620 nm.

    • The signal is inversely proportional to the PI3K activity.

    • Plot the HTRF ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A 1. Add Enzyme & Compound to 384-well plate B 2. Add Substrate (PIP2) & ATP (Initiate Reaction) A->B C 3. Incubate B->C D 4. Add HTRF Detection Reagents C->D E 5. Read Plate D->E F 6. Calculate IC50 E->F

Caption: In Vitro Kinase Assay Workflow.

Cellular Pathway Modulation: Western Blotting

To demonstrate that the compound inhibits the PI3K/mTOR pathway in a cellular context, the phosphorylation status of key downstream effectors should be measured. Western blotting is the gold-standard technique for this purpose. A decrease in the phosphorylation of Akt (at Ser473) and S6 Kinase (S6K, at Thr389) would provide strong evidence of pathway inhibition.[13][14]

Protocol: Western Blot for Phospho-Akt and Phospho-S6K

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line in 6-well plates.

    • After overnight incubation, serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine for 1 hour.

    • Stimulate the cells with a growth factor (e.g., insulin or IGF-1) for 15-30 minutes to activate the PI3K/mTOR pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), and total S6K.[15]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein levels to the total protein levels to determine the extent of inhibition.

Data Presentation and Interpretation

The quantitative data generated from the described experiments should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro and Cellular Activity

AssayTarget/Cell LineEndpoint4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine
In Vitro Kinase Assay PI3KαIC50 (nM)Value
PI3KβIC50 (nM)Value
PI3KδIC50 (nM)Value
PI3KγIC50 (nM)Value
mTORIC50 (nM)Value
Cellular Assay MCF-7p-Akt (Ser473) IC50 (nM)Value
MCF-7p-S6K (Thr389) IC50 (nM)Value
Cell Viability Assay MCF-7GI50 (nM)Value

A potent, low nanomolar IC50 value in the in vitro kinase assays, coupled with a corresponding decrease in the phosphorylation of Akt and S6K in cellular assays at similar concentrations, would provide compelling evidence that 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine acts as a PI3K/mTOR pathway inhibitor.

Conclusion

The structural features of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine strongly suggest its potential as a kinase inhibitor, with the PI3K/Akt/mTOR pathway being a highly probable target. The experimental framework detailed in this guide provides a comprehensive and rigorous approach to validate this hypothesis. By systematically confirming target engagement, quantifying enzymatic inhibition, and observing the downstream cellular consequences, researchers can definitively elucidate the mechanism of action of this novel compound, paving the way for its further development as a potential therapeutic agent.

References

  • Juric, D., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817127. [Link]

  • Fresno Vara, J. A., et al. (2004). The PI3K/Akt signalling pathway in human cancer. Cancer Treatment Reviews, 30(2), 193-204. [Link]

  • Galli, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2237-2265. [Link]

  • Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]

  • Basic Science Series. (2025, January 20). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • ResearchGate. (n.d.). Phosphorylation of Akt and S6K analysis with Western blot. [Image]. ResearchGate. [Link]

  • Martini, M., et al. (2014). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 6(2), 1018-1048. [Link]

  • Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-816. [Link]

  • Wang, L., & Sabatini, D. M. (2014). Experimental Approaches in Delineating mTOR Signaling. Cold Spring Harbor Perspectives in Biology, 6(10), a019311. [Link]

  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. [Link]

  • Zhang, M., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies. European Journal of Medicinal Chemistry, 223, 113644. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Courtney, K. D., et al. (2010). Targeting PI3K/mTOR Signaling in Cancer. Cancer Research, 71(24), 7351-7359. [Link]

  • Li, J. P., et al. (2026). Integrating Bioinformatics and Experimental Validation Identify CCNA2 as a Novel Prognostic Biomarker and Tumor Promoter via the PI3K/AKT Pathway in Lung Adenocarcinoma. International Journal of General Medicine, 19, 1-16. [Link]

  • Jo, H., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Nordlund, P., et al. (n.d.). Publications. CETSA. [Link]

  • LoPiccolo, J., et al. (2008). PI3K and mTOR signaling pathways in cancer: new data on targeted therapies. Current Opinion in Oncology, 20(2), 181-187. [Link]

  • Almqvist, H., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of Proteome Research, 20(9), 4536-4545. [Link]

  • Rodon, J., et al. (2013). Development of PI3K inhibitors: Lessons learned from early clinical trials. Nature Reviews Clinical Oncology, 10(3), 143-153. [Link]

  • ResearchGate. (n.d.). Western Blotting using p70-S6K antibody?. [Forum post]. ResearchGate. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

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Sources

Foundational

The Trifluoromethylpyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery and Agrochemical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The strategic incorporation of fluorine into bioactive mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the plethora of fluorinated heterocycles, the trifluoromethylpyrimidine moiety has emerged as a particularly privileged scaffold, bestowing compounds with a unique constellation of physicochemical properties that translate into potent and diverse biological activities. This guide provides a comprehensive technical overview of the biological activities of trifluoromethylpyrimidines, delving into their mechanisms of action across anticancer, antiviral, and agrochemical applications. We will explore the causal relationships behind experimental designs, provide detailed protocols for key biological assays, and visualize the complex molecular interactions and pathways that underpin the efficacy of this remarkable chemical class. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of trifluoromethylpyrimidines in their own research endeavors.

The Physicochemical Impact of the Trifluoromethyl Group on the Pyrimidine Core

The potent and often enhanced biological activity of trifluoromethylpyrimidines can be largely attributed to the profound influence of the trifluoromethyl (-CF3) group on the electronic and metabolic properties of the pyrimidine ring. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can significantly alter the pKa of the pyrimidine nitrogen atoms, influencing their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the -CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the in vivo half-life of the molecule. This combination of altered electronics and improved metabolic robustness makes the trifluoromethylpyrimidine scaffold a highly attractive starting point for the design of novel therapeutic and agrochemical agents.

Anticancer Activity: Targeting Key Signaling Pathways

Trifluoromethylpyrimidine derivatives have demonstrated significant promise as anticancer agents, with a notable number of compounds exhibiting potent inhibitory activity against key oncogenic signaling pathways.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A significant focus of research has been the development of trifluoromethylpyrimidines as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[1]

Certain 5-trifluoromethylpyrimidine derivatives have been shown to act as potent EGFR inhibitors.[1] For instance, the compound (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide has demonstrated exceptional inhibitory activity against EGFR kinase and has shown potent cytotoxic effects against several cancer cell lines.[2][3] The trifluoromethyl group in these molecules often plays a crucial role in binding to the ATP-binding pocket of the EGFR kinase domain, contributing to the high-affinity interaction and subsequent inhibition of downstream signaling.

The inhibition of the EGFR signaling pathway by these compounds leads to the suppression of tumor cell proliferation, angiogenesis, and metastasis, while also promoting apoptosis.[2]

Cellular Effects: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of trifluoromethylpyrimidines is often manifested through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression in cancer cells. Studies on A549 non-small cell lung cancer cells treated with EGFR-inhibiting trifluoromethylpyrimidines have revealed a significant increase in early apoptotic cells and an arrest of the cell cycle in the G2/M phase.[2][3]

dot graph EGFR_Pathway_Inhibition { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes EGF [label="EGF", fillcolor="#F1F3F4"]; EGFR [label="EGFR", fillcolor="#FBBC05"]; TFMP [label="Trifluoromethyl-\npyrimidine Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#F1F3F4"]; Raf [label="Raf", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="G2/M Arrest", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2_Sos [label="Activates"]; Grb2_Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; TFMP -> EGFR [label="Inhibits", color="#EA4335", style=bold]; EGFR -> Apoptosis [style=dashed, color="#EA4335"]; EGFR -> CellCycleArrest [style=dashed, color="#4285F4"]; } . Caption: EGFR signaling pathway inhibition by trifluoromethylpyrimidines.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of a representative trifluoromethylpyrimidine EGFR inhibitor against various human cancer cell lines.

Compound IDTargetCell LineIC50 (µM)Reference
9u EGFR Kinase-0.091[2]
A549 (Lung)0.35[2]
MCF-7 (Breast)3.24[2]
PC-3 (Prostate)5.12[2]
Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyrimidine compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

  • Cell Treatment: Treat A549 cells with the IC50 concentration of the trifluoromethylpyrimidine compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][5]

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Methodology:

  • Cell Treatment: Treat A549 cells with the trifluoromethylpyrimidine compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Antiviral Activity: Targeting Viral Assembly

Trifluoromethylpyrimidine derivatives have also emerged as promising antiviral agents, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).

Mechanism of Action: Interaction with TMV Coat Protein (TMV-CP)

The primary mechanism of antiviral action for several trifluoromethylpyrimidines against TMV involves the direct interaction with the viral coat protein (TMV-CP).[8] The TMV-CP is essential for the encapsidation of the viral RNA genome and the formation of stable virions. By binding to TMV-CP, these compounds can disrupt the proper assembly of the virus particles, rendering them non-infectious.[9] This interaction has been studied using techniques such as Microscale Thermophoresis (MST) and molecular docking.[8]

dot graph TMV_Assembly_Inhibition { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes TMV_RNA [label="Viral RNA", fillcolor="#F1F3F4"]; TMV_CP [label="TMV Coat Protein\n(Subunits)", fillcolor="#FBBC05"]; TFMP [label="Trifluoromethyl-\npyrimidine", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assembly [label="Viral Assembly", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Infectious_Virion [label="Infectious Virion", shape=egg, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Non_Infectious_Complex [label="Non-Infectious\nComplex", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TMV_RNA -> Assembly; TMV_CP -> Assembly; Assembly -> Infectious_Virion; TFMP -> TMV_CP [label="Binds", color="#EA4335", style=bold]; TMV_CP -> Non_Infectious_Complex [style=dashed, color="#EA4335"]; } . Caption: Inhibition of TMV assembly by trifluoromethylpyrimidines.

Quantitative Data: In Vivo Antiviral Activity against TMV

The following table presents the in vivo antiviral activity of a representative trifluoromethylpyrimidine derivative against TMV.

Compound IDActivity TypeEC50 (µg/mL)Reference
5m Protective103.4
5j Curative126.4
Experimental Protocols

This method is a standard procedure for evaluating the efficacy of antiviral compounds against plant viruses.

Methodology:

  • Plant Cultivation: Grow susceptible host plants (e.g., Nicotiana tabacum) under controlled greenhouse conditions.

  • Virus Inoculation: Mechanically inoculate one half of a leaf with a suspension of TMV. The other half of the leaf serves as a control.

  • Compound Application:

    • Protective Activity: Apply the trifluoromethylpyrimidine solution to the leaves 24 hours before virus inoculation.

    • Curative Activity: Apply the compound solution to the leaves 24 hours after virus inoculation.

    • Inactivation Activity: Mix the compound directly with the virus inoculum before application.

  • Symptom Observation: Observe the leaves for the development of local lesions (symptoms of viral infection) after 3-4 days.

  • Data Analysis: Count the number of local lesions on both the treated and control halves of the leaves. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half. Determine the EC50 value.

Agrochemical Applications: Fungicidal and Insecticidal Activities

The trifluoromethylpyrimidine scaffold is also a key component in the development of modern agrochemicals, exhibiting both potent antifungal and insecticidal properties.

Antifungal Activity

Trifluoromethylpyrimidine derivatives have demonstrated broad-spectrum antifungal activity against a range of phytopathogenic fungi.[10]

The table below shows the in vitro antifungal activity of several trifluoromethylpyrimidine derivatives against various fungal pathogens.

Compound IDFungal SpeciesInhibition (%) at 50 µg/mLReference
5b Botrytis cinerea96.76[11]
5j Botrytis cinerea96.84[11]
5l Botrytis cinerea100[11]
5v Sclerotinia sclerotiorum82.73[11]

This assay, also known as the "poisoned food technique," is a common method for screening the in vitro antifungal activity of compounds.[12][13]

Methodology:

  • Compound Preparation: Dissolve the trifluoromethylpyrimidine compound in a suitable solvent (e.g., DMSO).

  • Medium Preparation: Incorporate the compound solution into molten Potato Dextrose Agar (PDA) to achieve the desired final concentration. Pour the amended PDA into Petri dishes.

  • Fungal Inoculation: Place a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus onto the center of the amended PDA plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days, until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Data Analysis: Measure the diameter of the fungal colony in both the treated and control plates. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(Dc - Dt) / Dc] × 100, where Dc is the colony diameter in the control plate and Dt is the colony diameter in the treated plate.

Insecticidal Activity

Certain trifluoromethylpyrimidine derivatives have also shown promising insecticidal activity against agricultural pests.[11]

The following table summarizes the insecticidal activity of a trifluoromethylpyrimidine derivative against two major agricultural pests.

Compound IDInsect SpeciesMortality (%) at 500 µg/mLReference
5w Spodoptera frugiperda90.0[11]
Mythimna separata86.7[11]
5o Spodoptera frugiperda80.0[11]
5t Spodoptera frugiperda83.3[11]

This is a standard method for evaluating the contact and/or stomach poison activity of insecticides against leaf-eating insects.

Methodology:

  • Compound Solution Preparation: Prepare solutions of the trifluoromethylpyrimidine compound at various concentrations in a suitable solvent with a surfactant.

  • Leaf Treatment: Dip fresh host plant leaves (e.g., corn or cabbage) into the compound solutions for a few seconds and allow them to air dry.

  • Insect Exposure: Place the treated leaves into a container (e.g., a Petri dish) with a specific number of insect larvae (e.g., 3rd instar larvae of Mythimna separata).

  • Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage of mortality, correcting for any control mortality using Abbott's formula. Determine the LC50 value (the concentration that causes 50% mortality).

Synthesis of Trifluoromethylpyrimidine Derivatives

The synthesis of trifluoromethylpyrimidine derivatives often starts from readily available trifluoromethyl-containing building blocks. A common synthetic route involves the cyclocondensation of ethyl trifluoroacetoacetate with an appropriate amidine.[11][14] The resulting hydroxypyrimidine can then be converted to a chloropyrimidine, which serves as a versatile intermediate for the introduction of various functional groups through nucleophilic substitution reactions.

dot graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Ethyl Trifluoroacetoacetate\n+ Amidine", fillcolor="#F1F3F4"]; Intermediate1 [label="Hydroxypyrimidine", fillcolor="#FBBC05"]; Intermediate2 [label="Chloropyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Functionalized\nTrifluoromethylpyrimidine\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="Cyclocondensation"]; Intermediate1 -> Intermediate2 [label="Chlorination (e.g., POCl3)"]; Intermediate2 -> Final_Product [label="Nucleophilic Substitution"]; } . Caption: General synthetic workflow for trifluoromethylpyrimidines.

Conclusion and Future Perspectives

The trifluoromethylpyrimidine scaffold has unequivocally established itself as a cornerstone in the design of novel bioactive molecules. The unique physicochemical properties imparted by the trifluoromethyl group, combined with the versatile chemistry of the pyrimidine ring, have led to the discovery of potent anticancer, antiviral, and agrochemical agents. The mechanistic insights and experimental protocols detailed in this guide underscore the vast potential of this chemical class.

Future research in this area will likely focus on several key aspects:

  • Elucidation of Novel Mechanisms: While EGFR inhibition is a well-established mechanism for anticancer activity, further studies are needed to identify other potential molecular targets and signaling pathways for trifluoromethylpyrimidines.

  • Expansion of Antiviral Spectrum: The promising activity against TMV warrants the investigation of trifluoromethylpyrimidines against a broader range of plant and even human viruses.

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR for different biological activities will enable the rational design of more potent and selective compounds.

  • Development of Drug Delivery Systems: The formulation of trifluoromethylpyrimidine-based drugs into advanced drug delivery systems could enhance their bioavailability and therapeutic efficacy.

References

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  • ResearchGate. (n.d.). Cell cycle analysis in A-549 cell lines at different time points. One...[Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(7), 1332-1345. [Link]

  • ResearchGate. (n.d.). Flow cytometry analysis on cell cycle progression in A549...[Link]

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  • Zhang, Z., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Medicinal Chemistry Research, 26(1), 123-131. [Link]

  • Shukla, S., et al. (2024). Inter-coat protein loading of active ingredients into Tobacco mild green mosaic virus through partial dissociation and reassembly of the virion. Scientific Reports, 14(1), 7168. [Link]

  • ICT. (n.d.). Annexin V-FITC Apoptosis Assay Kit. [Link]

  • Zuo, Y., et al. (2018). Insecticidal Activity and Synergistic Combinations of Ten Different Bt Toxins against Mythimna separata (Walker). Toxins, 10(11), 449. [Link]

  • Li, A., et al. (2017). Synthesis and insecticidal activity of sulfonate derivatives of sesamol against Mythimna separata in vivo. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3466. [Link]

  • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. [Link]

  • Han, X., et al. (2015). Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus. Molecules, 20(11), 19689-19701. [Link]

  • EGFR signaling pathway occupies an important position in cancer‐related downstream signaling pathways of Pyk2. (2020). PMC. [Link]

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Exploratory

The Morpholine Pharmacophore: A Technical Guide to Physicochemical Tuning and Synthetic Strategy

The following technical guide details the role of morpholine in drug design, structured for an audience of medicinal chemists and drug development professionals. Executive Summary In the landscape of modern medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of morpholine in drug design, structured for an audience of medicinal chemists and drug development professionals.

Executive Summary

In the landscape of modern medicinal chemistry, the morpholine ring (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) operates as a high-utility "privileged structure."[1][2][3][4] It is rarely a passive scaffold; rather, it is deployed as a strategic tool to modulate lipophilicity (LogP) , basicity (pKa) , and metabolic stability .[5]

This guide analyzes the morpholine moiety beyond its structural definition, positioning it as a functional bioisostere for piperazine and piperidine.[1][5][6] By introducing an ether oxygen into the six-membered amine ring, medicinal chemists can lower the pKa by approximately 2–3 log units compared to piperidine, thereby reducing lysosomal trapping and improving oral bioavailability while mitigating hERG channel liability.[5]

Physicochemical Profiling: The "Goldilocks" Zone

The utility of morpholine stems from its ability to balance polarity and hydrophobicity.

Comparative Physicochemical Data

The following table contrasts morpholine with its closest structural analogs, demonstrating why it is often the preferred choice for optimizing lead compounds.

PropertyMorpholinePiperidinePiperazineImpact on Drug Design
Structure 1-oxa-4-azacyclohexaneAzacyclohexane1,4-DiazacyclohexaneMorpholine balances H-bond acceptance without the second donor of piperazine.[5]
pKa (Conj. Acid) 8.3 – 8.5 11.29.8 (N1), 5.6 (N2)Morpholine is less basic.[5] At physiological pH (7.4), a significant fraction remains un-ionized, aiding membrane permeability.[5]
LogP -0.86 0.84-1.17Morpholine lowers lipophilicity vs. piperidine, improving solubility without the extreme polarity of piperazine.[5]
H-Bond Acceptors 2 (N, O)1 (N)2 (N, N)The ether oxygen acts as a weak H-bond acceptor, critical for specific receptor binding pockets.[5]
Polar Surface Area ~21 Ų~12 Ų~24 ŲModerate PSA contribution aids in fine-tuning Blood-Brain Barrier (BBB) penetration.[5]
The Electronic Effect

The oxygen atom at position 4 exerts a negative inductive effect (-I) on the nitrogen atom. This withdraws electron density, lowering the basicity of the nitrogen lone pair.[7]

  • Result: Reduced risk of phospholipidosis (often associated with high pKa cationic amphiphilic drugs).

  • Application: Ideal for replacing piperidine moieties in CNS drugs to optimize the free fraction in the brain.

Metabolic Stability & Pharmacokinetics

Morpholine is frequently employed to block metabolic "hotspots."[5]

Metabolic Blocking Mechanism

In many lead compounds, a piperidine or alkyl amine ring is susceptible to rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[5]

  • The Morpholine Solution: The ether oxygen is metabolically robust. It blocks oxidation at the 4-position (which would occur in cyclohexane or piperidine analogs).

  • Primary Metabolic Route: Morpholine rings are typically cleared via N-oxidation or excreted unchanged, rather than ring-opening or hydroxylation.[5]

Visualization: Metabolic Fate Comparison

The following diagram illustrates how morpholine alters the metabolic trajectory compared to a piperidine analog.

MetabolicFate cluster_0 Piperidine Analog (High Liability) cluster_1 Morpholine Analog (Stabilized) Pip Piperidine Scaffold Hydrox C-Hydroxylation (CYP450) Pip->Hydrox Rapid Oxidation RingOpen Ring Opening/ Dealkylation Hydrox->RingOpen Unstable Morph Morpholine Scaffold NOxide N-Oxide Metabolite (Polar, Excretable) Morph->NOxide FMO / CYP Unchanged Renal Excretion (Unchanged) Morph->Unchanged High Stability

Figure 1: Comparative metabolic stability.[5] Morpholine prevents the rapid C-oxidation typical of lipophilic amines, shunting metabolism toward stable N-oxides or renal clearance.

Synthetic Architecture

Installing the morpholine ring requires robust protocols. Three primary methodologies dominate high-throughput and process chemistry.[5]

Method A: Nucleophilic Aromatic Substitution ( )

Used when the target scaffold contains an electron-deficient aromatic ring (e.g., Linezolid ).[5]

  • Substrate: Fluoronitrobenzene or similar activated halide.[5]

  • Reagent: Morpholine (acts as both nucleophile and base).[7]

  • Conditions: Mild heat (

    
    C), polar aprotic solvent (DMF, DMSO, or Acetonitrile).[5]
    
Method B: Buchwald-Hartwig Amination

Essential for installing morpholine onto unactivated aryl halides.[5]

  • Catalyst: Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    with phosphine ligands (e.g., BINAP, Xantphos).[5]
  • Base: NaOtBu or

    
    .[5]
    
  • Significance: Allows for late-stage diversification of drug scaffolds.

Method C: Construction of the Ring (Dialkylation)

Used when the nitrogen is already present on the scaffold (e.g., an aniline derivative).

  • Reagent: Bis(2-chloroethyl)ether.[5][7]

  • Conditions: Base-mediated cyclization.[5]

Toxicology & Safety: The Nitrosamine Alert

In the context of the ICH M7 guidelines, morpholine presents a specific safety challenge: Nitrosamine formation .

  • Mechanism: Secondary amines (including morpholine) can react with nitrites (in acidic gastric environments or as impurities in excipients) to form N-nitrosomorpholine (NMOR) .

  • Risk Classification: NMOR is a potent carcinogen (Cohort of Concern).

  • Mitigation Strategy:

    • Drug Design: Use tertiary morpholines (N-substituted) where possible to prevent direct nitrosation.[5]

    • Formulation: Include nitrite scavengers (e.g., ascorbic acid) if the risk is identified in the final drug product.[5]

Case Studies in Drug Design

Gefitinib (Iressa) – EGFR Inhibitor
  • Role of Morpholine: Attached via a propoxy linker to the quinazoline core.

  • Function: The morpholine ring is strictly a solubilizing group . It increases the water solubility of the otherwise highly lipophilic quinazoline scaffold, allowing for oral administration. It also positions a basic nitrogen in the solvent-exposed region of the ATP-binding pocket.

Linezolid (Zyvox) – Oxazolidinone Antibiotic
  • Role of Morpholine: Directly attached to the phenyl ring.

  • Function: Electronic tuning.[5] The morpholine donates electron density (via resonance) to the phenyl ring while maintaining a specific shape required for binding to the bacterial 50S ribosomal subunit. The oxygen atom is crucial for the correct steric fit that differentiates it from toxic analogs.

Experimental Protocols

Protocol 1: General Synthesis of Aryl-Morpholines

This protocol is representative of the synthesis of intermediates for drugs like Linezolid.

Materials:

  • 4-Fluoronitrobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Acetonitrile (ACN) (10 volumes)

Procedure:

  • Setup: Charge a round-bottom flask with 4-fluoronitrobenzene and ACN.

  • Addition: Add

    
     followed by the dropwise addition of morpholine at room temperature.
    
  • Reaction: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting fluoride.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Water to yield 4-(4-nitrophenyl)morpholine as yellow crystals.

  • Validation: Verify structure via

    
    -NMR (Look for morpholine triplets at 
    
    
    
    3.8 and 3.3 ppm).
Protocol 2: Microsomal Stability Assay (Metabolic Liability Test)

To determine if the morpholine ring is conferring the expected metabolic stability.

Materials:

  • Test Compound (1

    
    M final concentration)
    
  • Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System

  • Phosphate Buffer (pH 7.4)

Procedure:

  • Incubation: Pre-incubate test compound with HLM in buffer at

    
    C for 5 minutes.
    
  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench aliquots in ice-cold Acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ). Compare against a piperidine control (high clearance) and a morpholine benchmark (low clearance).
    

Visualization of Synthetic Pathway (Gefitinib-Style)

Synthesis Start 4-Quinazolinone Core (Lipophilic Scaffold) Inter Chloro-propoxy Intermediate Start->Inter Alkylation (K2CO3, DMF) Linker 1-Bromo-3-chloropropane (Linker Installation) Linker->Inter Reagent Final Gefitinib Analog (Solubilized Drug) Inter->Final SN2 Substitution (NaI, 80°C) Morph Morpholine (Nucleophilic Attack) Morph->Final Reagent

Figure 2: Installation of the morpholine solubilizing tail via SN2 displacement, a common strategy in kinase inhibitor synthesis.[5]

References

  • Kourounakis, A., et al. (2020).[2][8] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. Link

  • Kumari, A., et al. (2020).[2][8] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry. Link

  • Lenci, E., et al. (2021).[5] "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience.[5] Link

  • FDA Guidance. (2023). "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration.[5][6] Link

  • BenchChem Technical Support. (2025). "Synthetic Routes to Functionalized Morpholine Derivatives." BenchChem Application Notes. Link

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol for 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Introduction 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a key intermediate in the synthesis of various biologically active molecules, particularly in the fields of medicinal chemistry and agrochemicals. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a key intermediate in the synthesis of various biologically active molecules, particularly in the fields of medicinal chemistry and agrochemicals. The trifluoromethyl-substituted pyrimidine core is a prevalent scaffold in numerous pharmaceuticals and pesticides due to its unique electronic properties and metabolic stability. This document provides a comprehensive guide for the synthesis of this valuable building block, intended for researchers, scientists, and professionals in drug development. The protocol herein is based on the principles of nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry.

Scientific Rationale and Mechanistic Overview

The synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly enhanced by the strong electron-withdrawing trifluoromethyl (-CF₃) group at the C2 position. Consequently, the carbon atoms at the C4 and C6 positions, which bear the chloro substituents, are highly electrophilic and susceptible to attack by nucleophiles.

In this synthesis, morpholine acts as the nucleophile, attacking one of the equivalent C4/C6 positions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels a chloride ion to yield the final product. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

The general order of reactivity for leaving groups on a pyrimidine ring in SNAr reactions is C4(6) > C2 » C5.[1] In the starting material, 4,6-dichloro-2-(trifluoromethyl)pyrimidine, the two chlorine atoms at the C4 and C6 positions are electronically and sterically equivalent, thus the mono-substitution with morpholine proceeds without significant regioselectivity issues, yielding a single primary product.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification reagents 4,6-dichloro-2-(trifluoromethyl)pyrimidine Morpholine Triethylamine flask Round-bottom flask under N₂ reagents->flask solvent Tetrahydrofuran (THF) solvent->flask stirring Stir at room temperature flask->stirring monitoring Monitor by TLC stirring->monitoring quench Quench with water monitoring->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine purify->product

Caption: Synthetic workflow for 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

Detailed Synthesis Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
4,6-dichloro-2-(trifluoromethyl)pyrimidine16097-64-6216.9810.01.0
Morpholine110-91-887.1210.01.0
Triethylamine (TEA)121-44-8101.1911.01.1
Tetrahydrofuran (THF), anhydrous109-99-972.1150 mL-
Ethyl Acetate141-78-688.11As needed-
Hexanes110-54-386.18As needed-
Saturated Sodium Chloride (brine)--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-
Silica Gel (for column chromatography)7631-86-960.08As needed-
Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4,6-dichloro-2-(trifluoromethyl)pyrimidine (2.17 g, 10.0 mmol).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF, 50 mL). To this solution, add morpholine (0.87 g, 10.0 mmol) dropwise at room temperature.

  • Base Addition: Following the addition of morpholine, add triethylamine (1.53 mL, 11.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). A suitable mobile phase for TLC analysis would be a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).

  • Work-up:

    • Upon completion, quench the reaction by adding water (50 mL).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium chloride solution (brine, 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine as a white solid.

Characterization Data (Expected)

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 6.55 (s, 1H), 3.80-3.75 (m, 4H), 3.70-3.65 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.0, 161.5, 157.0 (q, J = 35.4 Hz), 119.5 (q, J = 276.8 Hz), 95.0, 66.5, 44.0.

  • Mass Spectrometry (ESI): m/z calculated for C₉H₉ClF₃N₃O [M+H]⁺: 268.04, found: 268.1.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 4,6-dichloro-2-(trifluoromethyl)pyrimidine is a halogenated heterocyclic compound and should be handled with care.

  • Morpholine and triethylamine are corrosive and have strong odors. Handle them in a fume hood.

  • THF is a flammable solvent. Avoid open flames and sparks.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine. The procedure is based on a well-established nucleophilic aromatic substitution reaction and is suitable for laboratory-scale preparation. The provided methodology, rooted in fundamental principles of organic chemistry, offers a clear pathway for researchers to access this important synthetic intermediate.

References

  • Teipel, S., Griesar, K., Haase, W., & Krebs, B. (1994). Syntheses, Crystal Structures, and Magnetism of Tetranuclear Copper(II) Complexes with a Central Cu4O Tetrahedron. Inorganic Chemistry, 33(3), 456–464. Available at: [Link]

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes Provides Substituted Morpholines, Oxazepanes, Thiomorpholines, and Thiazepanes under Continuous Flow Conditions. Organic Letters, 19(17), 4696–4699. Available at: [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). A Tandem Sequential One-Pot Reaction Employing Both Hydroamination and Asymmetric Transfer Hydrogenation Reactions Enables an Efficient and Practical Enantioselective Synthesis of 3-Substituted Morpholines from Aminoalkyne Substrates. The Journal of Organic Chemistry, 81(18), 8696–8709. Available at: [Link]

  • Lu, Z., & Stahl, S. S. (2012). A Base-Free Pd(DMSO)₂(TFA)₂ Catalyst for Wacker-Type Aerobic Oxidative Cyclization of Alkenes. Organic Letters, 14(5), 1234–1237. Available at: [Link]

  • Deka, M. J., Indukuri, K., Sultana, S., Borah, M., & Saikia, A. K. (2015). Boron Trifluoride Etherate Mediated Intramolecular Hydroalkoxylation/Hydrothioalkoxylation of Nitrogen-Tethered Alkenes. The Journal of Organic Chemistry, 80(8), 4349–4359. Available at: [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). A General and Scalable Synthesis of Morpholines from 1,2-Amino Alcohols. Journal of the American Chemical Society, 146(4), 29847–29856. Available at: [Link]

  • RSC Publishing. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. Available at: [Link]

  • Chemistry LibreTexts. (2017). Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • MDPI. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7789. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. Available at: [Link]

  • ResearchGate. (2018). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • ResearchGate. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(1), M400. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(22), 4057. Available at: [Link]

  • ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(21), 4811–4813. Available at: [Link]

  • ChemRxiv. (2020). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available at: [Link]

  • ResearchGate. (2014). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]

  • Organic Chemistry Portal. (2024). Morpholine synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 291–304. Available at: [Link]

  • Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • Academic Journals. (2012). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. International Journal of the Physical Sciences, 7(4), 585-592. Available at: [Link]

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  • RSC Publishing. (1981). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

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Application

Application Notes and Protocols: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine as a Kinase Inhibitor Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and applicati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine , a key intermediate in the development of potent kinase inhibitors. The strategic incorporation of the trifluoromethyl group and the morpholine moiety onto the pyrimidine scaffold creates a versatile building block for targeting critical signaling pathways implicated in cancer and other diseases. These notes detail a robust synthetic protocol for the intermediate, its subsequent elaboration into the clinical-stage PI3K/mTOR inhibitor Bimiralisib (PQR309), and standard protocols for evaluating the biological activity of the final compounds. The causality behind experimental choices, self-validating system designs, and authoritative references are provided to ensure scientific integrity and practical utility for researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of the 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites has made it a cornerstone of kinase inhibitor design. The functionalization of the pyrimidine core with specific substituents is a critical strategy for modulating potency, selectivity, and pharmacokinetic properties.

The intermediate, 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine , is a prime example of a highly strategic building block. It incorporates three key features:

  • A Pyrimidine Core: Provides the fundamental framework for kinase hinge binding.[3]

  • A Trifluoromethyl (-CF3) Group: This electron-withdrawing group can significantly enhance metabolic stability, increase binding affinity, and improve membrane permeability of the final compound.[4]

  • A Morpholine Moiety: The morpholine ring is frequently employed in kinase inhibitors to improve aqueous solubility and other pharmacokinetic properties. Its oxygen atom can also participate in crucial hydrogen bonding interactions within the kinase active site.[3]

  • A Reactive Chlorine Atom: This serves as a synthetic handle for further diversification, most commonly through cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl or heteroaryl groups to explore the kinase active site.

This unique combination of features makes 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine a valuable starting point for the synthesis of a diverse library of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway.

Synthesis and Characterization of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

The synthesis of the title intermediate is achieved through a nucleophilic aromatic substitution reaction. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring compared to the 6-position, particularly when an electron-withdrawing group like trifluoromethyl is at the 2-position, allows for a selective monosubstitution with morpholine.

Synthetic Workflow

Synthesis_of_Intermediate reagents Morpholine, Triethylamine (Base) start 4,6-Dichloro-2-(trifluoromethyl)pyrimidine reagents->start intermediate 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine start->intermediate Nucleophilic Aromatic Substitution

Caption: Synthetic scheme for 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

Detailed Experimental Protocol

Materials:

  • 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

  • Morpholine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add morpholine (1.1 eq) dropwise.

  • Add triethylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine as a solid.

Characterization Data (Representative)
ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C9H9ClF3N3O
Molecular Weight 267.64 g/mol
¹H NMR Peaks corresponding to morpholine and pyrimidine protons.
¹⁹F NMR A singlet corresponding to the trifluoromethyl group.
Mass Spectrometry [M+H]⁺ at m/z 268.0

Application in the Synthesis of Bimiralisib (PQR309): A PI3K/mTOR Inhibitor

A prime application of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is in the synthesis of the dual pan-PI3K/mTOR inhibitor, Bimiralisib (PQR309).[5] This is achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.

Synthetic Workflow for Bimiralisib (PQR309)

Synthesis_of_PQR309 intermediate 4-(6-Chloro-2-trifluoromethyl- pyrimidin-4-yl)morpholine product Bimiralisib (PQR309) intermediate->product Suzuki-Miyaura Coupling boronic_ester 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) -4-(trifluoromethyl)pyridin-2-amine boronic_ester->intermediate catalyst Pd Catalyst, Base catalyst->intermediate

Caption: Synthesis of Bimiralisib (PQR309) from the intermediate.

Detailed Experimental Protocol for Bimiralisib (PQR309) Synthesis

Materials:

  • 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a degassed solution of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (1.0 eq) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (1.2 eq) in a mixture of 1,4-dioxane and water, add the palladium catalyst (0.05-0.1 eq) and base (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere for 4-16 hours, monitoring for completion by TLC or LC-MS.[6][7]

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Bimiralisib (PQR309).

Biological Evaluation: Kinase Inhibition Assays

The final compounds synthesized from the intermediate must be evaluated for their ability to inhibit the target kinase(s). Below is a general protocol for an in vitro kinase inhibition assay.

PI3K/mTOR Kinase Inhibition Assay Protocol (General)

Principle:

This assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, which is inversely proportional to the inhibitory activity of the test compound. Commercially available kits such as ADP-Glo™ (Promega) can be used for this purpose.

Materials:

  • Recombinant human PI3K and/or mTOR enzyme

  • Substrate (e.g., phosphatidylinositol (4,5)-bisphosphate (PIP2) for PI3K)

  • ATP

  • Assay buffer (typically containing HEPES, MgCl₂, BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO and then dilute in assay buffer.

  • In a 384-well plate, add the test compound solution.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Expected Biological Activity of Bimiralisib (PQR309)
Kinase TargetIC₅₀ (nM)
PI3Kα29
PI3Kβ150
PI3Kδ37
PI3Kγ33
mTOR17

Data is representative and may vary based on assay conditions.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9][10][11][12] Its dysregulation is a common feature in many types of cancer, making it a prime target for therapeutic intervention.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Fully Activates) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Regulates

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a highly valuable and versatile intermediate for the synthesis of kinase inhibitors. Its strategic design allows for the efficient construction of potent and selective modulators of key cellular signaling pathways. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize this intermediate and utilize it in the development of novel therapeutics, such as the promising PI3K/mTOR inhibitor Bimiralisib (PQR309). The provided methodologies are robust and can be adapted for the synthesis of a diverse range of kinase inhibitors based on the pyrimidine scaffold.

References

  • Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature reviews. Molecular cell biology, 9(2), 162–176.
  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Foote, K. M., Blades, K., Cronin, A., Fillery, S., Guichard, S. S., Hassall, L., Hickson, I., Jacq, X., Jewsbury, P. J., McGuire, T. M., Nissink, J. W. M., Odedra, R., Page, K., Perkins, P., Suleman, A., Tam, K., Thommes, P., Broadhurst, R., & Wood, C. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of medicinal chemistry, 56(5), 2125–2138.
  • Lin, Y. T., Way, T. D., Lin, C. W., Don, M. J., Chau, Y. P., & Shiau, C. W. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(11), 7438–7456.
  • Jadhav, M., Shah, K., Edris, Z., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules (Basel, Switzerland), 26(17), 5170.
  • Howell, L. A., Pinto, V., St-Gallay, S. A., & Turner, N. J. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS medicinal chemistry letters, 9(10), 1026–1031.
  • Jadhav, M., Shah, K., Edris, Z., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed, 34500603.
  • Jadhav, M., Shah, K., Edris, Z., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI.
  • Beaufils, F., Cmiljanovic, N., Cmiljanovic, V., Bohnacker, T., Melone, A., Marone, R., Jackson, E., Zhang, X., Sele, A., Borsari, C., Rageot, D., Keles, E., Buslov, I., Hebeisen, P., Fabbro, D., Hillmann, P., & Wymann, M. P. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of medicinal chemistry, 60(18), 7524–7538.
  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC medicinal chemistry, 15(2), 346–364.
  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. (2019).
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  • Khan, I., Ibrar, A., Zaib, S., & Iqbal, J. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Future medicinal chemistry, 17(3), 209–224.
  • Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay.
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  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Tecan Life Sciences. (n.d.). Targeting the PI3K/mTOR Pathway in Lymphoma with PQR309 and PQR620: Single Agent Activity and Synergism with the BCL2 Inhibitor Venetoclax.
  • Wicki, A., Brown, N. F., Xyrafas, A., Kristeleit, R., Berardi, R., Rihs, S., ... & Mamot, C. (2024). A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. Cancers, 16(6), 1139.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.
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Method

Application Notes and Protocols for the Investigation of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine in Cancer Research

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the novel small molecule, 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the novel small molecule, 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine . Based on a structural analysis of its morpholine and pyrimidine moieties, which are prevalent in known kinase inhibitors, this guide is predicated on the hypothesis that this compound is a putative inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. The PI3K/Akt/mTOR axis is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in a wide range of human cancers.[1][2][3] Consequently, this pathway is a major target for the development of novel cancer therapeutics.[2] This guide offers a structured, in-depth framework for the systematic evaluation of this compound, from initial physicochemical characterization to detailed cellular and biochemical assays designed to elucidate its mechanism of action and potential as an anti-cancer agent.

Introduction: Scientific Rationale and Hypothetical Mechanism of Action

The compound 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine possesses key structural features that suggest a potential role as a kinase inhibitor. The morpholine ring is a well-established pharmacophore in numerous kinase inhibitors, often contributing to favorable physicochemical properties and interactions with the kinase active site.[4][5] Notably, the morpholine moiety is a key component of several approved and investigational PI3K inhibitors.[6] The pyrimidine core, substituted with electron-withdrawing chloro and trifluoromethyl groups, is also a common scaffold in kinase inhibitors, frequently involved in hydrogen bonding interactions within the ATP-binding pocket of target kinases.

Given these structural alerts, we hypothesize that 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine functions as an inhibitor of the PI3K/Akt/mTOR pathway. This pathway is a central signaling node that integrates extracellular cues from growth factors and hormones to regulate essential cellular processes.[7][8] In many cancers, this pathway is constitutively active due to mutations in key components (e.g., PIK3CA) or the loss of tumor suppressors like PTEN, leading to uncontrolled cell proliferation and resistance to apoptosis.[3][9]

Our proposed mechanism of action is that 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine competitively binds to the ATP-binding site of PI3K and/or mTOR, thereby inhibiting their kinase activity. This would lead to a downstream cascade of events, including the reduced phosphorylation of Akt, and the subsequent dephosphorylation of mTORC1 substrates like S6K and 4E-BP1, ultimately resulting in the inhibition of protein synthesis, cell cycle arrest, and apoptosis in cancer cells with a dependency on this pathway.

Physicochemical Characterization and Compound Handling

A thorough understanding of the physicochemical properties of a small molecule inhibitor is paramount for the design and interpretation of in vitro and in vivo experiments.

Solubility and Stability Assessment

Rationale: The solubility of the test compound in aqueous buffers and cell culture media is a critical parameter that dictates its bioavailability in cellular assays. Poor solubility can lead to compound precipitation and inaccurate determination of potency. Stability studies are essential to ensure that the compound does not degrade under experimental conditions, which could lead to a loss of activity or the formation of confounding byproducts.

Protocol: Kinetic Aqueous Solubility Assessment

  • Prepare a 10 mM stock solution of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine in 100% dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM to 1 µM).

  • Add 2 µL of each DMSO dilution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or by nephelometry to determine the concentration at which precipitation occurs.

Protocol: Stability in Cell Culture Media

  • Prepare a working solution of the compound in complete cell culture medium (e.g., DMEM with 10% FBS) at the highest intended experimental concentration (e.g., 100 µM).

  • Incubate the solution at 37°C in a humidified incubator.

  • At various time points (e.g., 0, 2, 6, 24, and 48 hours), take an aliquot of the solution.

  • Analyze the concentration of the parent compound in each aliquot by HPLC-UV or LC-MS to determine the extent of degradation over time.

Preparation of Stock Solutions

Protocol: Stock Solution Preparation and Storage

  • Accurately weigh the desired amount of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine powder.

  • Dissolve the compound in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing or brief sonication.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Biochemical Assays: Direct Target Engagement

Biochemical assays are crucial for determining if the compound directly inhibits the kinase activity of its putative targets, PI3K and mTOR, in a cell-free system.

In Vitro PI3K Kinase Assay

Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified PI3K isoforms. A luminescent-based assay that quantifies ADP production is a common and robust method.

Protocol: ADP-Glo™ PI3K Kinase Assay

  • Reagent Preparation: Prepare the PI3K kinase buffer, PIP2/PIP3 substrate solution, and recombinant PI3K enzyme (e.g., p110α/p85α) according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine in kinase buffer with a final DMSO concentration of ≤1%.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the PI3K enzyme and the lipid substrate mixture.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.[7]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vitro mTOR Kinase Assay

Rationale: Similar to the PI3K assay, this experiment assesses the direct inhibitory effect of the compound on the kinase activity of the mTORC1 complex.

Protocol: In Vitro mTORC1 Kinase Assay

  • mTORC1 Immunoprecipitation: Isolate active mTORC1 from a suitable cell line (e.g., HEK293T cells stimulated with growth factors) by immunoprecipitation using an anti-Raptor antibody.

  • Kinase Reaction:

    • Resuspend the mTORC1 immunoprecipitates in mTOR kinase assay buffer.

    • Add the test compound dilutions.

    • Incubate for 20 minutes on ice.

    • Add the substrate (e.g., purified GST-4E-BP1) and ATP to start the reaction.[10]

    • Incubate at 30°C for 30-60 minutes with shaking.

  • Detection of Substrate Phosphorylation:

    • Stop the reaction by adding Laemmli sample buffer and boiling.

    • Analyze the samples by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46)).

  • Data Analysis: Quantify the band intensities of the phosphorylated substrate and normalize to the total substrate. Calculate the percent inhibition and determine the IC50 value.

Cellular Assays: Target Validation and Phenotypic Effects

Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a cellular context, and elicit the desired biological response.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation

Rationale: This is a cornerstone experiment to verify the on-target activity of the compound in cells. Inhibition of PI3K and/or mTOR should lead to a dose-dependent decrease in the phosphorylation of downstream effectors.

Protocol: Western Blot for p-Akt and p-S6K

  • Cell Culture and Treatment:

    • Seed a cancer cell line with a known activated PI3K pathway (e.g., MCF-7, U87-MG, or PC-3) in 6-well plates.

    • Once the cells reach 70-80% confluency, serum-starve them overnight to reduce basal pathway activity.

    • Pre-treat the cells with a serial dilution of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine for 2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin or 50 ng/mL EGF) for 15-30 minutes to activate the PI3K pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-S6K (Thr389)

      • Total S6K

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the corresponding total protein levels.

Cell Viability and Proliferation Assays

Rationale: These assays determine the functional consequence of PI3K/Akt/mTOR pathway inhibition, which is expected to be a reduction in cancer cell viability and proliferation.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine for 48-72 hours. Include a DMSO vehicle control.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate for at least 2 hours in the dark to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: After the treatment period, equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent directly to the wells.[13][14]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells. Calculate the percent viability and determine the GI50 value.

Data Presentation and Interpretation

Quantitative Data Summary
Assay Parameter Hypothetical Result for an Active Compound
In Vitro PI3K Kinase AssayIC50 (nM)< 100 nM
In Vitro mTOR Kinase AssayIC50 (nM)< 100 nM
Western Blot (p-Akt)IC50 (µM)< 1 µM
Western Blot (p-S6K)IC50 (µM)< 1 µM
Cell Viability (e.g., MCF-7)GI50 (µM)< 10 µM
Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation 4E-BP1->Proliferation Inhibits translation Compound 4-(6-Chloro-2-trifluoromethyl -pyrimidin-4-yl)morpholine Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: Hypothetical mechanism of action of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Interpretation A Synthesis of 4-(6-Chloro-2-trifluoromethyl -pyrimidin-4-yl)morpholine B Physicochemical Profiling (Solubility, Stability) A->B C In Vitro PI3K Kinase Assay B->C D In Vitro mTOR Kinase Assay B->D E Western Blot for Pathway Modulation (p-Akt, p-S6K) B->E F Cell Viability & Proliferation Assays (MTT, CellTiter-Glo) B->F G IC50/GI50 Determination C->G D->G H Mechanism of Action Elucidation E->H F->G G->H

Caption: A streamlined workflow for the preclinical evaluation of the compound.

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  • Royal Society of Chemistry. (n.d.). The Properties of Kinase Inhibitors. Royal Society of Chemistry. [Link]

  • Engelman, J. A., et al. (2008). Identifying genotype-dependent efficacy of single and combined PI3K- and MAPK-pathway inhibition in cancer. Proceedings of the National Academy of Sciences of the United States of America, 105(49), 19477–19482. [Link]

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  • ResearchGate. (n.d.). Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. [Link]

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  • ResearchGate. (n.d.). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]

  • Park, J., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS chemical biology, 17(3), 567–576. [Link]

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  • MDPI. (n.d.). Experimental Approaches in Delineating mTOR Signaling. MDPI. [Link]

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  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

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Application

Application Notes &amp; Protocols: Leveraging "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" for the Synthesis of Advanced PI3K Inhibitors

Introduction: The Critical Role of PI3K Inhibition and the Morpholine Scaffold The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, prolifer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of PI3K Inhibition and the Morpholine Scaffold

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2][3] The development of small molecule inhibitors targeting the PI3K/AKT/mTOR axis has therefore become a major focus in oncology drug discovery.[4]

A recurring and vital structural motif in many potent PI3K inhibitors is the morpholine group attached to a pyrimidine or triazine core.[5] This moiety is known to be crucial for binding to the hinge region and affinity pocket of the PI3K enzyme, mimicking the adenosine portion of ATP.[6] The specific building block, 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine , represents a highly valuable intermediate for the synthesis of next-generation PI3K inhibitors. The presence of the trifluoromethyl (CF3) group can significantly enhance the metabolic stability and binding affinity of the final compound, a common strategy to optimize drug-like properties.[6][7]

This comprehensive guide provides detailed protocols and scientific rationale for the application of "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" in the synthesis of a representative PI3K inhibitor, illustrating its utility for researchers, medicinal chemists, and drug development professionals.

Core Synthetic Strategy: A Two-Step Approach to PI3K Inhibitors

The general workflow for utilizing "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" in PI3K inhibitor synthesis is a two-step process. This involves the initial synthesis of the morpholine-pyrimidine core, followed by a cross-coupling reaction to introduce the final, variable pharmacophore.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Final Inhibitor Synthesis A 2,4,6-Trichloro- pyrimidine B 4,6-Dichloro-2-trifluoro- methylpyrimidine A->B Trifluoromethylation C 4-(6-Chloro-2-trifluoro- methylpyrimidin-4-yl)morpholine B->C Nucleophilic Aromatic Substitution (SNAr) with Morpholine E Target PI3K Inhibitor C->E Suzuki-Miyaura Cross-Coupling D Aryl/Heteroaryl Boronic Acid/Ester D->E

Caption: General synthetic workflow for PI3K inhibitors.

Part 1: Synthesis of the Core Intermediate: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

The synthesis of the title compound is achieved through a sequential nucleophilic aromatic substitution (SNAr) on a trifluoromethylated dichloropyrimidine precursor. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a regioselective reaction.

Step 1.1: Preparation of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

This precursor can be synthesized from commercially available 2,4,6-trichloropyrimidine. The trifluoromethyl group is introduced via a nucleophilic trifluoromethylation reaction. While various methods exist, a common approach involves the use of a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source.

Step 1.2: Nucleophilic Aromatic Substitution with Morpholine

The key to this synthesis is the regioselective substitution of one of the chlorine atoms on the 4,6-dichloro-2-(trifluoromethyl)pyrimidine with morpholine. The electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group activates the chlorine atoms towards nucleophilic attack.

Experimental Protocol:

  • Materials:

    • 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

    • Morpholine

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Procedure:

    • Dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add morpholine (1.0-1.1 equivalents) dropwise at room temperature.

    • Add a non-nucleophilic base such as triethylamine (1.1-1.2 equivalents) to scavenge the HCl generated during the reaction.[8]

    • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine .

Causality and Rationale:

  • Solvent Choice: Anhydrous polar aprotic solvents like THF, DCM, or acetonitrile are preferred to dissolve the reactants and facilitate the SNAr reaction without participating in it.

  • Base: A non-nucleophilic base is crucial to neutralize the generated HCl without competing with morpholine as the nucleophile.[8]

  • Stoichiometry: Using a slight excess of morpholine and base can help drive the reaction to completion. However, a large excess of morpholine should be avoided to minimize the potential for disubstitution.

Part 2: Synthesis of a Potent PI3K Inhibitor via Suzuki-Miyaura Cross-Coupling

The remaining chlorine atom on the "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" core is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9] This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which are often crucial for achieving high potency and selectivity for different PI3K isoforms.

For the purpose of this protocol, we will describe the synthesis of a representative PI3K inhibitor by coupling the morpholine-pyrimidine core with 3-aminopyrazole, a common pharmacophore in PI3K inhibitors.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 4-(6-Chloro-2-trifluoromethyl- pyrimidin-4-yl)morpholine F Target PI3K Inhibitor: 4-(6-(3-amino-1H-pyrazol-4-yl)-2- (trifluoromethyl)pyrimidin-4-yl)morpholine A->F B 3-Amino-1H-pyrazole-4- boronic acid, pinacol ester B->F C Pd Catalyst (e.g., Pd(dppf)Cl2) C->F D Base (e.g., K3PO4, Na2CO3) D->F E Solvent (e.g., Dioxane/Water) E->F

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Experimental Protocol:

  • Materials:

    • 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

    • Aryl/Heteroaryl boronic acid or pinacol ester (e.g., 3-Amino-1H-pyrazole-4-boronic acid, pinacol ester)

    • Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4)[9]

    • Base (e.g., K3PO4, Na2CO3, Cs2CO3)

    • Solvent system (e.g., 1,4-Dioxane/water, Toluene, DMF)

  • Procedure:

    • To a reaction vessel, add 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (typically 2-10 mol%), and the base (2.0-3.0 equivalents).

    • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).[1]

    • Purge the reaction vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

    • Heat the reaction mixture to a temperature between 80-110 °C. The optimal temperature will depend on the specific substrates and catalyst used.[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final PI3K inhibitor.

Causality and Rationale:

  • Catalyst: Palladium catalysts are essential for the catalytic cycle of the Suzuki-Miyaura reaction. The choice of ligand on the palladium (e.g., dppf, PPh3) can significantly impact the reaction efficiency.[9]

  • Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

  • Solvent: A mixture of an organic solvent and water is often optimal, as it helps to dissolve both the organic and inorganic reagents.[1] Degassing the solvent is critical to prevent the oxidation and deactivation of the palladium catalyst.

Data Summary and Expected Outcomes

The following table provides representative data for the synthesis of morpholine-pyrimidine derivatives, which can be used as a benchmark for the protocols described above.

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1.2 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, MorpholineTEATHFRT4-875-85
2 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, Arylboronic acidPd(dppf)Cl2, K3PO4Dioxane/H2O90-1006-1260-80

Note: Yields are estimates and can vary based on the specific substrates and reaction conditions.

Safety and Handling Precautions

  • 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine and its precursors should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Morpholine is a flammable and corrosive liquid. It should be handled in a well-ventilated fume hood.[10]

  • Palladium catalysts can be toxic and should be handled with care.

  • All reactions should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion and Future Perspectives

"4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" is a versatile and valuable building block for the synthesis of novel PI3K inhibitors. The protocols outlined in this guide provide a robust framework for its application in a drug discovery setting. The ability to easily introduce a wide range of substituents via the Suzuki-Miyaura coupling allows for the fine-tuning of the pharmacological properties of the final compounds, enabling the development of more potent and selective PI3K inhibitors for the treatment of cancer and other diseases.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available from: [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

  • Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • NIH. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. Available from: [Link]

  • ResearchGate. Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). Available from: [Link]

  • ResearchGate. (PDF) Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. Available from: [Link]

  • MDPI. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Available from: [Link]

  • ResearchGate. Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Available from: [Link]

  • Chemical Science (RSC Publishing). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Available from: [Link]

  • PMC. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Available from: [Link]

  • NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]

  • NIH. 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine. Available from: [Link]

  • Google Patents. CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]

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Method

The Privileged Scaffold: A Technical Guide to 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine in Modern Medicinal Chemistry

Introduction: Unpacking a Privileged Structure in Drug Discovery In the landscape of contemporary medicinal chemistry, the convergence of specific structural motifs often heralds the arrival of a "privileged scaffold"—a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking a Privileged Structure in Drug Discovery

In the landscape of contemporary medicinal chemistry, the convergence of specific structural motifs often heralds the arrival of a "privileged scaffold"—a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets. The 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine moiety is a quintessential example of such a scaffold. This guide provides an in-depth exploration of its synthesis, applications, and the experimental protocols essential for its evaluation, tailored for researchers, scientists, and professionals in drug development.

The pyrimidine core is a cornerstone in a multitude of FDA-approved drugs, valued for its ability to engage in crucial hydrogen bonding interactions within biological targets. The incorporation of a trifluoromethyl group at the 2-position significantly enhances metabolic stability and binding affinity through favorable electronic interactions.[1] Concurrently, the morpholine ring is a widely employed pharmacophore known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties of drug candidates.[2] The strategic combination of these three components—a reactive chloropyrimidine, a stabilizing trifluoromethyl group, and a pharmacokinetically favorable morpholine—creates a versatile intermediate and a potent pharmacophore, particularly in the realm of kinase inhibition.

Chemical Synthesis: A Step-by-Step Protocol

The synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a multi-step process that begins with the construction of the core pyrimidine ring, followed by chlorination and subsequent nucleophilic substitution. The rationale behind this synthetic strategy is to first build the stable, substituted pyrimidine core and then introduce the reactive chlorine atom, which can be selectively displaced by morpholine in the final step.

Protocol 1: Synthesis of 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine

This initial step involves the condensation of trifluoroacetamidine with a malonic ester derivative to form the pyrimidine ring.

Materials:

  • Ethyl trifluoroacetate

  • Ammonia

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Preparation of Trifluoroacetamidine: Bubble ammonia gas through a solution of ethyl trifluoroacetate in ethanol at 0°C. Monitor the reaction by TLC until the starting material is consumed. The resulting trifluoroacetamidine is used directly in the next step.

  • Cyclization: To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature.

  • Add the ethanolic solution of trifluoroacetamidine to the reaction mixture.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine.

Protocol 2: Synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidine

The dihydroxy pyrimidine is then chlorinated to introduce the reactive sites for subsequent functionalization.

Materials:

  • 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Toluene

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap, suspend 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine in toluene.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloro-2-(trifluoromethyl)pyrimidine, which can be purified by column chromatography.

Protocol 3: Synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

The final step is a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by morpholine. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the one at the 6-position.

Materials:

  • 4,6-dichloro-2-(trifluoromethyl)pyrimidine

  • Morpholine

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine in DCM or THF.

  • Add triethylamine to the solution.

  • Slowly add a solution of morpholine in the same solvent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution Ethyl_Trifluoroacetate Ethyl_Trifluoroacetate Trifluoroacetamidine Trifluoroacetamidine Ethyl_Trifluoroacetate->Trifluoroacetamidine Ammonolysis Ammonia Ammonia Ammonia->Trifluoroacetamidine Ammonolysis Dihydroxy_Pyrimidine 4,6-dihydroxy-2- (trifluoromethyl)pyrimidine Trifluoroacetamidine->Dihydroxy_Pyrimidine Condensation/ Cyclization Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Dihydroxy_Pyrimidine Condensation/ Cyclization Sodium_Ethoxide Sodium_Ethoxide Sodium_Ethoxide->Dihydroxy_Pyrimidine Condensation/ Cyclization Dichloro_Pyrimidine 4,6-dichloro-2- (trifluoromethyl)pyrimidine Dihydroxy_Pyrimidine->Dichloro_Pyrimidine POCl3, Catalyst Final_Product 4-(6-Chloro-2-trifluoromethyl pyrimidin-4-yl)morpholine Dichloro_Pyrimidine->Final_Product SNAr Morpholine Morpholine Morpholine->Final_Product SNAr Base Triethylamine Base->Final_Product SNAr

Caption: Synthetic route to the target compound.

Application Notes: A Potent Kinase Inhibitor Scaffold

The 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine scaffold is a prominent feature in numerous kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[3][4] The morpholine moiety often forms a key hydrogen bond with the hinge region of the kinase domain, while the trifluoromethylpyrimidine core occupies the ATP-binding pocket.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 4-(6-Chloro-2-trifluoromethyl pyrimidin-4-yl)morpholine Derivative Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols for Compound Evaluation

A rigorous evaluation of compounds containing the 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine scaffold involves a tiered approach, from in vitro enzymatic assays to cell-based and in vivo models.

Protocol 4: In Vitro PI3Kα Kinase Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against a specific kinase isoform, such as PI3Kα. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[5][6]

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5; 50 mM NaCl; 3 mM MgCl₂; 0.025 mg/ml BSA)[5]

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • Add 0.5 µL of the test compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

    • Prepare an enzyme/lipid substrate mixture by diluting the PI3Kα enzyme and PIP2 in the kinase assay buffer.

    • Add 4 µL of the enzyme/lipid mixture to each well.

    • Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)[7]

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 6: Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation

This protocol is used to confirm that the compound inhibits the intended signaling pathway within the cells.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with non-fat dry milk or BSA.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon compound treatment.

Protocol 7: In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of the compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., HT-1080)[9]

  • Test compound formulated for in vivo administration

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound (e.g., by oral gavage) daily for a specified period (e.g., 14-21 days).

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition (TGI).

Experimental Workflow for Compound Evaluation

Experimental_Workflow Start Synthesized Compound InVitro_Kinase In Vitro Kinase Assay (Protocol 4) Start->InVitro_Kinase Determine IC50 Cell_Viability Cell Viability Assay (Protocol 5) InVitro_Kinase->Cell_Viability Potent Compounds Western_Blot Western Blot Analysis (Protocol 6) Cell_Viability->Western_Blot Active in Cells InVivo_Xenograft In Vivo Xenograft Model (Protocol 7) Western_Blot->InVivo_Xenograft On-Target Activity Data_Analysis Data Analysis & Lead Optimization InVivo_Xenograft->Data_Analysis Efficacious Compounds

Caption: Tiered approach for compound evaluation.

Data Presentation

Table 1: In Vitro Activity of a Hypothetical Compound (Cpd-X) Containing the Scaffold

AssayEndpointValue
PI3Kα Kinase AssayIC₅₀15 nM
mTOR Kinase AssayIC₅₀25 nM
MCF-7 Cell ViabilityGI₅₀150 nM
PC-3 Cell ViabilityGI₅₀200 nM

Table 2: In Vivo Efficacy of Cpd-X in a Xenograft Model

Treatment GroupDoseTGI (%)
Vehicle-0
Cpd-X50 mg/kg, p.o., q.d.65
Cpd-X100 mg/kg, p.o., q.d.85

Conclusion

The 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine scaffold represents a highly valuable asset in the medicinal chemist's toolbox. Its rational design, combining key pharmacophoric elements, has led to its prevalence in the development of potent kinase inhibitors. The synthetic accessibility and the clear structure-activity relationships associated with this scaffold make it an attractive starting point for drug discovery campaigns targeting kinases and other ATP-binding proteins. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of novel therapeutics based on this privileged structure, from initial hit identification to preclinical in vivo validation.

References

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. (n.d.).
  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents. (n.d.).
  • Western Blot analysis of different PI3K/AKT/mTOR pathway components in... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - arkat usa. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]

  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents. (n.d.).
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. (2020, February 13). Retrieved January 29, 2026, from [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]

  • In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) - eCampusOntario Pressbooks. (n.d.). Retrieved January 29, 2026, from [Link]

  • PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781 - BPS Bioscience. (n.d.). Retrieved January 29, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Retrieved January 29, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. (2023, March 31). Retrieved January 29, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021, April 7). Retrieved January 29, 2026, from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

  • Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • Targeting processive transcription for Myc-driven circuitry in medulloblastoma | Neuro-Oncology | Oxford Academic. (n.d.). Retrieved January 29, 2026, from [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

  • Pyrimidine: a review on anticancer activity with key emphasis on SAR - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Application

"4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" agrochemical applications

An initial review of scientific literature indicates that while "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" is a known chemical entity, its primary documented role is as a synthetic intermediate in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

An initial review of scientific literature indicates that while "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" is a known chemical entity, its primary documented role is as a synthetic intermediate in the development of pharmaceuticals, particularly kinase inhibitors for therapeutic applications. Its direct application as an agrochemical is not extensively reported in publicly available research.

However, the core chemical scaffolds present in this molecule—the trifluoromethylpyrimidine ring and the morpholine moiety—are features of significant interest in agrochemical design. The trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability and binding affinity, while pyrimidine derivatives are the basis for numerous successful fungicides and herbicides. Similarly, morpholine is a key component of several major fungicides (e.g., fenpropimorph, tridemorph), known to inhibit sterol biosynthesis.

Therefore, this document serves as a set of application notes and protocols for the preliminary investigation of "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" (herein referred to as Compound-X for brevity) as a potential agrochemical candidate. The following sections are designed to guide a researcher in the initial screening and characterization of its fungicidal and herbicidal properties, based on established principles for compounds of this class.

Part 1: Application Notes & Scientific Rationale

Introduction to Compound-X and its Agrochemical Potential

Compound-X, 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, is a halogenated pyrimidine derivative. The rationale for investigating its agrochemical potential stems from the established bioactivity of its constituent parts:

  • Trifluoromethylpyrimidine Core: This scaffold is present in several commercial agrochemicals. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the pyrimidine ring, potentially enhancing its interaction with biological targets. The chlorine atom at the 6-position provides a reactive site for potential covalent binding or can be a crucial element for target recognition.

  • Morpholine Moiety: The morpholine ring is a key pharmacophore in a class of fungicides known as morpholine fungicides. These compounds typically act as sterol biosynthesis inhibitors (SBIs), disrupting the fungal cell membrane integrity. While the linkage in Compound-X differs from traditional morpholine fungicides, the presence of this group warrants an investigation into similar mechanisms of action.

Based on these structural alerts, the primary hypotheses for Compound-X's potential bioactivity are:

  • Fungicidal Activity: Potential inhibition of fungal growth through disruption of essential enzymes, possibly related to sterol biosynthesis or other pathways targeted by pyrimidine-based fungicides.

  • Herbicidal Activity: Certain pyrimidine derivatives are known to inhibit key plant enzymes, such as acetolactate synthase (ALS) or phytoene desaturase (PDS).

Proposed Mechanism of Action (Hypothetical)

Given the structural features, a primary avenue of investigation for fungicidal activity would be the inhibition of sterol biosynthesis. Specifically, the morpholine ring suggests a potential interaction with enzymes such as C14-reductase or C8-isomerase in the ergosterol pathway, which is crucial for fungal cell membrane structure and function.

Ergosterol_Biosynthesis_Inhibition cluster_0 Fungal Cell cluster_1 Potential Inhibition Site Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Ergosterol Biosynthesis Pathway SBI_Enzymes Sterol Biosynthesis Enzymes (e.g., C14-reductase) Lanosterol->SBI_Enzymes Membrane Fungal Cell Membrane (Compromised Integrity) Ergosterol->Membrane Required For SBI_Enzymes->Ergosterol CompoundX Compound-X (Hypothetical Inhibitor) CompoundX->SBI_Enzymes Inhibition

Caption: Hypothetical mechanism of Compound-X as a sterol biosynthesis inhibitor.

Part 2: Experimental Protocols

The following protocols are designed for a Tier 1 screening cascade to assess the general fungicidal and herbicidal activity of Compound-X.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol details a broth microdilution method to determine the minimum inhibitory concentration (MIC) of Compound-X against a panel of representative plant pathogenic fungi.

Objective: To quantify the intrinsic fungicidal activity of Compound-X.

Materials:

  • Compound-X

  • Dimethyl sulfoxide (DMSO, sterile)

  • Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum, Magnaporthe oryzae)

  • Liquid culture medium (e.g., Potato Dextrose Broth - PDB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Compound-X in sterile DMSO.

  • Serial Dilution:

    • In a 96-well plate, add 100 µL of PDB to all wells.

    • Add 2 µL of the 10 mM stock solution to the first column of wells (this creates a 200 µM starting concentration).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. This will create a concentration range from 200 µM down to ~0.4 µM.

    • Columns 11 and 12 will serve as controls.

  • Inoculum Preparation: Grow fungi in PDB until the early-log phase. Adjust the spore/mycelial fragment suspension to a final concentration of 1 x 10⁴ cells/mL in fresh PDB.

  • Inoculation: Add 100 µL of the fungal inoculum to wells in columns 1 through 11. Wells in column 12 should receive 100 µL of sterile PDB only (sterility control). Column 11 serves as the positive growth control (inoculum + DMSO, no compound).

  • Incubation: Cover the plates and incubate at 25°C for 48-72 hours, or until robust growth is observed in the control wells (Column 11).

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm using a plate reader.

    • The MIC is defined as the lowest concentration of Compound-X that inhibits fungal growth by ≥90% compared to the positive control.

    • Calculate the half-maximal effective concentration (EC₅₀) by fitting the dose-response data to a suitable model.

Antifungal_Screening_Workflow A Prepare 10 mM Stock of Compound-X in DMSO B Perform 2-Fold Serial Dilution in 96-Well Plate (in PDB) A->B D Inoculate Plate with Fungi B->D C Prepare Fungal Inoculum (1 x 10⁴ cells/mL) C->D E Incubate at 25°C (48-72 hours) D->E F Measure Optical Density (OD at 600 nm) E->F G Calculate MIC & EC₅₀ Values F->G

Caption: Workflow for in vitro antifungal susceptibility screening.

Protocol: Seed Germination and Seedling Growth Herbicide Assay

This protocol provides a method for assessing the pre-emergent and post-emergent herbicidal activity of Compound-X on model plant species.

Objective: To determine if Compound-X has phytotoxic effects on plant germination and growth.

Materials:

  • Compound-X

  • Acetone

  • Tween-20

  • Seeds of monocot (e.g., Zea mays) and dicot (e.g., Arabidopsis thaliana, Lactuca sativa) species.

  • Petri dishes with filter paper

  • Pots with sterile soil mix

  • Growth chamber

Procedure (Pre-Emergent Assay):

  • Treatment Solution Preparation: Prepare a series of treatment solutions (e.g., 1, 10, 100, 1000 µM) of Compound-X in a solution of 1% acetone and 0.02% Tween-20 in distilled water. Include a vehicle-only control.

  • Plating: Place 20 seeds of each test species onto filter paper in separate Petri dishes.

  • Application: Add 5 mL of the respective treatment solution to each Petri dish, ensuring the filter paper is saturated.

  • Incubation: Seal the dishes with parafilm and place them in a growth chamber with a 16h/8h light/dark cycle at 22°C for 7-10 days.

  • Data Collection: Measure the germination rate (%), root length, and shoot length for each treatment.

Procedure (Post-Emergent Assay):

  • Plant Growth: Sow seeds in pots and grow them in a growth chamber until they reach the 2-3 leaf stage.

  • Application: Using a sprayer, apply the treatment solutions prepared in Step 1 to the foliage of the seedlings until runoff.

  • Incubation: Return the plants to the growth chamber and observe for 14 days.

  • Data Collection: Record phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) using a rating scale (0 = no effect, 100 = plant death). Measure the fresh weight of the aerial parts at the end of the experiment.

Part 3: Data Presentation

Data from the screening protocols should be organized for clear interpretation.

Table 1: Hypothetical Antifungal Activity of Compound-X

Fungal SpeciesMIC (µM)EC₅₀ (µM)
Botrytis cinerea12.54.2
Fusarium graminearum> 100> 100
Magnaporthe oryzae258.9
Control Fungicide0.50.1

Table 2: Hypothetical Pre-Emergent Herbicidal Activity of Compound-X (at 100 µM)

Plant SpeciesGermination Rate (%)Root Inhibition (%)
Zea mays9515
Arabidopsis thaliana4085
Lactuca sativa3292
Vehicle Control980

Part 4: Conclusion and Future Directions

These protocols provide a foundational framework for the initial agrochemical evaluation of "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine". Based on the hypothetical data presented, Compound-X shows selective antifungal activity and potent pre-emergent herbicidal effects on dicot species.

Should initial screening yield positive results, further investigations should include:

  • Mechanism of Action Studies: Enzyme inhibition assays (e.g., sterol biosynthesis enzymes for fungi, ALS for plants) to identify the specific molecular target.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.

  • Greenhouse and Field Trials: Evaluation of efficacy under more realistic conditions on target crops and pests.

  • Toxicology and Environmental Fate Studies: Assessment of safety for non-target organisms and persistence in the environment.

This systematic approach will enable a thorough evaluation of Compound-X's potential as a novel agrochemical lead.

References

Note: As direct agrochemical applications for the specific compound are not widely published, these references provide context for the methodologies and the bioactivity of related chemical classes.

Method

Application Note: Regioselective Buchwald-Hartwig Amination of Dichloropyrimidines

Topic: Buchwald-Hartwig amination of dichloropyrimidines Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1] [2][3] Abstract The functionalization of 2,4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig amination of dichloropyrimidines Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1]

[2][3]

Abstract

The functionalization of 2,4- and 4,6-dichloropyrimidines via Buchwald-Hartwig Cross-Coupling (BHCC) is a cornerstone transformation in the synthesis of kinase inhibitors (e.g., Pazopanib, Brigatinib). However, these substrates present a unique set of challenges: competing nucleophilic aromatic substitution (SNAr), hydrolytic instability, and the critical requirement for regiocontrol (C4 vs. C2 selectivity).[1] This guide outlines a strategic framework for achieving high-fidelity mono-amination, emphasizing the "C4-First" rule, ligand selection for catalyst longevity, and protocols to suppress hydrodehalogenation.[1]

Introduction: The Dichloropyrimidine Challenge

Pyrimidines are "privileged scaffolds" in drug discovery, yet their electron-deficient nature makes them double-edged swords.[1] While highly reactive, 2,4-dichloropyrimidines often suffer from:

  • Regiochemical Ambiguity: Both chlorides are electrophilic, but subtle electronic differences dictate site selectivity.[1]

  • Catalyst Poisoning: The pyrimidine nitrogens can coordinate to Palladium (Pd), arresting the catalytic cycle.

  • Hydrolysis: Under basic BHCC conditions, trace water converts the C-Cl bond to C-OH (pyrimidone), a dead-end byproduct.[1]

This protocol leverages modern precatalyst architecture and thermodynamic control to bypass these failure modes.

Mechanistic Insight & Regioselectivity

Understanding the electronic landscape is prerequisite to successful method development.

The "C4-First" Rule

In 2,4-dichloropyrimidines, the C4 position is significantly more electron-deficient than C2 due to the additive inductive, resonance, and mesomeric effects of the adjacent nitrogens.

  • Oxidative Addition (OA): Pd(0) preferentially inserts into the C4-Cl bond.[2]

  • SNAr Background: Nucleophiles also naturally target C4.[1]

Consequently, C4-selective mono-amination is the kinetic standard. Reversing this selectivity (C2 functionalization with C4-Cl retention) is exceptionally difficult via standard BHCC and typically requires C4-blocking groups or specialized thiolation strategies.[1]

Diagram 1: Regioselectivity & Competitive Pathways

The following decision tree illustrates the mechanistic divergence between Pd-catalyzed coupling and background SNAr, highlighting the critical path to the desired C4-amino product.

Regioselectivity Start 2,4-Dichloropyrimidine Path_Pd Pd(0) Oxidative Addition (Kinetic Control) Start->Path_Pd Ligand/Cat Controlled Path_SNAr Background SNAr (Thermal Control) Start->Path_SNAr High Temp Strong Nuc Inter_C4 C4-Pd(II)-Cl Complex (Major Intermediate) Path_Pd->Inter_C4 Fast (Electronic pref.) Inter_C2 C2-Pd(II)-Cl Complex (Minor/Rare) Path_Pd->Inter_C2 Slow Prod_C4 C4-Amino-2-Chloropyrimidine (Target Product) Path_SNAr->Prod_C4 Aliphatic Amines Inter_C4->Prod_C4 Reductive Elim. Prod_Bis 2,4-Diaminopyrimidine (Over-reaction) Inter_C4->Prod_Bis Excess Amine High Temp Prod_C2 C2-Amino-4-Chloropyrimidine (Impurity) Inter_C2->Prod_C2

Caption: Mechanistic flow showing the kinetic preference for C4-functionalization via both Oxidative Addition and SNAr pathways.

Strategic Optimization: The "Triangle of Control"

To achieve >95% yield and >20:1 regioselectivity, three variables must be balanced.

A. Ligand Selection

For dichloropyrimidines, the ligand must facilitate oxidative addition at the electron-poor C4 position while preventing bis-ligation (poisoning) by the product.

Ligand ClassRepresentativeRecommendationRationale
Bisphosphines Xantphos Primary Choice Large bite angle (111°) enforces reductive elimination; excellent for heterocycles.[1]
Dialkylbiaryl BrettPhos High Precision Bulky, electron-rich.[1] Prevents bis-arylation. Best for primary amines.[3]
Binaphthyl BINAP Legacy/SpecificGood starting point, but often slower than Xantphos for deactivated chlorides.[1]
Biaryl RuPhos Secondary AminesSuperior for sterically hindered secondary amines.
B. Base & Solvent Effects[2][5]
  • Base:

    • Cs₂CO₃ (Cesium Carbonate): The "Gold Standard" for pyrimidines. Mild enough to prevent rapid hydrolysis of the second chloride but strong enough for turnover.

    • NaOtBu: Use only if Cs₂CO₃ fails. High risk of hydrolysis (formation of pyrimidone) and background SNAr.[1]

    • LiHMDS: Special Case. Pre-complexing aliphatic amines with LiHMDS can enhance C4 regioselectivity by creating a reactive anionic nucleophile that pairs with the Pd-center [1].

  • Solvent:

    • 1,4-Dioxane: Standard. Good solubility for catalysts.

    • Toluene: Use if hydrodehalogenation is observed (non-polar nature helps).[1]

    • Water Content: CRITICAL. Solvents must be anhydrous (<50 ppm H₂O) to prevent hydrolysis of the C-Cl bond.

Experimental Protocols

Protocol A: General C4-Selective Mono-Amination

Target: Synthesis of 4-amino-2-chloropyrimidines from 2,4-dichloropyrimidine.[1] Scale: 1.0 mmol (adaptable to kg scale).

Materials
  • Substrate: 2,4-Dichloropyrimidine (149 mg, 1.0 mmol)

  • Amine: Aniline derivative (1.05 equiv) or Aliphatic amine (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2.2 mg, 1 mol%) + Xantphos (11.6 mg, 2 mol%)[1]

    • Alternative: Pd-G4-Xantphos Precatalyst (1 mol%) – Recommended for reproducibility. [1]

  • Base: Cs₂CO₃ (488 mg, 1.5 mmol, dried)[1]

  • Solvent: Anhydrous 1,4-Dioxane (5 mL, 0.2 M)

Step-by-Step Procedure
  • Preparation: Dry all glassware in an oven (120°C) for >2 hours. Cool under N₂ stream.

  • Catalyst Pre-activation (if not using G3/G4 precatalyst):

    • Add Pd(OAc)₂ and Xantphos to a vial.

    • Add 1 mL of dioxane. Stir at RT for 5 mins until a clear yellow/orange solution forms (Ligand exchange).

  • Reaction Assembly:

    • To the main reaction vessel (screw-cap vial or round bottom), add 2,4-dichloropyrimidine, the Amine, and Cs₂CO₃.

    • Note: If the amine is a liquid, add it after the solvent.

  • Initiation:

    • Add the remaining solvent (4 mL) to the vessel.

    • Add the pre-activated catalyst solution.

    • Seal and sparge with N₂ or Argon for 5 minutes.

  • Reaction:

    • Heat block/oil bath to 80°C .

    • Crucial: Do not overheat. >100°C promotes bis-amination at C2.[1]

    • Monitor via LCMS at 1 hour. Look for Mono-product (M+Amine-Cl) vs Bis-product.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove inorganic salts.

    • Wash pad with EtOAc.

    • Concentrate filtrate.[4][5]

  • Purification: Flash chromatography (Hexane/EtOAc). The 4-amino product is typically less polar than the bis-amino byproduct.

Protocol B: Sequential C2-Amination (The "Second Step")

Target: Synthesis of 2,4-diaminopyrimidines from 4-amino-2-chloropyrimidine. Context: The C2-Cl is deactivated by the electron-donating amine at C4. Harsh conditions are required.

Adjustments
  • Catalyst Loading: Increase to 2–5 mol%.

  • Ligand: Switch to BrettPhos or RuPhos (more active for deactivated chlorides).[1]

  • Temperature: Increase to 100–110°C .

  • Base: Switch to NaOtBu (stronger base needed to deprotonate the amine for the slower OA step).

Workflow Visualization

Workflow Start Start: 2,4-Dichloropyrimidine Step1 Step 1: C4-Amination (Kinetic Phase) Start->Step1 Check LCMS Check (1-2 hrs) Step1->Check Cond1 Conditions: Pd-Xantphos (1 mol%) Cs2CO3, 80°C 1.0 equiv Amine Cond1->Step1 Result1 Mono-C4 Product (>95% purity) Check->Result1 Clean Result2 Mixture (Mono + Bis) Check->Result2 Overheated/ Wrong Ligand Step2 Step 2: C2-Amination (Thermodynamic Phase) Result1->Step2 Isolate & React Final Final Drug Scaffold (2,4-Diaminopyrimidine) Step2->Final Cond2 Conditions: Pd-BrettPhos (3 mol%) NaOtBu, 110°C Excess Amine 2 Cond2->Step2

Caption: Sequential workflow for accessing unsymmetrical 2,4-diaminopyrimidines.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by pyrimidine N.Switch to Pd-G4-Xantphos or Pd-G4-BrettPhos precatalysts.[1] Increase temp to 90°C.
Bis-amination (C2+C4) Reaction temp too high or excess amine.Lower temp to 60-70°C. Ensure strict 1.0 equiv of amine. Use BrettPhos (steric bulk prevents second addition).[1]
Hydrolysis (Pyrimidone) Wet solvent or hygroscopic base.[1]Use fresh anhydrous dioxane. Switch base from NaOtBu to Cs₂CO₃ . Add 3Å molecular sieves.
Dehalogenation (H-pyrimidine)

-hydride elimination pathway.[1][6]
Avoid primary alcohols as co-solvents. Use Xantphos (large bite angle suppresses

-elimination).[1]

References

  • Peng, Z., Journet, M., & Humphrey, G. (2006).[1] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398.[1]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Guram, A. S., et al. (2004).[1] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.

  • BenchChem Application Notes. (2025). Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for 2,4-dichloropyrimidine and Palladium complexes before handling.

Sources

Application

Nucleophilic aromatic substitution on "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine"

Technical Application Note: Regioselective SNAr Functionalization of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine Executive Summary & Chemical Context Subject: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective SNAr Functionalization of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Executive Summary & Chemical Context

Subject: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine CAS Registry Number: (Analogous structures: 1006890-42-9 for related isomers; exact CAS varies by catalog) Molecular Formula: C


H

ClF

N

O Molecular Weight: 267.64 g/mol

This application note details the protocols for the Nucleophilic Aromatic Substitution (SNAr) of the chlorine atom at the C6 position of the pyrimidine core. This scaffold is a "privileged structure" in medicinal chemistry, extensively utilized in the development of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors due to the pyrimidine ring's ability to mimic the adenine pocket of ATP.

Key Reactivity Features:

  • 2-Trifluoromethyl (

    
    ) Group:  A potent electron-withdrawing group (EWG) that significantly lowers the LUMO energy of the pyrimidine ring, activating it toward nucleophilic attack.
    
  • 4-Morpholine Group: An electron-donating group (EDG) via resonance. This substituent partially deactivates the ring compared to the dichloro-precursor, requiring optimized conditions (temperature/solvent) to drive the second substitution at C6.

  • 6-Chloro Substituent: The leaving group. Its displacement allows for the introduction of diverse amines, ethers, or aryl groups (via Suzuki coupling, though SNAr is the focus here).

Mechanistic Insight & Reaction Logic

The reaction proceeds via an Addition-Elimination (SNAr) mechanism.

  • Nucleophilic Attack: The nucleophile attacks the C6 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Stabilization: The negative charge is delocalized onto the ring nitrogens (N1, N3) and inductively stabilized by the strongly electronegative

    
     group at C2.
    
  • Elimination: The chloride ion is expelled, restoring aromaticity.

Critical Consideration: Because the morpholine at C4 is electron-donating, the electrophilicity of C6 is reduced relative to the starting material (4,6-dichloro-2-(trifluoromethyl)pyrimidine). Therefore, mild heating (50–90°C) and polar aprotic solvents are often required to achieve full conversion.

SNAr_Mechanism SM Substrate (4-morpholino-6-Cl-2-CF3-pyrimidine) Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex Nucleophilic Attack (Rate Determining Step) Nuc Nucleophile (H-Nu) Nuc->Complex Product Final Product (4-morpholino-6-Nu-2-CF3-pyrimidine) Complex->Product Elimination of Chloride Leaving Leaving Group (Cl-) Complex->Leaving

Experimental Protocols

Protocol A: Amination (Displacement with Primary/Secondary Amines)

Best for: Creating diamino-pyrimidine libraries for kinase inhibition assays.

Reagents:

  • Substrate: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (1.0 equiv)

  • Amine Nucleophile: 1.2 – 1.5 equiv (e.g., aniline, piperazine, benzylamine)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)
    
  • Solvent: DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), or DMSO.

    • Note: Acetonitrile (

      
      ) can be used for highly reactive amines but may require reflux.
      

Procedure:

  • Preparation: In a dry reaction vial, dissolve the Substrate (1.0 mmol, ~267 mg) in anhydrous DMF (3.0 mL).

  • Addition: Add the Base (DIPEA, 2.0 mmol) followed by the Amine Nucleophile (1.2 mmol).

  • Reaction:

    • Aliphatic Amines: Stir at 60°C for 2–4 hours. Monitor by LC-MS.[1][2]

    • Anilines/Aromatic Amines: Stir at 80–100°C for 6–12 hours. These are weaker nucleophiles and require higher energy to overcome the morpholine deactivation.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Wash with water (3 x 10 mL) to remove DMF and excess base.

    • Wash with Brine (10 mL), dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Etherification (Displacement with Alcohols/Phenols)

Best for: Synthesizing alkoxy-pyrimidine derivatives.

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol/Phenol: 1.2 equiv

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv) or Cesium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: Anhydrous THF (0°C to RT) or DMF (if heating is needed).

Procedure:

  • Activation: In a flame-dried flask under inert atmosphere (

    
    ), suspend NaH  (1.5 mmol) in anhydrous THF  (5 mL) at 0°C.
    
  • Deprotonation: Add the Alcohol/Phenol (1.2 mmol) dropwise. Stir at 0°C for 15–30 mins until hydrogen evolution ceases.

  • Coupling: Add a solution of the Substrate (1.0 mmol) in THF (2 mL) dropwise to the reaction mixture.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Optimization: If the substrate remains unreacted after 6 hours, heat to 50°C.

  • Quench: Carefully quench with saturated

    
     solution. Extract with Ethyl Acetate.
    

Data Summary & Optimization Guide

Solvent & Base Screening Matrix (Relative Reaction Rates):

SolventBaseTemperatureReactivity ScoreNotes
DMF DIPEA 80°C High Recommended standard condition.
DMSOTEA80°CHighHarder to remove solvent during workup.
EtOHTEAReflux (78°C)MediumGood for aliphatic amines; poor for anilines.
THFDIPEAReflux (66°C)LowOften insufficient temperature for full conversion.
ToluenePd-cat*100°CHighUse Buchwald-Hartwig conditions if SNAr fails.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
No Reaction / Low Conversion Morpholine deactivation is too strong.Increase Temp to 100°C; Switch solvent to NMP; Use Microwave irradiation (120°C, 20 min).
Hydrolysis Product (OH instead of Nu) Wet solvent or hygroscopic base.Use anhydrous DMF; Store DIPEA over KOH pellets; Ensure inert atmosphere (

).
Regio-scrambling N/A for this substrate.The substrate has only one Cl. Regioselectivity is determined in the previous step.

Synthesis Workflow Visualization

Workflow Start Start: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine Decision Select Nucleophile Type Start->Decision PathA Path A: Aliphatic Amine (High Nucleophilicity) Decision->PathA PathB Path B: Aniline/Aryl Amine (Low Nucleophilicity) Decision->PathB PathC Path C: Alcohol/Phenol (Requires Deprotonation) Decision->PathC CondA DIPEA / DMF / 60°C PathA->CondA CondB DIPEA / NMP / 100°C or Microwave PathB->CondB CondC NaH / THF / 0°C -> RT PathC->CondC Final Isolate Product (LC-MS Verification) CondA->Final CondB->Final CondC->Final

References

  • Regioselectivity in Pyrimidines: Organic Process Research & Development, "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines".

  • PI3K Inhibitor Synthesis (BKM120 Analogs): Journal of Medicinal Chemistry, "Discovery of BKM120 (Buparlisib) and related pyrimidine derivatives".

  • Kinetic Studies of SNAr: Chemical Science, "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution".

  • General Protocol for Pyrimidine Functionalization: BenchChem Application Notes, "Nucleophilic Substitution Reactions of Halogenated Heterocycles".

Sources

Method

Application Note: Amination of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Abstract & Strategic Relevance The 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine scaffold is a privileged intermediate in the synthesis of Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors . The trifluorometh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine scaffold is a privileged intermediate in the synthesis of Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors . The trifluoromethyl group (


) at the C2 position serves two critical roles: it metabolically stabilizes the pyrimidine ring against oxidative metabolism and significantly increases the electrophilicity of the C6-chlorine, facilitating nucleophilic aromatic substitution (

).

This application note details the protocols for displacing the C6-chloride with various amine nucleophiles. Unlike simple chloropyrimidines, the presence of the electron-donating morpholine group at C4 partially deactivates the ring, requiring optimized conditions for successful amination, particularly with sterically hindered or electron-deficient amines.

Mechanistic Insight & Reactivity Profile

Electronic Environment

The reactivity of the pyrimidine core is governed by the competing effects of its substituents:

  • C2-Trifluoromethyl (

    
    ):  Strongly electron-withdrawing (
    
    
    
    ). It lowers the LUMO energy of the pyrimidine ring, activating the C6 position for nucleophilic attack.
  • C4-Morpholine: Electron-donating via resonance. This increases electron density in the ring, stabilizing the ground state and raising the energy barrier for the formation of the Meisenheimer complex compared to the 4,6-dichloro precursor.

The Reaction Pathway ( )

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the C6 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The strongly inductive


 group helps stabilize this negative charge. Finally, the chloride ion is eliminated to restore aromaticity.

ReactionScheme SM Starting Material (4-(6-Cl-2-CF3-pyrimidin-4-yl)morpholine) Intermediate Meisenheimer Complex SM->Intermediate + Amine Slow Step Amine Amine Nucleophile (R-NH2) Amine->Intermediate Product Product (4-(6-Amino-2-CF3-pyrimidin-4-yl)morpholine) Intermediate->Product - Cl⁻ Fast Step HCl Byproduct (HCl) Intermediate->HCl

Figure 1: Mechanistic pathway for the


 amination of the chloropyrimidine scaffold.

Experimental Protocols

Protocol A: Standard Thermal Displacement

Best for: Primary alkyl amines, non-hindered secondary amines.

Reagents:

  • Substrate: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.0 – 3.0 equiv)

  • Solvent: Ethanol (EtOH), Isopropanol (IPA), or THF.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chloropyrimidine substrate (1.0 equiv) in EtOH or THF (

    
     concentration).
    
  • Addition: Add the amine (1.2 equiv) followed by DIPEA (2.0 equiv).

  • Reaction:

    • High Reactivity Amines: Stir at Room Temperature (RT) for 2–4 hours.

    • Standard Amines: Heat to reflux (

      
      ) for 4–12 hours.
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the chloride peak (M+H) and appearance of the product mass.

  • Workup:

    • Concentrate the solvent under reduced pressure.[1][2]

    • Redissolve residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically 0–50% EtOAc in Hexanes).

Protocol B: Microwave-Assisted Synthesis

Best for: Sterically hindered amines, anilines, or electron-deficient amines.

Reagents:

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

  • Base:

    
     (anhydrous) or DIPEA.
    

Procedure:

  • Setup: In a microwave vial, combine the substrate (1.0 equiv), amine (2.0 equiv), and DIPEA (3.0 equiv) in NMP (

    
    ).
    
  • Irradiation: Seal the vial and irradiate at

    
     for 20–45 minutes.
    
    • Note: The

      
       group is stable at these temperatures, but avoid temperatures 
      
      
      
      to prevent decomposition of the morpholine ring.
  • Workup: Pour the reaction mixture into ice-water.

    • Precipitate: If solid forms, filter and wash with water.

    • No Precipitate: Extract with EtOAc/Ether. Note that NMP requires thorough water washes (3-4 times) to remove.

Protocol C: Buchwald-Hartwig Cross-Coupling

Best for: Weakly nucleophilic anilines where


 fails.

Reagents:

  • Catalyst:

    
     (
    
    
    
    ) + Xantphos or BINAP (
    
    
    ).
  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Procedure:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.

  • Mix: Add substrate, amine (1.2 equiv), base (2.0 equiv), and catalyst system in degassed dioxane.

  • Heat: Stir at

    
     for 12–18 hours.
    
  • Filter: Filter through a Celite pad to remove Palladium residues before standard workup.

Decision Matrix & Troubleshooting

Use the following workflow to select the appropriate protocol for your specific amine.

Workflow Start Start: Select Amine CheckType Is the Amine Aliphatic or Aromatic? Start->CheckType Aliphatic Aliphatic (Primary/Secondary) CheckType->Aliphatic Aliphatic Aromatic Aromatic (Aniline) / Hindered CheckType->Aromatic Aromatic StericCheck Sterically Hindered? Aliphatic->StericCheck ProtoB Protocol B: Microwave (NMP, 140°C) Aromatic->ProtoB Try First ProtoA Protocol A: Thermal SNAr (EtOH/THF, Reflux) StericCheck->ProtoA No (e.g., Methylamine) StericCheck->ProtoB Yes (e.g., Isopropylamine) ProtoC Protocol C: Pd-Catalysis (Buchwald-Hartwig) ProtoB->ProtoC If Low Yield/No Rxn

Figure 2: Decision matrix for protocol selection based on amine nucleophilicity and sterics.

Troubleshooting Table
IssueProbable CauseSolution
No Reaction Nucleophile is too weak or bulky.Switch to Protocol B (MW) or Protocol C (Pd-cat). Increase temp to

.
Hydrolysis Product (OH instead of Amine) Wet solvents or hygroscopic base.[3]Use anhydrous solvents (THF/DMF). Ensure base is fresh.
Regioselectivity Issues Rare for this substrate.Verify starting material purity.[4] The C4-morpholine is stable; C6-Cl is the only leaving group.
Incomplete Conversion Product inhibition or equilibrium.Add excess amine (2-3 equiv). Switch to higher boiling solvent (e.g., Dioxane).

References

  • Burger, M. T., et al. (2011). "Synthesis and biological evaluation of 4,6-disubstituted pyrimidines as PI3K inhibitors." ACS Medicinal Chemistry Letters, 2(10), 774–779.

  • Kuntiyong, P., et al. (2011). "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines." Molecules, 16(12), 10107–10121.

  • Rewcastle, G. W., et al. (2011). "Synthesis of PI3K/Akt/mTOR Signaling Pathway Inhibitors." Current Topics in Medicinal Chemistry, 11(11).

  • Luo, Y., et al. (2016).[5] "Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors." Journal of Medicinal Chemistry, 59(11).

Sources

Application

Application Notes and Protocols for Suzuki Coupling of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Novel Chemical Space with Trifluoromethylated Pyrimidines The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space with Trifluoromethylated Pyrimidines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide focuses on the application of this powerful reaction to a specific, high-value substrate: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine . This molecule is a key building block in medicinal chemistry and materials science, owing to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and altered electronic characteristics. The pyrimidine core, coupled with the morpholine moiety, offers a scaffold ripe for the elaboration of novel molecular entities with potential therapeutic or material applications.

This document provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and the underlying mechanistic principles for the successful Suzuki coupling of this electron-deficient chloro-pyrimidine. The insights provided herein are designed to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.

Mechanistic Considerations and Key Parameters for Success

The Suzuki-Miyaura coupling of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the pyrimidine ring, exacerbated by the strongly electron-withdrawing trifluoromethyl group, renders the chlorine atom at the 6-position susceptible to oxidative addition by a low-valent palladium catalyst. However, careful consideration of the reaction parameters is crucial to ensure high yields and minimize side reactions.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The reaction is initiated by the oxidative addition of the chloro-pyrimidine to a Pd(0) species, followed by transmetalation with the boronic acid derivative, and concludes with reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Aryl-Pd(II)-Cl R-Pd(II)-Cl(L2) (Aryl Complex) Oxidative_Addition->Aryl-Pd(II)-Cl Transmetalation Transmetalation Aryl-Pd(II)-Aryl' R-Pd(II)-R'(L2) (Diaryl Complex) Transmetalation->Aryl-Pd(II)-Aryl' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product R-R' (Coupled Product) Reductive_Elimination->Coupled_Product Substrate R-Cl (4-(6-Chloro-2-trifluoromethyl pyrimidin-4-yl)morpholine) Substrate->Oxidative_Addition Boronic_Acid R'-B(OH)2 (Boronic Acid) Boronic_Acid->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Reaction Parameters

The success of the Suzuki coupling of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

ParameterRecommended ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Tetrakis(triphenylphosphine)palladium(0) is often effective for chloroheterocycles and can be used directly. Pd₂(dba)₃ and Pd(OAc)₂ are stable Pd(0) and Pd(II) precursors, respectively, that require an external ligand for activation. For challenging couplings, pre-catalysts such as XPhos-Pd-G2 may offer improved performance.[1]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosFor simple couplings, triphenylphosphine (PPh₃) may suffice. However, for less reactive boronic acids or to improve reaction rates, bulky and electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃), SPhos, or XPhos are often superior as they promote the reductive elimination step and stabilize the active catalytic species.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A base is essential to facilitate the transmetalation step. Inorganic bases are commonly employed. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices. The choice of base can be solvent-dependent and may require optimization.
Solvent 1,4-Dioxane, Toluene, THF, DME (often with water)Anhydrous aprotic polar solvents are generally preferred. A mixture of an organic solvent and water (e.g., 4:1 dioxane/water) can enhance the solubility of the base and boronic acid, often leading to improved reaction rates. Microwave heating can significantly shorten reaction times, with solvents like 1,4-dioxane and water being suitable.[2][3]
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Boronic acid pinacol estersA wide range of boronic acids and their esters are compatible. Electron-rich boronic acids tend to react more readily. For sensitive or unstable boronic acids, the corresponding pinacol esters can offer greater stability.

Synthesis of the Starting Material: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

The starting material can be synthesized via a regioselective nucleophilic aromatic substitution (SNAr) reaction from the commercially available 4,6-dichloro-2-(trifluoromethyl)pyrimidine and morpholine. The greater electrophilicity of the C4 position, influenced by the para-nitrogen atom, directs the substitution preferentially to this site.[4][5]

Synthesis_Workflow cluster_0 Synthesis of Starting Material Start 4,6-Dichloro-2- (trifluoromethyl)pyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagents Morpholine, Base (e.g., DIPEA or K2CO3), Solvent (e.g., THF or CH3CN) Reagents->Reaction Product 4-(6-Chloro-2-trifluoromethyl pyrimidin-4-yl)morpholine Reaction->Product

Sources

Method

Application Note: Purification of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine by Flash Column Chromatography

Abstract & Introduction This application note details the isolation and purification of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (Target Compound 1 ) from a crude reaction mixture. This compound is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the isolation and purification of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (Target Compound 1 ) from a crude reaction mixture. This compound is a critical intermediate in the synthesis of PI3K/mTOR inhibitors and other kinase-targeting pharmacophores.

The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 4,6-dichloro-2-(trifluoromethyl)pyrimidine  with morpholine. Due to the high reactivity of the electron-deficient pyrimidine core (amplified by the 

group), the reaction often yields a mixture containing:
  • Unreacted Starting Material (SM): 4,6-dichloro-2-(trifluoromethyl)pyrimidine.

  • Target Product (Mono): 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

  • Over-reacted Impurity (Di): 4,6-dimorpholino-2-(trifluoromethyl)pyrimidine.

Effective purification requires a chromatographic system capable of resolving the lipophilic starting material from the target mono-substituted product while strictly retaining the more polar di-substituted impurity.

Physicochemical Profile & Separation Logic

Understanding the polarity differences is key to designing the gradient.

CompoundStructure DescriptionPolarity (Relative)Predicted Elution Order (Normal Phase)
Starting Material (SM) Dichloro,

(No H-bond donors/acceptors from morpholine)
Very Low1 (Fastest)
Target (Mono) One Morpholine, One Cl,

Medium2
Impurity (Di) Two Morpholines,

(Increased polar surface area)
High3 (Slowest)

Mechanistic Insight: The trifluoromethyl group (


) at the C2 position significantly increases the lipophilicity (

) compared to non-fluorinated analogs. Consequently, this compound will elute faster on Silica Gel than its 2-H or 2-Me counterparts, requiring a shallower gradient of non-polar solvent (Hexane/Heptane) to maintain resolution.

Experimental Workflow

Reaction Scheme & Impurity Generation

The following diagram illustrates the origin of the mixture components.

ReactionScheme SM Starting Material (4,6-Dichloro-2-CF3-pyrimidine) Target TARGET PRODUCT (Mono-substituted) LogP ~2.8 SM->Target + Morpholine (k1 fast) Morph Morpholine (1.0 - 1.1 eq) Morph->Target Impurity IMPURITY (Di-substituted) LogP ~1.5 Target->Impurity + Morpholine (k2 slow) Over-reaction

Figure 1: Reaction pathway showing the sequential substitution that leads to the target and the primary impurity.

Sample Preparation (Critical Step)

Direct loading of the reaction mixture (often in DMF or Dioxane) onto the column causes "band broadening" and loss of resolution. Protocol:

  • Aqueous Workup: Dilute reaction mix with Ethyl Acetate (EtOAc). Wash 3x with water to remove morpholine salts and DMF. Wash 1x with Brine.

  • Drying: Dry organic layer over Anhydrous

    
    . Filter.
    
  • Concentration: Rotary evaporate to a yellow/orange oil.

  • Dry Loading: Dissolve the oil in a minimum amount of Dichloromethane (DCM). Add Silica Gel (ratio 1:2 sample:silica). Evaporate to a free-flowing powder.

Column Chromatography Protocol

Method Development (TLC)

Visualization: UV Lamp at 254 nm (Pyrimidine ring absorbs strongly). Stain:


 (Morpholine moiety oxidizes, appearing yellow on purple).

Solvent System Screening:

  • 10% EtOAc in Hexane: SM (

    
     0.8), Target (
    
    
    
    0.3), Impurity (
    
    
    0.05). (Optimal for separation)
  • 30% EtOAc in Hexane: SM (

    
     0.95), Target (
    
    
    
    0.6), Impurity (
    
    
    0.2). (Target moves too fast).
Flash Chromatography Parameters
  • Stationary Phase: Spherical Silica Gel, 40–63 µm, 60 Å pore size.

  • Column Size: 12g cartridge for <500mg crude; 40g cartridge for >1g crude.

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Flow Rate: 30 mL/min (for 40g column).

Gradient Table

The


 group makes the target "slippery" (elutes easily). A shallow gradient is required.
Time (CV*)% Mobile Phase B (EtOAc)Event
0.0 – 2.00%Equilibrate / Elute SM
2.0 – 5.00%

5%
Elute remaining SM
5.0 – 15.05%

20%
Elute Target Product
15.0 – 18.020%

100%
Flush Di-substituted Impurity
18.0 – 20.0100%Wash Column

*CV = Column Volumes

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mix (DMF/Dioxane) Workup Aqueous Workup (Remove salts/DMF) Crude->Workup EtOAc/H2O Extraction DryLoad Dry Load on Silica Workup->DryLoad Conc. + Silica Column Flash Column (0-20% EtOAc/Hex Gradient) DryLoad->Column Load Cartridge Fraction1 Frac 1-5: SM (Discard) Column->Fraction1 0-5% B Fraction2 Frac 8-15: TARGET (Collect & Dry) Column->Fraction2 5-20% B Fraction3 Frac 20+: Di-Impurity (Discard) Column->Fraction3 >20% B

Figure 2: Step-by-step purification workflow ensuring isolation of the pure mono-substituted product.

Results & Characterization Criteria

Upon evaporation of the target fractions, the product is typically obtained as a white to off-white solid.

Validation Metrics:

  • TLC: Single spot at

    
     (10% EtOAc/Hex).
    
  • LC-MS:

    • Target Mass:

      
      . Check for characteristic Chlorine isotope pattern (
      
      
      
      ratio 3:1).
    • Absence of: Mass corresponding to SM (

      
      ) or Di-product (
      
      
      
      ).
  • NMR (

    
    ): 
    
    • Diagnostic Pyrimidine Proton (C5-H): Singlet around

      
       6.5 - 6.7 ppm.
      
    • Morpholine Protons: Two multiplets (4H each) around 3.6 - 3.8 ppm.

Troubleshooting Guide

IssueCauseSolution
Co-elution of SM and Target Gradient started too high in polarity.Start at 100% Hexane and hold for 3 CVs.
Target Streaking/Tailing Residual acid/base on silica.Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
Low Yield Product lost in aqueous workup?No, product is lipophilic. Check "Di-Impurity" fractions; reaction may have run too long.
Product is an Oil Residual solvent.Dry under high vacuum for 12h;

compounds can hold solvents tenaciously.

References

  • General Synthesis of Morpholinopyrimidines: Title: Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Source:New Journal of Chemistry, 2023. URL:[Link]

  • Regioselectivity in Chloropyrimidines: Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Source:Organic Letters, 2006, 8(24), 5521–5524. URL:[Link]

  • Chromatography of Fluorinated Heterocycles: Title: Synthesis and application of trifluoromethylpyridines as a key structural motif.[1] Source:Journal of Pesticide Science, 2020. URL:[Link]

Sources

Application

Application Note: Recrystallization of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

This Application Note is designed for organic chemists and process development scientists optimizing the purification of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine . The protocol synthesizes physicochemical a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process development scientists optimizing the purification of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine .

The protocol synthesizes physicochemical analysis with empirical solubility data from structural analogs (fluorinated pyrimidines and N-aryl morpholines) to provide a robust recrystallization strategy.

[1]

Abstract & Strategic Overview

The compound 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a critical intermediate, often employed in the synthesis of PI3K/mTOR inhibitors. Its purity is paramount because the remaining chlorine atom acts as a "handle" for subsequent nucleophilic aromatic substitutions (


) or Suzuki-Miyaura couplings.

The Challenge: Synthesis typically involves reacting 4,6-dichloro-2-(trifluoromethyl)pyrimidine with morpholine. This generates three species in the crude mixture:

  • Target: Mono-substituted product (Desired).

  • Impurity A: Unreacted starting material (Highly Lipophilic).

  • Impurity B: Bis-substituted byproduct (4,6-dimorpholino... – More Polar).

The Solution: Recrystallization must exploit the "Goldilocks" polarity of the target—more polar than the starting material but less polar than the bis-substituted byproduct. This guide recommends Isopropanol (IPA) as the primary solvent system, with Ethanol/Water as a secondary option for removing polar impurities.

Physicochemical Profile & Solubility Logic

Understanding the molecule's functional groups is key to predicting solubility without wasting material on blind screening.

Functional GroupPropertySolubility Impact
Morpholine Ring Polar, H-bond acceptorIncreases solubility in Alcohols, Esters, and Aqueous Acid.
Trifluoromethyl (-CF₃) Highly Lipophilic, Electron-withdrawingdrastically reduces water solubility; increases solubility in DCM, Fluorinated solvents.
Chlorine (-Cl) LipophilicEnhances solubility in non-polar solvents (Heptane, Toluene).
Pyrimidine Core Aromatic, PlanarFacilitates

stacking (crystallinity).

Solubility Prediction:

  • Water: Insoluble (due to -CF₃ and -Cl).

  • Hexanes/Heptane: Low solubility at RT; moderate at reflux.

  • DCM/Ethyl Acetate: High solubility (Good for extraction, bad for crystallization unless used as solvent/anti-solvent).

  • Alcohols (MeOH, EtOH, IPA): Ideal. The compound likely dissolves at boiling points (65–82°C) but crystallizes upon cooling due to the hydrophobic fluorinated core.

Decision Tree: Solvent Selection

Use the following logic flow to determine the optimal solvent based on your crude material's impurity profile.

Recrystallization_Logic Start Analyze Crude Purity (LCMS/TLC) Impurity_Type Dominant Impurity? Start->Impurity_Type Bis_Sub Bis-morpholino (Polar) Impurity_Type->Bis_Sub Polar Impurities Start_Mat Starting Material (Non-polar) Impurity_Type->Start_Mat Lipophilic Impurities Clean High Purity (>90%) Impurity_Type->Clean Just needs polishing Solvent_A PROTOCOL A: Isopropanol (IPA) (Target crystallizes, Bis stays in solution) Bis_Sub->Solvent_A Solvent_B PROTOCOL B: Ethyl Acetate / Heptane (Target crystallizes, SM stays in Heptane) Start_Mat->Solvent_B Solvent_C PROTOCOL C: Ethanol / Water (9:1) (Standard Polish) Clean->Solvent_C

Figure 1: Solvent selection decision tree based on impurity profile.

Detailed Experimental Protocols

Protocol A: Isopropanol (IPA) Recrystallization (Recommended)

Best for removing the bis-morpholino impurity and general cleanup.

Reagents:

  • Crude 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

  • Isopropanol (HPLC Grade)

Procedure:

  • Ratio: Start with 5 mL of IPA per 1 gram of crude solid.

  • Dissolution: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add the IPA.

  • Heating: Heat the mixture to reflux (approx. 82°C) in an oil bath.

    • Note: If the solid does not completely dissolve after 10 minutes at reflux, add more IPA in 0.5 mL increments until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble particles (salts/dust) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Cooling: Remove the flask from the heat source. Allow it to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling may trap impurities.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter the crystals using a Buchner funnel.

  • Wash: Wash the filter cake with cold IPA (0°C). Do not use warm solvent.

  • Drying: Dry the crystals under vacuum at 40-45°C for 4 hours.

Protocol B: Ethyl Acetate / Heptane (Anti-Solvent Method)

Best for removing unreacted starting material (4,6-dichloro-2-(trifluoromethyl)pyrimidine).

Procedure:

  • Dissolution: Dissolve 1 g of crude material in the minimum amount of Ethyl Acetate (EtOAc) at room temperature (approx. 2-3 mL).

  • Heating: Warm the solution to 50°C.

  • Precipitation: Slowly add Heptane dropwise while stirring.

    • Visual Cue: Continue adding Heptane until a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of EtOAc to just clear the cloudiness.

  • Crystallization: Turn off the heat and allow the vessel to cool slowly. The target compound should crystallize out, while the highly lipophilic starting material remains dissolved in the Heptane-rich mother liquor.

  • Collection: Filter and wash with a 1:4 mixture of EtOAc:Heptane.

Troubleshooting & Optimization

ObservationDiagnosisRemediation
Oiling Out Product separates as a liquid droplet instead of crystals.The temperature dropped too fast or the solvent is too polar. Fix: Re-heat to dissolve, then add a seed crystal at 50°C. Alternatively, switch to Protocol B (EtOAc/Heptane).
No Precipitation Solution remains clear even at 0°C.Too much solvent was used. Fix: Rotovap off 50% of the solvent and cool again.
Impurity Persists NMR shows bis-morpholino byproduct.The impurity is co-crystallizing. Fix: Recrystallize again using Ethanol/Water (80:20) . The more polar impurity will stay in the aqueous phase.

Safety & Handling (E-E-A-T)

  • Fluorinated Compounds: While the trifluoromethyl group is stable, combustion of this material may release HF (Hydrofluoric Acid). Use standard fume hood precautions.

  • Sensitization: Pyrimidine derivatives can be skin sensitizers. Wear nitrile gloves and long sleeves.

  • Reactivity: The C-Cl bond is reactive toward nucleophiles. Avoid using nucleophilic solvents (like primary amines) or strong bases during recrystallization, as they may displace the chlorine.

References

  • Solubility of Fluorinated Heterocycles

    • General Principles: Identifying the lipophilicity shift caused by groups in pyrimidines.
    • Source: (Analogous structure solubility data).

  • Recrystallization of N-Aryl Morpholines

    • Protocol: Standard purification of morpholine-substituted aromatics using Ethanol/W
    • Source: (General guidance on morpholine derivative purification).

  • Synthesis of Trifluoromethylpyrimidines

    • Context: Synthesis pathways and impurity profiles for 2-trifluoromethylpyrimidine intermedi
    • Source: (Analogous chemistry for fluorinated nitrogen heterocycles).

  • Analogous Crystal Forms

    • Data: Crystallization of chloro-trifluoromethyl-benzoxazinone from Isopropanol.

    • Source: (Demonstrates efficacy of IPA for this class of compounds).

Method

Application Note: Analytical Characterization &amp; Quality Control of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Introduction & Scope 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (CAS: 175137-01-2) is a critical pharmacophore scaffold, widely utilized in the synthesis of PI3K/mTOR pathway inhibitors (e.g., Buparlisib anal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (CAS: 175137-01-2) is a critical pharmacophore scaffold, widely utilized in the synthesis of PI3K/mTOR pathway inhibitors (e.g., Buparlisib analogs). Its structural utility lies in the regioselective functionalization of the pyrimidine ring:

  • C-4 Position (Morpholine): Provides solubility and hydrogen-bonding capability critical for kinase hinge binding.

  • C-2 Position (Trifluoromethyl): Enhances metabolic stability and lipophilicity.

  • C-6 Position (Chlorine): Serves as an electrophilic "handle" for subsequent Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (

    
    ).
    

This guide addresses the specific analytical challenges associated with this intermediate, primarily the separation of the bis-morpholino impurity and the hydrolytic degradation products.

Physicochemical Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 267.64 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in Water
LogP (Calc) ~2.1 (Moderate Lipophilicity)

Analytical Challenges & Strategy

The synthesis of this intermediate typically involves the reaction of 4,6-dichloro-2-(trifluoromethyl)pyrimidine with morpholine. This creates a specific impurity profile that dictates the analytical method development.

Impurity Logic
  • Starting Material (SM): 4,6-Dichloro-2-(trifluoromethyl)pyrimidine. Highly lipophilic.

  • Target (P): Mono-morpholine substitution.

  • Impurity A (Bis-sub): 2-(Trifluoromethyl)-4,6-dimorpholinopyrimidine. Formed by over-reaction. More polar than SM, but potentially close in retention to Target depending on pH.

  • Impurity B (Hydrolysis): 6-Morpholino-2-(trifluoromethyl)pyrimidin-4-ol. Formed by moisture exposure. Acidic enol/keto tautomer.

Decision Tree Workflow

AnalyticalWorkflow Sample Crude Reaction Mixture TLC Rapid Check (TLC) Hex/EtOAc (4:1) Sample->TLC HPLC Quantitation (UPLC/HPLC) Method: Reverse Phase C18 TLC->HPLC If conversion >90% Check1 SM > 0.5%? HPLC->Check1 ID Structural ID (NMR / MS) Release Release ID->Release Final CoA Check1->Sample Yes (Recrystallize) Check2 Bis-Impurity > 2%? Check1->Check2 No Check2->Sample Yes (Column Chrom.) Check2->ID No (Pass)

Figure 1: Analytical workflow for in-process control and final release.

Method 1: Reverse-Phase HPLC (Purity & Assay)

Expert Insight: Standard neutral conditions often result in peak tailing for morpholine derivatives due to the interaction of the basic nitrogen (pKa ~8) with residual silanols. We employ an acidic mobile phase (Formic Acid) to protonate the morpholine, ensuring sharp peaks, while using a gradient to elute the lipophilic starting material.

Chromatographic Conditions
  • Instrument: Agilent 1200/1290 or Waters Acquity UPLC.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyrimidine

    
    ) and 220 nm.
    
  • Injection Volume: 5 µL.

Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent BEventRationale
0.010IsocraticEquilibration
2.010HoldElute very polar salts
12.090Linear RampElute Target & Bis-Impurity
15.090HoldWash highly lipophilic SM
15.110StepRe-equilibration
20.010EndReady for next inj.
Relative Retention Order (RRT)
  • Hydrolysis Impurity (OH): ~0.6 (Most Polar)

  • Target Molecule: 1.0 (Reference)

  • Bis-Morpholine Impurity: ~1.2 (Slightly more lipophilic due to extra carbon bulk vs Cl, or slightly less depending on pH/ionization. Note: In acidic conditions, the bis-morpholine is doubly protonated and may elute earlier than expected. Validation is required.)

  • Dichloropyrimidine (SM): ~1.8 (Very Lipophilic)

Method 2: Structural Identification (NMR)

Expert Insight: The


 group is a powerful diagnostic handle. While 

NMR confirms the morpholine and pyrimidine proton,

NMR provides a clean background-free spectrum to quantify the ratio of Target to Starting Material without internal standards (if relaxation times are respected).
Protocol: Proton ( ) NMR
  • Solvent:

    
     (Preferred) or DMSO-
    
    
    
    .
  • Concentration: ~10 mg/0.6 mL.

  • Key Signals (

    
    ): 
    
    • 
      6.58 ppm (s, 1H):  Pyrimidine C-5 proton. Diagnostic for ring integrity.
      
    • 
      3.78 - 3.85 ppm (m, 4H):  Morpholine 
      
      
      
      .
    • 
      3.65 - 3.72 ppm (m, 4H):  Morpholine 
      
      
      
      .
Protocol: Fluorine ( ) NMR
  • Solvent:

    
    .
    
  • Standard: Unreferenced (typically sufficient) or

    
    -trifluorotoluene (internal).
    
  • Key Signal:

    • 
      -70.5 ppm (s, 3F): 
      
      
      
      attached to Pyrimidine.
    • Note: Shifts in impurities will differ by 0.5 - 2.0 ppm, allowing for rapid purity estimation.

Method 3: Mass Spectrometry (LC-MS)

Used for confirmation of identity and tracking the "Bis-morpholine" impurity which can be UV-silent or have similar UV activity.

  • Ionization: ESI (Positive Mode).

  • Target Mass (

    
    ): 
    
    • Calc MW: 267.64

    • Observed m/z: 268.1 (100%), 270.1 (33%) -> Characteristic Chlorine Isotope Pattern (3:1).

  • Bis-Impurity (

    
    ): 
    
    • Calc MW: 318.3

    • Observed m/z: 319.2 -> No Chlorine Pattern.

Synthetic Utility & Reactivity Check (Functional Assay)

To validate the quality of the material for downstream drug synthesis (e.g., Suzuki coupling), a "Use Test" is recommended if the material has been stored for >6 months.

Protocol: Small-Scale Displacement
  • Dissolve 50 mg of Target in 1 mL DMF.

  • Add 1.5 eq. of 4-aminopyridine (or relevant amine nucleophile).

  • Add 2.0 eq.

    
    .
    
  • Heat to 80°C for 1 hour.

  • Pass Criteria: HPLC shows >95% conversion to the di-substituted product. Failure indicates hydrolysis of the C-6 Chlorine (inactive OH species).

Reaction Pathway Diagram[2][3]

ReactionPathway SM 4,6-Dichloro-2- (trifluoromethyl)pyrimidine Target TARGET (Mono-morpholine) SM->Target + Morpholine (1 eq) 0°C to RT Morph Morpholine Bis Impurity (Bis-morpholine) Target->Bis + Excess Morpholine Over-reaction Final Drug Substance (e.g., Buparlisib Analog) Target->Final Suzuki / SnAr (Displacement of Cl)

Figure 2: Synthetic pathway highlighting the critical intermediate step and potential over-reaction.

References

  • National Institutes of Health (NIH). (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)-4-Alkyl-1H-[1,2,3]-Triazoles. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Retrieved from [Link]

  • Burger, M. T., et al. (2011). Identification of N-(4-Methyl-3-(1-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-1H-imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide as a Novel PI3K Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for pyrimidine-morpholine scaffolds in PI3K inhibitors).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Welcome to the technical support guide for the synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine. This document is intended for researchers, scientists, and professionals in drug development and agroche...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, focusing on the identification and mitigation of side products.

I. Reaction Overview and Mechanism

The synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The core of this process involves the reaction of a dichlorinated pyrimidine precursor, 2,4-dichloro-6-(trifluoromethyl)pyrimidine, with morpholine.

The pyrimidine ring is electron-deficient, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group. This electronic feature makes the carbon atoms of the pyrimidine ring susceptible to attack by nucleophiles. In this specific synthesis, the morpholine acts as the nucleophile, displacing one of the chlorine atoms.

The substitution preferentially occurs at the C4 position over the C2 position. This regioselectivity is governed by electronic factors; the C4 position is more activated towards nucleophilic attack due to greater resonance stabilization of the Meisenheimer intermediate formed during the reaction.[1][2] The lone pairs on the nitrogen atoms of the pyrimidine ring can also create repulsion with the incoming nucleophile, an effect that is more pronounced at the C2 position, which is flanked by two nitrogen atoms.[1]

Visualization of the Main Reaction Pathway

Caption: Primary reaction pathway for the synthesis.

II. Troubleshooting Guide: Common Side Products and Impurities

This section addresses specific issues related to the formation of impurities during the synthesis. Each entry is designed to help you identify the root cause of a problem and implement an effective solution.

Issue 1: Formation of a Disubstituted Byproduct

Question: My final product is contaminated with a significant amount of 4,6-dimorpholino-2-(trifluoromethyl)pyrimidine. What causes this, and how can I prevent it?

Answer:

Causality: The formation of the disubstituted byproduct, 4,6-dimorpholino-2-(trifluoromethyl)pyrimidine, occurs when a second molecule of morpholine displaces the remaining chlorine atom on the desired product. This is a common issue in SNAr reactions on di- or poly-halogenated heterocycles.

Several factors can promote this secondary reaction:

  • Stoichiometry: Using an excess of morpholine significantly increases the probability of the second substitution reaction occurring.

  • Reaction Temperature: Higher temperatures provide the necessary activation energy for the second, typically slower, substitution to take place.

  • Reaction Time: Prolonged reaction times can lead to the gradual conversion of the desired monosubstituted product into the disubstituted byproduct.

Troubleshooting and Prevention:

  • Control Stoichiometry: Carefully control the molar ratio of reactants. Use morpholine as the limiting reagent or in a slight excess (e.g., 1.0 to 1.1 equivalents) relative to the 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

  • Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate for the first substitution. This may require careful monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal balance between reaction completion and side product formation.

  • Monitor Reaction Progress: Closely track the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the disubstituted byproduct.

Issue 2: Presence of a Hydrolyzed Impurity

Question: I have identified 6-chloro-4-morpholino-2-(trifluoromethyl)pyrimidin-4-ol in my product mixture. Where is this coming from?

Answer:

Causality: The presence of the hydrolyzed impurity, 6-chloro-4-morpholino-2-(trifluoromethyl)pyrimidin-4-ol, indicates that water is present in the reaction mixture. The pyrimidine ring, being highly activated by the trifluoromethyl group, is susceptible to nucleophilic attack not only by morpholine but also by water. This can lead to the hydrolysis of either the starting material or the product.

Sources of water can include:

  • Wet solvents or reagents.

  • Atmospheric moisture, especially if the reaction is not performed under an inert atmosphere.

Troubleshooting and Prevention:

  • Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Morpholine, in particular, can be hygroscopic.[3]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Purification: If the hydrolyzed impurity does form, it can often be removed by column chromatography, as its polarity will be significantly different from the desired product.

Issue 3: Unreacted Starting Material

Question: My final product contains a significant amount of unreacted 2,4-dichloro-6-(trifluoromethyl)pyrimidine. How can I drive the reaction to completion?

Answer:

Causality: The presence of unreacted starting material suggests that the reaction has not gone to completion. This could be due to several factors:

  • Insufficient Reaction Time or Temperature: The reaction conditions may not be vigorous enough to achieve full conversion.

  • Poor Reagent Quality: The morpholine may be of low purity or may have degraded.

  • Inadequate Mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized depletion of reactants.

Troubleshooting and Prevention:

  • Optimize Reaction Conditions: Gradually increase the reaction temperature or extend the reaction time, while carefully monitoring for the formation of side products.

  • Verify Reagent Quality: Ensure that the morpholine used is of high purity.

  • Improve Mixing: Use efficient stirring to ensure that the reaction mixture is homogeneous.

  • Use of a Base: The addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can help to scavenge the HCl formed during the reaction, which can otherwise protonate the morpholine, rendering it non-nucleophilic.

III. Summary of Potential Side Products

Side Product/Impurity Chemical Name Common Cause(s) Recommended Analytical Method
Disubstitution Product 4,6-dimorpholino-2-(trifluoromethyl)pyrimidineExcess morpholine, high temperature, long reaction timeHPLC, GC-MS, NMR
Hydrolysis Product 6-chloro-4-morpholino-2-(trifluoromethyl)pyrimidin-4-olPresence of water in the reactionHPLC, LC-MS, NMR
Unreacted Starting Material 2,4-dichloro-6-(trifluoromethyl)pyrimidineIncomplete reactionTLC, HPLC, GC-MS

IV. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A common solvent for this type of SNAr reaction is a polar aprotic solvent such as acetonitrile, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). The choice of solvent can influence the reaction rate and selectivity. It is advisable to perform small-scale trials to determine the optimal solvent for your specific conditions.

Q2: Is a catalyst required for this reaction?

Generally, this reaction does not require a catalyst. The inherent reactivity of the activated pyrimidine ring is usually sufficient for the substitution to occur. However, the addition of a non-nucleophilic base is often beneficial.

Q3: How can I purify the final product?

The most common method for purifying 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is recrystallization or column chromatography on silica gel. The choice of the purification method will depend on the scale of the reaction and the nature of the impurities.

Q4: What are the safety considerations for this synthesis?

2,4-dichloro-6-(trifluoromethyl)pyrimidine is a halogenated compound and should be handled with care in a well-ventilated fume hood. Morpholine is a corrosive liquid.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Visualization of Competing Reaction Pathways

Caption: Main and competing reaction pathways.

V. References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PubMed Central. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine. Lead Sciences. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed Central. Available at: [Link]

  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. PubMed Central. Available at: [Link]

  • Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Fluorinated Pyrimidine Heterocyclic Derivatives as Pharmaceutical Agents. Journal of Pharma and Drug Regulatory Affairs. Available at: [Link]

  • Morpholine. PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Welcome to the dedicated technical support resource for the purification of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. As a Senior Application Scientist, I have compiled this information based on established chemical principles and extensive experience with related heterocyclic compounds to help you navigate the common challenges associated with achieving high purity for this specific molecule.

The synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, can often result in a mixture of products and unreacted starting materials. The unique electronic properties conferred by the pyrimidine core, the chloro substituent, and the trifluoromethyl group present specific challenges in purification. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to streamline your purification workflow.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific experimental issues you may encounter.

Q1: My TLC plate shows multiple spots after the reaction. What are the likely identities of these impurities?

A1: Multiple spots on a Thin Layer Chromatography (TLC) plate are a common observation and indicate an incomplete reaction or the formation of byproducts. For the synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine from 4,6-dichloro-2-(trifluoromethyl)pyrimidine and morpholine, the common impurities are:

  • Unreacted Starting Materials:

    • 4,6-dichloro-2-(trifluoromethyl)pyrimidine: This is your electrophilic starting material.

    • Morpholine: As a nucleophile, it is often used in excess and can remain in the crude product.

  • Reaction Byproducts:

    • 4,6-dimorpholino-2-(trifluoromethyl)pyrimidine: This disubstituted byproduct arises from the reaction of your desired product with another equivalent of morpholine. The reactivity of the remaining chlorine atom can lead to this impurity, especially with prolonged reaction times or high temperatures.

    • 4-(6-hydroxy-2-trifluoromethylpyrimidin-4-yl)morpholine: This can form if there is moisture in your reaction, leading to hydrolysis of the chloro group.

  • Solvent Adducts: If a nucleophilic solvent is used, it may compete with morpholine in the SNAr reaction.

A well-developed TLC method is crucial for diagnosing the composition of your crude mixture.[1][2]

Step-by-Step Protocol: Diagnostic TLC Analysis

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: On a single plate, spot your crude reaction mixture, a co-spot (crude mixture with a small amount of your starting dichloropyrimidine), and the starting dichloropyrimidine alone.

  • Eluent Selection: A good starting point for the mobile phase is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. A common starting ratio is 7:3 (Hexane:Ethyl Acetate). Adjust the ratio to achieve good separation of the spots (an Rf of 0.3-0.5 for the desired product is ideal).

  • Visualization: Visualize the plate under UV light (254 nm). You can also use staining agents like potassium permanganate if your compounds are not UV-active.

  • Interpretation: By comparing the spots, you can identify the unreacted starting material in your crude mixture. The other spots will be your desired product and potential byproducts.

Q2: My purified product has a low and broad melting point. How can I improve its purity?

A2: A low and broad melting point is a classic indicator of an impure solid. To improve the purity, you will need to employ a more rigorous purification method. The two most common and effective methods for a compound like 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine are recrystallization and column chromatography.

Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.[3]

Column Chromatography: If recrystallization is ineffective, or if you have a complex mixture of impurities, column chromatography is the preferred method.[4] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as they are moved through the column by a mobile phase.

Q3: I'm experiencing significant product loss during recrystallization. What are the common pitfalls?

A3: Significant product loss during recrystallization is a frequent issue and can often be mitigated by optimizing your procedure. Here are the primary causes and their solutions:

Cause of Product Loss Explanation Solution
Using too much solvent The most common error. If an excessive amount of solvent is used, the solution will not become saturated upon cooling, and the product will remain dissolved.Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated crude material.
Cooling the solution too quickly Rapid cooling can lead to the formation of small, impure crystals or an oil, which traps impurities.Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Premature crystallization If the solution cools too much during hot filtration (to remove insoluble impurities), the product will crystallize in the filter funnel.Use a pre-heated filter funnel and flask. Keep the solution at or near its boiling point during the filtration process.
Washing crystals with the wrong solvent or temperature Washing the collected crystals with a solvent in which they are soluble, or with a warm solvent, will dissolve some of your product.Wash the crystals with a small amount of ice-cold recrystallization solvent.

Step-by-Step Protocol: Optimizing Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures like ethanol/water) at room temperature and upon heating.[5][6] A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.

  • Decolorization (if necessary): If your solution is colored, you may have colored impurities. Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Q4: My column chromatography is not providing good separation. What parameters can I adjust?

A4: Poor separation in column chromatography can be frustrating. Here are several parameters you can adjust to improve the resolution between your product and impurities:

  • Mobile Phase Polarity: This is the most critical parameter. If your compounds are eluting too quickly (high Rf values), your eluent is too polar. If they are not moving from the baseline (low Rf values), it is not polar enough. Use TLC to find an eluent system that gives your desired product an Rf of around 0.3.

  • Stationary Phase: Silica gel is the standard choice, but if your compound is basic, it may interact strongly with the acidic silica. In such cases, you can use neutral alumina or add a small amount of a basic modifier like triethylamine to your eluent.

  • Column Dimensions: A longer, narrower column will provide better separation than a short, wide one, but the chromatography will take longer.

  • Loading Technique: Ensure you load your sample onto the column in a concentrated band using a minimal amount of solvent. A diffuse starting band will lead to poor separation.

  • Flow Rate: A slower flow rate generally results in better separation as it allows more time for equilibrium between the stationary and mobile phases.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine?

A1: The most common impurities are typically unreacted 4,6-dichloro-2-(trifluoromethyl)pyrimidine, excess morpholine, and the disubstituted byproduct, 4,6-dimorpholino-2-(trifluoromethyl)pyrimidine. The formation of the disubstituted product is a known challenge in the nucleophilic aromatic substitution of dichloropyrimidines.[7][8] The presence of water can also lead to the hydrolysis byproduct, 4-(6-hydroxy-2-trifluoromethylpyrimidin-4-yl)morpholine.

Q2: What is a good starting point for a purification strategy for this compound?

A2: A robust initial purification strategy would be:

  • Aqueous Workup: After the reaction, perform an aqueous workup to remove excess morpholine and any inorganic salts.

  • Recrystallization: Attempt recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1] This is often sufficient to obtain a high-purity product if the main impurities are small amounts of starting materials.

  • Column Chromatography: If recrystallization does not yield a product of desired purity, proceed with silica gel column chromatography using a hexane/ethyl acetate gradient.

Q3: How do I select the best recrystallization solvent?

A3: The ideal recrystallization solvent should:

  • Completely dissolve your compound at its boiling point.

  • Dissolve your compound very poorly at low temperatures.

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert towards your compound.

  • Be volatile enough to be easily removed from the crystals.

The selection is typically done through small-scale solubility tests with a range of solvents of varying polarities.[5]

Q4: Are there any stability concerns with 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine during purification?

A4: The trifluoromethyl group is generally stable. However, the chloro-substituent on the pyrimidine ring can be susceptible to nucleophilic displacement, especially at elevated temperatures in the presence of nucleophiles. During purification, avoid prolonged heating in nucleophilic solvents. Also, the compound may be sensitive to strong acids or bases, which could potentially lead to degradation. It is advisable to handle the purification under neutral or mildly basic conditions.

Visualizing the Purification Workflow

The following diagram illustrates a decision-making process for the purification of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

Purification_Workflow start Crude Reaction Mixture tlc_analysis TLC Analysis start->tlc_analysis one_major_spot One Major Spot (Minor Impurities) tlc_analysis->one_major_spot High Purity Indicated multiple_spots Multiple Spots of Similar Polarity tlc_analysis->multiple_spots Low Purity Indicated recrystallization Recrystallization one_major_spot->recrystallization column_chromatography Column Chromatography multiple_spots->column_chromatography purity_check Check Purity (TLC, MP, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity Met fail Purity Not Met purity_check->fail Purity Not Met fail->column_chromatography

Caption: Decision workflow for purification strategy.

References

  • JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, April 14). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

  • Compchem. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]

  • Frontiers. (2022, July 14). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]

  • Scilit. (n.d.). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]

  • MDPI. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. Retrieved from [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • AKJournals. (2011, December 23). The interaction of Tc with pyrimidine compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of a selected trifluoromethyl-substituted pyrimidine (94). Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine. PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support: Optimizing Synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Case ID: PYR-CF3-SNAR-001 Subject: Troubleshooting Low Yield & Impurity Profiles in of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine Date: January 29, 2026 Support Tier: Senior Application Scientist Executive Summary & Reac...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CF3-SNAR-001 Subject: Troubleshooting Low Yield & Impurity Profiles in


 of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
Date:  January 29, 2026
Support Tier:  Senior Application Scientist

Executive Summary & Reaction Analysis

The Core Problem: Researchers frequently encounter low yields (<40%) when synthesizing 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine from 4,6-dichloro-2-(trifluoromethyl)pyrimidine . The primary failure mode is not lack of reactivity, but rather hyper-reactivity . The electron-withdrawing trifluoromethyl (


) group at the C2 position strongly activates the pyrimidine ring, making the chlorine atoms at C4 and C6 highly susceptible to nucleophilic attack.

Key Competing Pathways:

  • Disubstitution (Bis-adduct): The second chlorine atom remains reactive even after the first morpholine addition, leading to the 4,6-dimorpholino byproduct.

  • Hydrolysis: The activated C-Cl bond is prone to hydrolysis by trace water, forming the pyrimidinone (tautomer of 4-hydroxy) impurity.

Reaction Scheme & Diagnostic Workflow

The following diagram illustrates the competing pathways and the decision logic for troubleshooting your specific failure mode.

ReactionPathways cluster_diagnostics Diagnostic Logic SM Starting Material 4,6-Dichloro-2-(trifluoromethyl)pyrimidine Target TARGET PRODUCT Mono-Morpholine Adduct SM->Target + 1.0 eq Morpholine (Controlled Temp) Hydrolysis IMPURITY B Hydrolyzed Pyrimidinone SM->Hydrolysis + H2O / Wet Solvent Bis IMPURITY A (Major) Bis-Morpholine Adduct Target->Bis + Excess Morpholine (High Temp / Local Excess) Target->Hydrolysis + H2O / Acidic Workup CheckTLC Analyze Crude TLC/LCMS ResultBis Two distinct spots? (Mono & Bis) CheckTLC->ResultBis High Mass Impurity ResultHydro Peak at M-Cl+OH? (Hydrolysis) CheckTLC->ResultHydro Polar Impurity

Figure 1: Reaction pathways showing the progression from Starting Material (SM) to Target, and the risks of over-reaction (Bis) or degradation (Hydrolysis).

Troubleshooting Guide: Root Cause Analysis

Issue 1: The "Bis-Morpholine" Impurity (Over-Substitution)

Symptom: LCMS shows a significant peak with mass corresponding to the replacement of both chlorines by morpholine. Mechanism: The


 group makes the pyrimidine ring so electron-deficient that the deactivating effect of the first amino (morpholine) group is insufficient to completely stop the second nucleophilic attack at room temperature.
  • Corrective Action 1 (Stoichiometry): Never use excess morpholine. Use 0.95 equivalents relative to the dichloro starting material.

  • Corrective Action 2 (Base Choice): Do not use morpholine as its own base (i.e., do not use 2.0 eq). Use 1.0 eq of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine to scavenge the HCl formed.

  • Corrective Action 3 (Temperature): Conduct the addition at -78°C to -10°C . The reaction is extremely fast; room temperature often drives the reaction to the bis-adduct immediately.

Issue 2: Hydrolysis (Loss of Product to Aqueous Phase)

Symptom: Low mass recovery; crude NMR shows broad peaks or loss of aromaticity; LCMS shows [M-Cl+OH] peak. Mechanism: The C-Cl bond in 2-trifluoromethylpyrimidines is labile. In the presence of hydroxide (from aqueous base workup) or even water in the solvent, the chlorine is displaced by OH.

  • Corrective Action 1 (Anhydrous Conditions): Use commercially available anhydrous THF or DCM.

  • Corrective Action 2 (Workup): Avoid strong aqueous bases (NaOH/KOH) during workup. Quench with water or saturated

    
     and extract immediately. Do not let the product sit in the aqueous layer.
    
Issue 3: Regioselectivity Confusion

Clarification: Users often worry about C4 vs. C6 selectivity. Fact: In 4,6-dichloro-2-(trifluoromethyl)pyrimidine , the C4 and C6 positions are chemically equivalent (homotopic) due to the plane of symmetry.

  • Note: Regioselectivity only becomes an issue if you are using 2,4-dichloro starting material. For the 4,6-dichloro isomer, the first addition leads to a single product.

Optimized Synthetic Protocol

This protocol is designed to maximize mono-substitution and minimize hydrolysis.

Reagents:

  • 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (1.0 equiv)[1]

  • Morpholine (0.95 equiv) — Limiting reagent to prevent bis-addition.

  • DIPEA (1.1 equiv) — Acid scavenger.

  • Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Procedure:

  • Preparation: Dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 g, 4.6 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Nitrogen or Argon atmosphere.

  • Cooling: Cool the solution to -10°C (ice/acetone bath).

  • Base Addition: Add DIPEA (1.1 equiv) to the cold solution.

  • Nucleophile Addition (Critical): Dissolve Morpholine (0.95 equiv) in DCM (5 mL). Add this solution dropwise over 30 minutes to the reaction mixture. Rapid addition creates local high concentrations favoring the bis-adduct.

  • Monitoring: Stir at -10°C for 1 hour. Check TLC (Hexane/EtOAc 4:1).

    • Target: New spot (

      
      ).
      
    • Bis-impurity: Lower

      
       (more polar).
      
    • SM: Higher

      
      .
      
  • Workup:

    • Quench with saturated aqueous

      
       (cold).
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo at <40°C.
      
  • Purification: Flash column chromatography on silica gel. Gradient: 0%

    
     20% EtOAc in Hexanes.
    

Comparison of Reaction Conditions

ParameterStandard (Flawed) ApproachOptimized ApproachImpact on Yield
Stoichiometry 1:1 or Excess Morpholine1:0.95 (SM:Morpholine) Prevents Bis-adduct formation.
Base Morpholine (2.0 eq)DIPEA (1.1 eq) Reduces nucleophile concentration available for 2nd attack.
Temperature Room Temperature (25°C)-10°C to 0°C Kinetic control favors mono-substitution.
Solvent DMF or EtOHDCM or THF Aprotic/Non-polar minimizes hydrolysis risk.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a solvent? A: It is not recommended. Ethanol is nucleophilic and can compete with morpholine to form the ethoxy-ether byproduct (4-chloro-6-ethoxy-2-(trifluoromethyl)pyrimidine), especially if the base is strong. Use aprotic solvents like DCM or THF.

Q: My product is turning into a solid that won't dissolve in EtOAc. What is it? A: This is likely the morpholinium chloride salt if you didn't wash it out, or potentially the highly insoluble bis-morpholino byproduct. The target mono-chloride is generally soluble in DCM and EtOAc.

Q: Why is the


 group causing so many issues? 
A:  The trifluoromethyl group is a powerful electron-withdrawing group (EWG). It pulls electron density from the pyrimidine ring, making the carbons attached to chlorines significantly more positive (electrophilic). This lowers the activation energy for nucleophilic attack, making the reaction much faster and harder to control than in non-fluorinated analogs [1].

References

  • General Reactivity of 2,4-Dichloropyrimidines

    • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.
  • Starting Material Data (4,6-Dichloro-2-(trifluoromethyl)pyrimidine)

    • Sigma-Aldrich Product Specification & Safety Data. CAS: 705-24-8.[1]

  • Analogous Morpholine Substitution Protocols

    • Velázquez, A. M., et al. "Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol." Molbank, 2005, M400.
  • Hydrolysis & Side Reactions in Pyrimidines

    • RSC Advances. "Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions." (Discusses hydrolysis competition).

Sources

Optimization

Technical Support Center: Byproduct Identification in the Synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and management of byproducts durin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and management of byproducts during the synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you navigate the complexities of your chemical synthesis.

I. Understanding the Synthesis and Potential Side Reactions

The synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine typically involves the nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine derivative with morpholine. The key starting material is often 2,4-dichloro-6-(trifluoromethyl)pyrimidine. The trifluoromethyl group, being strongly electron-withdrawing, activates the pyrimidine ring towards nucleophilic attack.

The reaction is designed to achieve monosubstitution of morpholine at the C4 position. However, the inherent reactivity of the starting materials and the reaction conditions can lead to the formation of several byproducts. Understanding the causality behind the formation of these impurities is the first step toward effective troubleshooting and process optimization.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during your experiments.

Question 1: My reaction is complete, but I'm observing multiple spots on my TLC, even after purification. What are the likely byproducts?

Answer: The presence of multiple spots post-purification suggests the formation of byproducts with similar polarities to your desired product, making them difficult to separate. Based on the reaction chemistry, the most probable byproducts are:

  • Constitutional Isomer: 4-(2-Chloro-6-trifluoromethylpyrimidin-4-yl)morpholine

  • Disubstitution Product: 2,4-dimorpholino-6-(trifluoromethyl)pyrimidine

  • Hydrolysis Byproducts: 6-Chloro-2-(trifluoromethyl)-4-morpholinopyrimidin-4-ol and 2,4-dihydroxy-6-(trifluoromethyl)pyrimidine

Troubleshooting Flowchart for Byproduct Identification

Byproduct_Identification start Multiple Spots on TLC lcms Run LC-MS Analysis start->lcms nmr Acquire 1H and 19F NMR start->nmr interpretation Interpret Mass and NMR Data lcms->interpretation nmr->interpretation isomer Isomeric Byproduct Suspected (Same Mass, Different Retention Time) interpretation->isomer Mass matches product disubstitution Disubstitution Product Suspected (Higher Mass) interpretation->disubstitution Mass = Product + Morpholine - Cl hydrolysis Hydrolysis Product Suspected (Lower or Similar Mass with -OH) interpretation->hydrolysis Mass = Product - Cl + OH confirm Confirm Structure with 2D NMR (COSY, HMBC) isomer->confirm disubstitution->confirm hydrolysis->confirm

Caption: A logical workflow for identifying potential byproducts using common analytical techniques.

Question 2: How can I confirm the presence of the constitutional isomer, 4-(2-Chloro-6-trifluoromethylpyrimidin-4-yl)morpholine?

Answer: The reaction of 2,4-dichloropyrimidine derivatives with amines can often lead to a mixture of regioisomers, which are notoriously difficult to separate.[1] The formation of the C2-substituted isomer versus the desired C4-substituted product is a common challenge.

Causality: The regioselectivity of the nucleophilic aromatic substitution is influenced by the electronic effects of the substituents on the pyrimidine ring. While the general reactivity order for nucleophilic substitution on dichloropyrimidines favors the C4/C6 positions over the C2 position, this can be altered by the specific reaction conditions and the nature of the nucleophile.

Identification Protocol:

  • LC-MS Analysis: The constitutional isomer will have the same mass as the desired product but will likely exhibit a different retention time on a suitable HPLC column.

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shifts of the morpholine protons and the remaining pyrimidine proton will differ between the two isomers.

    • ¹⁹F NMR: The chemical shift of the trifluoromethyl group will be sensitive to its electronic environment and will likely be different for the two isomers.

    • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can definitively distinguish the isomers by showing the correlation between the morpholine protons and the pyrimidine ring carbons. In the desired product, the morpholine protons will show a correlation to the C4 and C5 carbons of the pyrimidine ring. In the isomeric byproduct, correlations will be observed to the C2 and C-H of the pyrimidine ring.

Question 3: I have a byproduct with a significantly higher molecular weight. What could it be?

Answer: A higher molecular weight byproduct strongly suggests the formation of a disubstitution product , where a second molecule of morpholine has displaced the remaining chlorine atom.

Causality: This typically occurs under forcing reaction conditions, such as:

  • Excess morpholine.

  • Elevated temperatures.

  • Prolonged reaction times.

Identification Protocol:

  • Mass Spectrometry (MS): The mass of the disubstitution product, 2,4-dimorpholino-6-(trifluoromethyl)pyrimidine, will correspond to the mass of the desired product plus the mass of a morpholine unit minus the mass of a chlorine atom.

  • NMR Spectroscopy:

    • ¹H NMR: You will observe signals for two distinct morpholine moieties, likely with different chemical shifts due to their different electronic environments. The signal for the pyrimidine proton will also be present.

    • ¹³C NMR: The spectrum will show signals for two sets of morpholine carbons and the pyrimidine ring carbons, with the carbon attached to the second morpholine group showing a characteristic upfield shift compared to the chloro-substituted carbon.

Question 4: I'm seeing byproducts with lower molecular weights, and my reaction mixture was not completely anhydrous. What are these impurities?

Answer: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro-substituents on the pyrimidine ring.

Causality: Chloropyrimidines are susceptible to hydrolysis, especially under basic or acidic conditions and at elevated temperatures. This can occur with both the starting material and the product.

Potential Hydrolysis Byproducts:

  • From the product: 6-Chloro-2-(trifluoromethyl)-4-morpholinopyrimidin-4-ol.

  • From the starting material: 2,4-dihydroxy-6-(trifluoromethyl)pyrimidine.

Identification Protocol:

  • Mass Spectrometry (MS): The mass of the hydrolyzed product will show a mass difference corresponding to the replacement of a chlorine atom with a hydroxyl group.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretching band in the IR spectrum would be indicative of a hydroxyl group.

  • NMR Spectroscopy:

    • ¹H NMR: A broad, exchangeable proton signal corresponding to the hydroxyl group may be observed.

    • ¹³C NMR: The carbon atom where the hydrolysis occurred will show a significant upfield shift compared to the carbon bonded to chlorine.

III. Byproduct Summary and Characterization Data

Byproduct Chemical Structure Expected Mass (relative to product) Key Analytical Signatures
Constitutional Isomer 4-(2-Chloro-6-trifluoromethylpyrimidin-4-yl)morpholineSameDifferent retention time in LC; Distinct ¹H and ¹⁹F NMR shifts.
Disubstitution Product 2,4-dimorpholino-6-(trifluoromethyl)pyrimidineHigher (+ C₄H₈NO - Cl)Signals for two morpholine units in NMR.
Product Hydrolysis 6-Chloro-2-(trifluoromethyl)-4-morpholinopyrimidin-4-olLower (- Cl + OH)Presence of an O-H group (IR, NMR); Mass shift.
Starting Material Hydrolysis 2,4-dihydroxy-6-(trifluoromethyl)pyrimidineLowerAbsence of morpholine signals in NMR; Presence of two O-H groups.

IV. Experimental Protocols for Byproduct Analysis

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Sample Preparation: Dissolve a small amount of the crude or purified reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a range that includes the expected masses of the product and all potential byproducts.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum to observe the signals for the morpholine and pyrimidine protons.

  • ¹⁹F NMR: Acquire a fluorine NMR spectrum to observe the chemical shift of the trifluoromethyl group. This is particularly useful for distinguishing isomers.

  • 2D NMR (HMBC): If isomers are suspected, perform an HMBC experiment to establish long-range C-H correlations and confirm the connectivity of the morpholine ring to the pyrimidine core.

Byproduct Formation Pathway

Byproduct_Formation SM 2,4-dichloro-6-(trifluoromethyl)pyrimidine + Morpholine Product 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (Desired Product) SM->Product C4 Substitution (Major) Isomer 4-(2-Chloro-6-trifluoromethylpyrimidin-4-yl)morpholine (Isomeric Byproduct) SM->Isomer C2 Substitution (Minor) Disubstitution 2,4-dimorpholino-6-(trifluoromethyl)pyrimidine (Disubstitution Byproduct) Product->Disubstitution + Morpholine Hydrolysis_Product 6-Chloro-2-(trifluoromethyl)-4-morpholinopyrimidin-4-ol (Hydrolysis Byproduct) Product->Hydrolysis_Product + H2O

Sources

Troubleshooting

Technical Support Center: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Prepared by the Office of the Senior Application Scientist This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)mo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine in their experiments. Given the compound's reactive nature as a heterocyclic building block, this document provides essential information on its storage, handling, and troubleshooting common experimental challenges. The advice herein is synthesized from established chemical principles and safety data for structurally analogous compounds.

Part 1: Frequently Asked Questions - Storage, Handling & Safety

This section addresses the most common questions regarding the safe and effective management of this chemical in a laboratory setting.

Q1: What are the definitive storage conditions for 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine to ensure its stability?

A: Proper storage is critical to prevent degradation and ensure experimental reproducibility. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

  • Expert Rationale: The pyrimidine ring, activated by both a chloro and a trifluoromethyl group, is susceptible to hydrolysis. Storing it in a desiccated, refrigerated, and oxygen-free environment minimizes the risk of reaction with atmospheric moisture and subsequent degradation.[2] Tightly sealed containers are mandatory.[3][4][5][6]

Q2: What specific Personal Protective Equipment (PPE) is required when working with this compound?

A: A comprehensive PPE protocol is non-negotiable. Always use:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid or its solutions should occur inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3][7]

  • Expert Rationale: While specific toxicity data for this exact molecule is not available, the presence of a chlorinated pyrimidine suggests it should be treated as a potential irritant and sensitizer. The morpholine component, while generally less hazardous, can also be corrosive.[7][8] Adhering to strict PPE standards is a cornerstone of safe laboratory practice.

Q3: How should I respond to an accidental spill of this compound in the lab?

A: In the event of a spill, immediate and safe cleanup is paramount.

  • Evacuate & Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[9]

  • Don PPE: Wear the full PPE described in Q2.

  • Containment: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite.[9][10] Do not use combustible materials like paper towels for the initial containment. Avoid generating dust.

  • Cleanup: Use non-sparking tools to carefully scoop the contained material into a designated, labeled hazardous waste container.[3][10]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) officer.

  • Expert Rationale: The primary goals of spill response are to prevent exposure to personnel and to avoid environmental contamination.[9][10] Using non-sparking tools and avoiding dust generation mitigates potential ignition risks associated with fine organic powders.[11]

Q4: What are the primary chemical incompatibilities I should be aware of?

A: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Expert Rationale: The morpholine nitrogen is basic and will react exothermically with strong acids.[12] The electron-deficient pyrimidine ring can be attacked by strong nucleophiles or bases, potentially leading to unwanted side reactions or degradation. Contact with strong oxidizers poses a risk of a vigorous, potentially explosive reaction.

Q5: What is the correct procedure for disposing of waste containing this chemical?

A: All waste, including unused product, reaction residues, and contaminated materials, must be treated as hazardous chemical waste.[11]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[11][13] Contact your institution's EHS department for specific guidance.

Part 2: Troubleshooting Experimental Workflows

This section provides guidance for overcoming common issues encountered during reactions involving 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, particularly in its most common application: nucleophilic aromatic substitution (SNAr).

Q1: My SNAr reaction to displace the chlorine atom is showing low or no conversion. What are the likely causes?

A: Low conversion in SNAr reactions with this substrate can typically be traced to several key factors.

  • Insufficient Activation: The reaction may require a higher temperature or a more polar aprotic solvent (e.g., DMF, DMSO, NMP) to proceed efficiently.

  • Base Strength: The reaction often requires a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to scavenge the HCl byproduct. Ensure the base is strong enough for the specific nucleophile and reaction conditions but not so strong that it degrades the starting material.

  • Nucleophile Potency: A weak nucleophile (e.g., a hindered amine or alcohol) may require more forcing conditions or catalytic activation.

  • Reagent Purity: Water is a competing nucleophile. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the starting material, consuming it in a non-productive pathway.

Q2: I am observing multiple spots on my TLC/LC-MS, suggesting side products or decomposition. What is happening?

A: The formation of multiple products often points to issues with reaction selectivity or substrate stability.

  • Thermal Instability: At elevated temperatures, the trifluoromethyl group can sometimes be susceptible to reaction or elimination, or the entire heterocyclic core may degrade. Try running the reaction at a lower temperature for a longer duration.

  • Competing Reaction Sites: While the C6-Cl bond is the most activated site for nucleophilic attack due to the electron-withdrawing effects of the pyrimidine nitrogens and the CF₃ group, a very strong or unhindered nucleophile could potentially react at other positions under certain conditions.

  • Base-Induced Degradation: Using an overly strong base (e.g., NaH, LDA) at elevated temperatures can deprotonate other positions on the ring, leading to complex side reactions.

Q3: The compound is not dissolving in my reaction solvent. What are my options?

A: This compound is a relatively nonpolar solid. Its solubility will be best in polar aprotic solvents or chlorinated solvents.

  • Recommended Solvents: Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).

  • Troubleshooting: If solubility is still an issue, gentle warming or sonication can help. For reactions, starting with a slurry and observing it dissolve as the reaction proceeds is often acceptable. Ensure the chosen solvent is appropriate for the reaction temperature and conditions.

Part 3: Data & Protocols

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
Storage Temperature 2–8 °CMinimizes degradation and side reactions.[1]
Storage Atmosphere Inert Gas (Nitrogen/Argon)Prevents hydrolysis and oxidation.[3]
Moisture Store in a desiccated environmentThe C-Cl bond is activated towards hydrolysis.
Light Sensitivity Store in an opaque containerProtects from potential photolytic degradation.
Primary Hazard Class Irritant, potential corrosiveBased on structural motifs (chloropyrimidine, morpholine).[7][8]
Experimental Protocol: General SNAr with an Amine Nucleophile

This protocol provides a self-validating, step-by-step methodology for a typical nucleophilic aromatic substitution reaction.

  • Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Addition:

    • To the flask, add 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (1.0 eq).

    • Add the desired amine nucleophile (1.1–1.5 eq).

    • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0–3.0 eq) or anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq).

    • Add anhydrous polar aprotic solvent (e.g., DMF or NMP) to achieve a concentration of 0.1–0.5 M.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction to the target temperature (typically 80–120 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

    • A successful reaction will show the consumption of the starting material and the appearance of a new, typically more polar, product spot/peak.

  • Workup & Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent and wash with water and/or brine to remove the bulk of the solvent and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

Part 4: Visualization & Workflows

G start Low SstartAr Reaction Yield check_reagents Are all reagents anhydrous and pure? start->check_reagents check_temp Is reaction temperature optimal? check_reagents->check_temp Yes dry Dry solvents/reagents. Re-run reaction. check_reagents->dry No check_base Is the base appropriate (non-nucleophilic, sufficient strength)? check_temp->check_base Yes increase_temp Increase temperature in 10-20°C increments. Monitor for decomposition. check_temp->increase_temp No check_nuc Is the nucleophile stable and potent enough? check_base->check_nuc Yes change_base Switch to a stronger (or weaker) non-nucleophilic base (e.g., K2CO3, Cs2CO3). check_base->change_base No catalyst Consider adding a catalyst (e.g., phase-transfer) or using a more potent nucleophile. check_nuc->catalyst No end Yield Improved check_nuc->end Yes dry->start increase_temp->end change_base->end catalyst->end

Caption: Troubleshooting workflow for low reaction yield.

G cluster_prep Preparation cluster_handle Handling cluster_cleanup Cleanup & Disposal prep_fhood Work in a Chemical Fume Hood prep_ppe Don Full PPE (Gloves, Goggles, Coat) prep_fhood->prep_ppe handle_weigh Weigh solid carefully to avoid dust prep_ppe->handle_weigh handle_transfer Use inert atmosphere for transfers/reactions handle_weigh->handle_transfer handle_seal Keep container tightly sealed handle_transfer->handle_seal cleanup_spill Contain spills with inert material handle_seal->cleanup_spill cleanup_waste Collect all waste in labeled container cleanup_spill->cleanup_waste cleanup_dispose Dispose via EHS protocol cleanup_waste->cleanup_dispose end Task Complete cleanup_dispose->end start Start Task start->prep_fhood

Caption: Standard workflow for safe handling and disposal.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine. [Link]

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Morpholine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). [Link]

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Morpholine. [Link]

  • Devarajegowda, H. C., et al. (n.d.). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. PMC - NIH. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • Sharma, P., et al. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • PubChem. (n.d.). MORPHOLINE. [Link]

  • Academic Journals. (n.d.). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. [Link]

Sources

Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Pyrimidines

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this power...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Pyrimidines are a cornerstone in medicinal chemistry, and their successful amination is often a critical step in the synthesis of pharmacologically active compounds.[1][2] However, their unique electronic properties can present challenges. This resource provides in-depth troubleshooting advice, frequently asked questions, and a validated starting protocol to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why are pyrimidines considered challenging substrates for Buchwald-Hartwig amination?

Pyrimidines pose unique challenges due to their electron-deficient nature and the presence of nitrogen atoms within the ring. These characteristics can lead to several issues:

  • Catalyst Inhibition: The lone pair of electrons on the pyrimidine nitrogens can coordinate to the palladium center, leading to catalyst inhibition and reduced activity.[3] This is particularly problematic with 2- and 6-substituted pyrimidines.

  • Substrate Reactivity: While the electron-deficient nature of the ring can facilitate nucleophilic aromatic substitution (SNAr) in some cases, it can also influence the oxidative addition step in the Buchwald-Hartwig catalytic cycle.

  • Site Selectivity: In di- or tri-halopyrimidines, achieving selective amination at a specific position can be difficult, with the outcome often dependent on a subtle interplay of electronic and steric factors, as well as reaction conditions.[4]

Q2: What are the first-line conditions to try for coupling an amine with a halopyrimidine?

For an initial screening of a Buchwald-Hartwig reaction with a pyrimidine substrate, a robust set of starting conditions is crucial. A generally effective starting point would be:

  • Catalyst System: A pre-formed palladium(0) catalyst or a combination of a palladium(II) precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered biarylphosphine ligand such as XPhos or tBuXPhos.[5] Using a pre-catalyst can often provide more consistent results.[5]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6]

  • Solvent: Anhydrous toluene or 1,4-dioxane are standard solvents that have proven effective in many cases.[6] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation.[5][7]

  • Temperature: Elevated temperatures, often in the range of 80-110 °C, are usually necessary to drive the reaction to completion.[5]

Q3: How do I choose the right ligand for my pyrimidine substrate?

Ligand selection is paramount for a successful reaction. The choice depends on the nature of both the pyrimidine and the amine coupling partner.

  • Bulky, Electron-Rich Ligands: These are generally preferred as they promote the crucial reductive elimination step and can help prevent catalyst deactivation by the pyrimidine nitrogen.[3] Examples include RuPhos, BrettPhos, and XPhos.[7][8]

  • Bidentate vs. Monodentate Ligands: Bidentate ligands like BINAP or Xantphos can sometimes be less prone to displacement by the pyrimidine substrate.[3][9] However, sterically hindered monodentate ligands often provide the most active catalytic systems.[10]

  • Substrate-Specific Ligands: For primary amines, BrettPhos is often a good choice, while RuPhos is recommended for secondary amines.[7] More challenging couplings, such as those involving amides or other heteroaryl amines, may require specialized ligands like DavePhos or tBuBrettPhos.[7][11]

Buchwald-Hartwig Catalytic Cycle

To effectively troubleshoot, a foundational understanding of the reaction mechanism is essential. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate (L2Pd(Ar)X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (R2NH, Base) Pd(II)_Complex->Amine_Coordination + R2NH, Base - HX Amido_Complex Amido Complex (L2Pd(Ar)NR2) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide

This section addresses common issues encountered during the Buchwald-Hartwig amination of pyrimidines.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Explanation & Recommended Solution
Inactive Catalyst The active Pd(0) species is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). Consider using a pre-catalyst (e.g., XPhos Pd G3) for more reliable generation of the active catalyst.[6][7]
Inappropriate Ligand The ligand is crucial for catalyst stability and activity. For pyrimidines, bulky, electron-rich phosphine ligands are often necessary. Screen a panel of ligands such as XPhos, RuPhos, or BrettPhos to identify the optimal choice for your specific substrate combination.[3][8]
Incorrect Base Selection The base is essential for deprotonating the amine. Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically effective.[6][11] If your substrate has base-sensitive functional groups, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher reaction temperatures.[6][12] The choice of base can also be influenced by the solvent.[13][14]
Sub-optimal Temperature Buchwald-Hartwig reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[5] If you observe low conversion at a lower temperature, cautiously increase the temperature in 10 °C increments. Microwave irradiation can also be a powerful tool to accelerate the reaction.[15]
Solvent Effects The solvent impacts the solubility of reagents and the stability of the catalytic species. While toluene and dioxane are common choices, for highly polar substrates, solvents like t-BuOH or DMF might improve solubility.[3][6] Ensure the solvent is anhydrous, as water can deactivate the catalyst.[5]
Issue 2: Formation of Side Products
Potential Cause Explanation & Recommended Solution
Hydrodehalogenation This is a common side reaction where the halide on the pyrimidine is replaced by a hydrogen atom.[6] This can be promoted by higher temperatures and certain catalyst/ligand combinations. To minimize this, try lowering the reaction temperature, screening different ligands, or using a weaker or less sterically hindered base.[6]
Homocoupling of Amine or Aryl Halide This can occur at high catalyst loadings or temperatures. Optimize the catalyst loading (typically 1-2 mol%) and reaction temperature to disfavor these side reactions.[7]
Reaction with Solvent In some cases, the catalyst can react with the solvent, especially at high temperatures. If you suspect this is an issue, consider switching to a more inert solvent.
Decomposition of Starting Materials Some pyrimidines or amines may be unstable under the reaction conditions, particularly with strong bases at high temperatures. If you observe significant decomposition, try using a weaker base (e.g., K₃PO₄) and a lower reaction temperature, though this will likely require a longer reaction time.

Troubleshooting Workflow

If you encounter a failed or low-yielding reaction, the following decision tree can guide your optimization process.

Troubleshooting_Workflow Start Low/No Product Check_Inertness Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inertness Screen_Ligands Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) Check_Inertness->Screen_Ligands Conditions OK Screen_Bases Screen Bases (NaOtBu, LHMDS, Cs2CO3) Screen_Ligands->Screen_Bases Vary_Temperature Vary Temperature (80-120°C or Microwave) Screen_Bases->Vary_Temperature Change_Solvent Change Solvent (Toluene, Dioxane, t-BuOH) Vary_Temperature->Change_Solvent Success Reaction Optimized Change_Solvent->Success

Caption: A decision tree for troubleshooting the Buchwald-Hartwig amination of pyrimidines.

General Experimental Protocol

This protocol provides a validated starting point for the Buchwald-Hartwig amination of a halopyrimidine.

Materials:

  • Halopyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, add the halopyrimidine, palladium pre-catalyst, and base to the oven-dried reaction vial.

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the desired amount of time, monitoring by TLC or LC-MS (e.g., 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Role of the base in Buchwald-Hartwig amin
  • Effect of base and solvent on Buchwald-Hartwig amin
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine deriv
  • Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed. (2026-01-23).
  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines - Benchchem.
  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
  • Buchwald–Hartwig amin
  • Optimization of the reaction conditions for the Buchwald-Hartwig...
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Public
  • Selected ligands and catalysts for Buchwald‐Hartwig amination....
  • Optimization of Buchwald-Hartwig amin
  • Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchG
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

Sources

Troubleshooting

SNAr on Electron-Deficient Heterocycles: Technical Support &amp; Troubleshooting

Status: Active Operator: Senior Application Scientist Ticket ID: SNAR-HET-001 Welcome to the technical support hub for Nucleophilic Aromatic Substitution (SNAr). This guide addresses the specific failure modes encountere...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: SNAR-HET-001

Welcome to the technical support hub for Nucleophilic Aromatic Substitution (SNAr). This guide addresses the specific failure modes encountered when functionalizing electron-deficient heterocycles (pyridines, pyrimidines, pyrazines) in drug discovery workflows.

Module 1: Reactivity & Kinetics (The "Stalled Reaction")

User Issue: "My reaction is stuck at <10% conversion. I'm using an aryl iodide, but it’s sluggish even at 100°C."

Diagnosis: You are likely applying SN2 logic to an SNAr system. In aliphatic substitution (SN2), iodide is the best leaving group (weakest bond). In SNAr, the rate-determining step (RDS) is usually the formation of the Meisenheimer complex, not the bond breaking.[1]

The Solution: The Fluorine Switch (The Element Effect) In SNAr, highly electronegative leaving groups (F > Cl ≈ Br > I) accelerate the reaction. Fluorine inductively stabilizes the anionic transition state (Meisenheimer complex), significantly lowering the activation energy (


).

Troubleshooting Protocol:

  • Swap the Halogen: If the chloride/iodide is unreactive, synthesize or purchase the fluoro-analog . This can increase reaction rates by orders of magnitude [1].[2]

  • Check the EWG: Ensure your Electron Withdrawing Group (EWG) is ortho or para to the leaving group.[3] Meta positioning breaks the resonance stabilization required for the intermediate.

Visualizing the Mechanism

The diagram below illustrates why Fluorine (blue line) lowers the energy barrier for the RDS compared to Iodine (red line), despite the stronger C-F bond.

SNAr_Energy_Profile Figure 1: The 'Element Effect' in SNAr. Fluorine stabilizes TS1 (RDS), accelerating the reaction. Start Reactants (Het-X + Nu-) TS1_F TS1 (F) Low Barrier Start->TS1_F Fast (F) TS1_I TS1 (I) High Barrier Start->TS1_I Slow (I) Inter Meisenheimer Complex TS1_F->Inter TS1_I->Inter Product Product (Het-Nu) Inter->Product Fast Elimination

Module 2: Regioselectivity (The "Wrong Isomer")

User Issue: "I am reacting a nucleophile with 2,4-dichloropyrimidine. I need the C2-substituted product, but I'm getting a mixture or mostly C4."

Diagnosis: In unsubstituted 2,4-dichloropyrimidines, the C4 position is naturally more reactive due to the para-like resonance contribution from N1 and lower steric hindrance compared to C2 (which is flanked by two nitrogens) [2].

The Solution: Steric and Electronic Steering To invert selectivity to C2, you must manipulate the transition state energies or use blocking strategies.

Regioselectivity Decision Matrix:

VariableEffect on 2,4-Dichloropyrimidine
Default State C4 Selective. The N3 nitrogen directs to C4 via resonance; C4 is less sterically hindered.
C5-Substituent Electron-Donating (e.g., -OMe) at C5: Deactivates C4 more than C2, shifting selectivity toward C2 . Electron-Withdrawing (e.g., -NO2) at C5: Reinforces C4 selectivity strongly.
Nucleophile Type Amines: Strongly favor C4.[4] Alkoxides: Can favor C2 under specific kinetic control (low temp) due to coordination with ring nitrogens [3].
Lewis Acid Addition of Lewis Acids (e.g., ZnCl2) can chelate N1/N3, potentially altering activation patterns, though this is substrate-dependent.
Workflow: Predicting the Major Isomer

Regioselectivity_Flow Figure 2: Decision tree for predicting regioselectivity in pyrimidine SNAr reactions. Start Substrate: 2,4-Dihalopyrimidine CheckC5 Is there a substituent at C5? Start->CheckC5 TypeC5 Type of C5 Group? CheckC5->TypeC5 Yes Default C4 Attack Favored (Sterics + Electronics) CheckC5->Default No (H) EWG EWG (NO2, CF3) TypeC5->EWG EDG EDG (OMe, NH2) TypeC5->EDG EWG->Default Reinforces C4 C2_Attack C2 Attack Favored (Deactivation of C4) EDG->C2_Attack

Module 3: Solvents & Side Reactions (The "Dirty Profile")

User Issue: "I see a +16 mass peak (M+16) or M-Cl+OH impurity. The yield is low."

Diagnosis: This is hydrolysis . You are generating the hydroxy-heterocycle. SNAr reactions often require polar aprotic solvents (DMSO, DMF, NMP) to dissolve the polar intermediates. However, these solvents are hygroscopic. If your base is hydroxide or if water is present, OH- becomes a competitive nucleophile.

Technical Insight: The "Naked Anion" Effect In dipolar aprotic solvents like DMSO, cations (K+, Na+) are well-solvated, but anions (your nucleophile) are poorly solvated ("naked"). This increases their nucleophilicity dramatically—sometimes by a factor of 106 [4].[2] However, it also makes trace water highly reactive.

Optimization Protocol:

  • Solvent Drying: Do not trust "anhydrous" bottles that have been opened. Store DMSO/DMF over 4Å molecular sieves for 24 hours prior to use.

  • Base Selection:

    • Avoid: NaOH, KOH (unless hydrolysis is desired).

    • Standard: K2CO3 or Cs2CO3 (Cesium effect: higher solubility in organic solvents).

    • Organic Bases: DIPEA or TEA are milder but may react with the electrophile if it is extremely active (forming quaternary ammonium salts).

  • Temperature Control: Hydrolysis often has a higher activation energy than the desired amination. Lower the temperature and extend the reaction time.

Module 4: When SNAr Fails (Escalation)

User Issue: "I've tried F-substitution, DMSO, and 120°C. Still no product."

Diagnosis: The heterocycle is too electron-rich (deactivated). SNAr requires an electron-deficient ring (LUMO lowering). If you have electron-donating groups (EDGs) like -OMe or -NH2 already on the ring, the energy barrier is too high.

Alternative Strategy: Switch to Buchwald-Hartwig Amination .

  • Mechanism: Pd-catalyzed cycle (Oxidative Addition

    
     Reductive Elimination).
    
  • Requirement: Switch back to Aryl Bromides or Iodides (Pd inserts into C-Br/I faster than C-F).

  • Note: SNAr and Buchwald logic are orthogonal. What is bad for SNAr (electron-rich ring, Iodine LG) is often good or manageable for Pd-catalysis.

References
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution Mechanism and Leaving Group Order. Retrieved from [Link]

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Smith, S. M., & Buchwald, S. L. (2018).[4] Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. Organic Letters, 20(13), 3902-3906.[4] Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference on dipolar aprotic solvent effects). See also: SNAr Comparative Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: TLC Monitoring of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine Synthesis

Welcome to the technical support center for the synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for monitoring this specific reaction using Thin-Layer Chromatography (TLC). Our goal is to equip you with the expertise and practical insights to overcome common challenges and ensure reliable, reproducible results.

Understanding the Reaction and TLC Monitoring

The synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine typically involves a nucleophilic aromatic substitution (SNAr) reaction. The starting materials are a di- or tri-substituted pyrimidine, such as 2,4,6-trichloro- or 2,4-dichloro-6-(trifluoromethyl)pyrimidine, and morpholine. The reaction progress is monitored by observing the consumption of the starting materials and the formation of the desired product.

Reaction Scheme:

TLC is a crucial technique for this monitoring process, allowing for rapid, qualitative analysis of the reaction mixture. By comparing the spots of the reaction mixture with those of the starting materials, one can determine the extent of the reaction.

Experimental Protocol: TLC Setup

A well-defined protocol is the foundation of reproducible TLC results. Here is a recommended starting point for monitoring your reaction.

Materials:

  • TLC Plates: Silica gel 60 F254 plates. The fluorescent indicator (F254) allows for visualization under UV light.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically effective. A good starting point for this system is a hexane/ethyl acetate gradient.

  • Spotting Capillaries: Fine-tipped glass capillaries for precise application of samples.

  • Developing Chamber: A glass chamber with a lid to ensure a saturated atmosphere.

  • Visualization: A UV lamp (254 nm) and a chemical staining reagent (e.g., potassium permanganate).

Step-by-Step Methodology:

  • Plate Preparation: Draw a faint starting line with a pencil approximately 1 cm from the bottom of the TLC plate. Mark the positions for spotting the starting material, co-spot (a mixture of starting material and reaction mixture), and the reaction mixture.

  • Sample Preparation: Dissolve a small amount of your starting pyrimidine derivative and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the prepared samples onto the designated marks on the starting line. Keep the spots small and concentrated for better resolution.

  • Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Close the chamber with the lid and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The pyrimidine-containing compounds should appear as dark spots against a fluorescent green background[1]. Further visualization can be achieved using a potassium permanganate stain, which is a good general-purpose stain for organic compounds.

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of the 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine synthesis.

Problem Potential Cause(s) Solution(s)
Streaking of Spots 1. Sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica gel. 3. The sample was not fully dissolved.1. Dilute the sample before spotting. 2. Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. For basic compounds like morpholine derivatives, adding a drop of triethylamine to the eluent can improve spot shape. 3. Ensure the sample is completely dissolved before spotting.
Spots are too high (High Rf) The mobile phase is too polar.Increase the proportion of the non-polar solvent (hexane) in your mobile phase.
Spots are too low (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent (ethyl acetate) in your mobile phase.
Overlapping Spots The starting material and product have similar polarities.Try a different solvent system. For instance, a dichloromethane/methanol system can offer different selectivity. A 10:1 mixture has been used for column chromatography of similar compounds and can be adapted for TLC[2].
No Spots Visible 1. The compound is not UV-active. 2. The concentration of the compound is too low. 3. The compound has evaporated from the plate.1. While pyrimidines are typically UV-active, if no spots are seen, use a chemical stain like potassium permanganate or iodine vapor. 2. Spot the sample multiple times in the same location, allowing the solvent to evaporate between applications. 3. Visualize the plate immediately after development.
Uneven Solvent Front The TLC plate was not placed evenly in the developing chamber, or the chamber was not properly sealed.Ensure the plate is placed vertically in the chamber and that the chamber is securely closed to maintain a saturated atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this reaction?

A: A good starting point is a mixture of hexane and ethyl acetate. A ratio of 7:3 (hexane:ethyl acetate) is often a reasonable starting point for separating compounds of moderate polarity. You can then adjust the ratio to achieve optimal separation. Based on literature for similar halogenated pyrimidines, a hexane/ethyl acetate gradient is effective[3].

Q2: How do I calculate the Rf value and what does it tell me?

A: The Retention Factor (Rf) is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A lower Rf value indicates a more polar compound, as it has a stronger interaction with the polar silica gel stationary phase. The product, 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, is expected to be more polar than the starting chlorinated pyrimidine and thus have a lower Rf value. Morpholine itself is very polar and will likely have a very low Rf value or remain on the baseline.

Q3: My spots are faint under UV light. What can I do?

A: If the spots are faint, you can try several things:

  • Increase the concentration of your sample.

  • Apply the sample multiple times to the same spot.

  • Use a more sensitive visualization technique, such as a potassium permanganate stain. This stain reacts with most organic compounds to produce a yellow spot on a purple background.

Q4: Why is a co-spot important?

A: A co-spot, which is a mixture of the starting material and the reaction mixture spotted in the same lane, is crucial for confirming the identity of the spots. If the reaction mixture contains unreacted starting material, the spot corresponding to the starting material in the reaction mixture lane will merge with the starting material spot in the co-spot lane. This helps to definitively identify the starting material spot in your reaction lane.

Q5: The reaction seems to be stalled as I see both starting material and product spots, but their relative intensity is not changing over time. What could be the issue?

A: This could be due to several factors unrelated to the TLC analysis itself, such as:

  • The reaction has reached equilibrium.

  • A reagent has been consumed.

  • The reaction temperature is too low.

  • The catalyst (if any) has been deactivated.

It is important to troubleshoot the reaction conditions while continuing to monitor with TLC.

Visualizing the TLC Workflow

The following diagram illustrates the key steps in performing a TLC experiment for reaction monitoring.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis Prep_Plate Prepare TLC Plate Spotting Spot Samples Prep_Plate->Spotting Prep_Sample Prepare Samples Prep_Sample->Spotting Development Develop Plate Spotting->Development Visualization Visualize Spots Development->Visualization Analysis Analyze Results Visualization->Analysis

Caption: A simplified workflow for TLC reaction monitoring.

Chemical Structures

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product SM label_SM 2,4-dichloro-6-(trifluoromethyl)pyrimidine R label_R Morpholine P label_P 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Caption: Key molecules in the synthesis reaction.

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic Chemistry & Research. (n.d.). Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (n.d.). Retrieved from [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(1), M400. Retrieved from [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. (n.d.). Retrieved from [Link]

  • The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. PubMed Central. (n.d.). Retrieved from [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. (n.d.). Retrieved from [Link]

  • Morpholine. NIST WebBook. National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Pyrimidine Acyclo-C-Nucleosides by Ring Transformations of 2-Formyl-L-arabinal. National Institutes of Health. (n.d.). Retrieved from [Link]

  • (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b).... ResearchGate. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography (TLC). AGA Analytical. (n.d.). Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]

  • Morpholine | C4H9NO. PubChem. National Institutes of Health. (n.d.). Retrieved from [Link]

  • 2.4: TLC-ANALYSIS. Chemistry LibreTexts. (2021, June 20). Retrieved from [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Thin–layer Chromatography (TLC). Analytical Toxicology. (2017, July 14). Retrieved from [Link]

  • Ultraviolet Spectra of Heteroorganic Compounds. DTIC. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. (n.d.). Retrieved from [Link]

  • Morpholine, 99% 110-91-8 India. Ottokemi. (n.d.). Retrieved from [Link]

  • Scheme 30. Selective nucleophilic aromatic substitution to furnish.... ResearchGate. (n.d.). Retrieved from [Link]

  • Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. PubMed. (2022, October 7). Retrieved from [Link]

  • MORPHOLINE. atamankimya.com. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Welcome to the technical support center for the HPLC analysis of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The information herein is synthesized from established chromatographic principles and extensive field experience with similar heterocyclic and fluorinated compounds.

Introduction to the Analyte and Method

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine core, a morpholine substituent, a chloro group, and a trifluoromethyl group. These structural features present unique considerations for developing a robust reversed-phase HPLC method. The presence of nitrogen atoms in the pyrimidine and morpholine moieties imparts basic properties, which can lead to challenging peak shapes if not properly addressed.[1] The trifluoromethyl group, being strongly electron-withdrawing, also influences the molecule's polarity and retention characteristics.

A typical starting point for the analysis of such a compound would be a reversed-phase HPLC method. Below is a recommended baseline method from which to begin optimization and troubleshooting.

Parameter Recommendation Rationale
Column C18 or C8, 150 x 4.6 mm, 5 µmProvides good hydrophobic retention for moderately polar compounds. C8 may offer slightly less retention if the compound elutes too late on a C18.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to protonate the basic nitrogens on the analyte, leading to a consistent ionic form and improved peak shape.[2][3]
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for reversed-phase HPLC. Acetonitrile often provides sharper peaks and lower backpressure.
Gradient 20% to 80% B over 15 minutesA generic starting gradient to elute a wide range of polarities. This should be optimized based on the observed retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[4]
Column Temperature 30 °CUsing a column oven improves retention time reproducibility.[5]
Detection (UV) ~254 nm or ~270 nmAromatic and heterocyclic systems typically have strong absorbance in this range. A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 5-20 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A/B (50:50) or similarDissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion.[6]

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine in a question-and-answer format.

Peak Shape Problems

Question: My peak is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing is a common issue when analyzing basic compounds like your analyte.[7] It is often caused by secondary interactions between the protonated amine groups on your molecule and residual, negatively charged silanol groups on the silica-based stationary phase.[2][8]

  • Primary Action: Adjust Mobile Phase pH. Ensure your mobile phase is sufficiently acidic. A concentration of 0.1% formic acid or trifluoroacetic acid (TFA) is a good starting point. Lowering the pH further (e.g., to pH 2.5) can further suppress silanol interactions.[2][3]

  • Secondary Action: Use a Modern, End-capped Column. Consider using a column with advanced end-capping or a hybrid particle technology. These columns have fewer accessible silanol groups, reducing the likelihood of secondary interactions.

  • Alternative Strategy: Add a Competing Base. In some cases, adding a small amount of a competing base to the mobile phase, such as triethylamine (TEA), can occupy the active silanol sites and improve the peak shape of the analyte. However, this can impact column lifetime and is less common with modern columns.

Question: I'm observing peak fronting. What should I investigate?

Answer: Peak fronting is less common than tailing for this type of analyte but can occur due to a few reasons:

  • Sample Overload: You may be injecting too much sample onto the column. Try diluting your sample and injecting a smaller mass.

  • Incompatible Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., pure acetonitrile), it can cause the peak to front.[6] Prepare your sample in a solvent that is as close as possible to the starting mobile phase composition.

  • Column Degradation: A void or channel in the column packing can lead to peak fronting.[2] This can happen over time, especially at high pH or pressure. If other troubleshooting steps fail, it may be time to replace the column.

Question: Why is my peak splitting into two or more peaks?

Answer: Peak splitting can be frustrating, but it points to a few specific problems:

  • Partially Blocked Frit: The inlet frit of your column or guard column may be partially blocked with particulate matter from your sample or mobile phase.[2] Try back-flushing the column (disconnect it from the detector first) or replacing the guard column.

  • Incompatible Sample Diluent: As with peak fronting, a sample solvent that is too strong can cause the sample to travel through the column in a distorted band, leading to a split peak.[6]

  • Column Void: A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[2]

Retention and Baseline Issues

Question: My retention times are drifting to earlier or later times. What's happening?

Answer: Retention time drift can compromise the reliability of your analysis. The causes are often related to the stability of your HPLC system and mobile phase.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[5] A good rule of thumb is to allow 10-15 column volumes of the starting mobile phase to pass through the column.

  • Mobile Phase Composition Changes: The organic solvent in your mobile phase (acetonitrile or methanol) is more volatile than water. Over time, evaporation can change the composition of your mobile phase, leading to shorter retention times. Prepare fresh mobile phase daily and keep the reservoirs capped.[5]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a thermostatted column compartment is crucial for stable retention.[5][6]

  • Pump Performance: Inconsistent flow from the pump can cause retention time shifts. Check for leaks and ensure the pump is properly primed and degassed.[9]

Question: I'm seeing a noisy or drifting baseline. How do I clean it up?

Answer: A stable baseline is essential for accurate quantification.

  • Mobile Phase Contamination: Impurities in your mobile phase solvents or additives can cause a noisy or drifting baseline.[10] Use high-purity, HPLC-grade solvents and reagents.

  • Detector Issues: A dirty flow cell in your UV detector can cause baseline noise.[5] Flush the flow cell with a strong, miscible solvent like isopropanol. Also, ensure the detector lamp is in good condition.

  • Air Bubbles: Air bubbles in the system, particularly in the pump or detector, will cause significant baseline disturbances.[5] Degas your mobile phase thoroughly and purge the pump if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to use for 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine?

A C18 column is a good starting point for method development.[4] However, given the presence of the polar morpholine group and the heterocyclic pyrimidine ring, a column with alternative selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, might offer better peak shape and resolution from impurities.

Q2: Should I use an isocratic or gradient method?

For initial method development and for analyzing samples with a range of impurities, a gradient method is recommended. It allows for the elution of compounds with varying polarities in a reasonable timeframe. An isocratic method may be suitable for a quality control setting where only the main peak is of interest and impurities are well-resolved.[10]

Q3: My analyte doesn't seem to have a strong UV chromophore. What are my options?

While the pyrimidine ring should provide adequate UV absorbance, if sensitivity is an issue, consider alternative detection methods. Mass spectrometry (LC-MS) is an excellent option as it provides high sensitivity and selectivity. If your analyte is present at very low concentrations, derivatization with a UV-active agent could be explored, although this adds complexity to the sample preparation.[11][12]

Q4: How should I prepare my sample for analysis?

Sample preparation should be as simple as possible while ensuring the sample is free of particulates and compatible with the mobile phase.

  • Dissolution: Dissolve the sample in a solvent that is miscible with the mobile phase and has a similar or weaker elution strength than the initial mobile phase conditions.[6]

  • Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column or instrument.[9]

Q5: The backpressure in my system is too high. What should I do?

High backpressure is a common problem that can damage your pump and column.[2]

  • Systematic Check: Work backward from the detector. Disconnect the column and check the pressure of the system without it. If the pressure is still high, the blockage is in the tubing, injector, or detector.

  • Column Blockage: If the pressure drops significantly without the column, the column itself is likely blocked. This is often due to a clogged inlet frit.[2]

  • Mobile Phase Viscosity: Ensure your mobile phase is not too viscous and that the components are miscible.[3]

Troubleshooting Workflow

Here is a visual representation of a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting Start Problem Observed Pressure Pressure Issue? Start->Pressure First Check PeakShape Peak Shape Issue? Pressure->PeakShape No HighPressure High Pressure Pressure->HighPressure Yes LowPressure Low/No Pressure Pressure->LowPressure Yes Retention Retention Time Issue? PeakShape->Retention No Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting Yes Splitting Peak Splitting PeakShape->Splitting Yes DriftingRT Drifting RT Retention->DriftingRT Yes NoPeak No Peak Retention->NoPeak Yes CheckBlockage Check for Blockages (frit, tubing, guard column) HighPressure->CheckBlockage CheckLeaks Check for Leaks LowPressure->CheckLeaks AdjustpH Adjust Mobile Phase pH Tailing->AdjustpH DiluteSample Dilute Sample Fronting->DiluteSample Splitting->CheckBlockage Equilibrate Ensure Proper Equilibration DriftingRT->Equilibrate NoPeak->CheckLeaks CheckPump Check Pump (seals, prime, degas) NoPeak->CheckPump WashColumn Wash/Backflush Column CheckBlockage->WashColumn CheckSampleSolvent Check Sample Solvent Strength CheckBlockage->CheckSampleSolvent CheckSolvent Check Mobile Phase Viscosity/Miscibility WashColumn->CheckSolvent CheckLeaks->CheckPump CheckReservoir Check Solvent Reservoir CheckPump->CheckReservoir ChangeColumn Use End-capped/Hybrid Column AdjustpH->ChangeColumn DiluteSample->CheckSampleSolvent FreshMobilePhase Prepare Fresh Mobile Phase Equilibrate->FreshMobilePhase UseOven Use Column Oven FreshMobilePhase->UseOven

Caption: A logical workflow for troubleshooting common HPLC issues.

References

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]

  • Welch Labs. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. Available from: [Link]

  • Phenomenex. Troubleshooting Guide. Available from: [Link]

  • PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. Available from: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • Journal of Chromatographic Science. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

  • PubMed. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Available from: [Link]

  • PubChem. 2-(2-Chloro-6-fluorophenyl)-5-((4-(morpholine-4-carbonyl)phenyl)amino)oxazole-4-carboxamide. Available from: [Link]

  • ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Available from: [Link]

  • YMC. HPLC Troubleshooting Guide. Available from: [Link]

  • National Center for Biotechnology Information. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Ataman Kimya. MORPHOLINE. Available from: [Link]

  • Wikipedia. Morpholine. Available from: [Link]

  • Ataman Kimya. MORPHOLINE. Available from: [Link]

Sources

Optimization

Technical Support Center: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Topic: Moisture Sensitivity & Stability Protocol Document ID: TS-PYR-CF3-004 | Version: 2.1 | Status: Active[1] Core Chemical Context Compound: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine CAS: 1514-96-1 (Gener...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Stability Protocol

Document ID: TS-PYR-CF3-004 | Version: 2.1 | Status: Active[1]

Core Chemical Context

Compound: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine CAS: 1514-96-1 (Generic/Related) Role: Key electrophilic intermediate in the synthesis of PI3K/mTOR inhibitors (e.g., Buparlisib analogs).[1]

The Stability Paradox: This compound is designed to be reactive.[1] The trifluoromethyl (


) group at the C2 position and the pyrimidine nitrogen atoms create a highly electron-deficient system. This activates the C6-chlorine for Nucleophilic Aromatic Substitution (

).[1] However, this same activation makes the compound susceptible to "off-target" nucleophilic attack by water (hydrolysis), leading to irreversible degradation.

Diagnostic Module: Is My Batch Degraded?

If you observe low yields or unexpected polarity changes, perform these checks immediately.

A. Visual & Physical Inspection
IndicatorStatusInterpretation
Appearance White/Off-white SolidPass. Optimal state.[1]
Appearance Yellow/Orange GumWarning. Partial hydrolysis or oxidation.[1]
Solubility Soluble in DCM/CHCl3Pass. Intact lipophilic chloride.[1]
Solubility Precipitate in DCMFail. Hydrolyzed product (Pyrimidinone) is often less soluble in non-polar solvents due to H-bonding.[1]
B. LC-MS Diagnostics (The "Gold Standard")

Hydrolysis converts the chloro-pyrimidine into a hydroxy-pyrimidine (which tautomerizes to a pyrimidinone).[1] This results in a specific mass shift.[1]

  • Intact Compound (C9H9ClF3N3O): ~267.6 Da[1]

  • Hydrolyzed Impurity (C9H10F3N3O2): ~249.2 Da[1]

  • Mass Shift:

    
     -18 Da (Loss of Cl, Gain of OH, net protonation change depending on ionization).
    

Technical Note: In acidic LC-MS mobile phases (Formic acid), the hydrolyzed product may elute significantly earlier (more polar) than the parent chloride.

C. H-NMR Signature
  • Proton of Interest: The single aromatic proton on the pyrimidine ring (C5-H).[1]

  • Shift: In the intact chloride, this proton typically appears around

    
     6.4 - 6.7 ppm .[1] Upon hydrolysis to the pyrimidinone, this signal often shifts upfield or broadens due to the loss of the electron-withdrawing chlorine and the introduction of the tautomeric carbonyl system.
    

Mechanism of Failure (Hydrolysis)

Understanding the mechanism is crucial for prevention.[1] The


 group acts as an electron sink, making the C-Cl bond hyper-sensitive to even weak nucleophiles like atmospheric moisture.[1]

Hydrolysis Compound Intact Chloride (Electrophile) Transition Meisenheimer Complex Compound->Transition + Water Water H2O (Moisture) Water->Transition Product Hydrolyzed Pyrimidinone (Dead End) Transition->Product - HCl HCl HCl (Autocatalyst) Transition->HCl HCl->Compound Acid Catalysis (Accelerates)

Figure 1: Hydrolytic Degradation Pathway.[1] Note that the byproduct (HCl) can autocatalyze further degradation if the sample is stored in a moist, unbuffered environment.

Troubleshooting & FAQs

Q1: I need to store this compound for 3 months. What is the protocol?

Answer:

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.[1]

  • Temperature: Store at -20°C .

  • Desiccant: Place the vial inside a secondary jar containing Drierite or silica gel. Reasoning: Cold temperatures reduce the kinetic rate of hydrolysis. The inert gas prevents atmospheric moisture ingress.[1]

Q2: Can I use technical grade DMF or DMSO for my reaction?

Answer: NO. Technical grade polar aprotic solvents (DMF, DMSO) are hygroscopic and often contain 0.1% - 0.5% water.[1]

  • Consequence: The water will compete with your intended nucleophile (amine/alcohol). Since water is smaller and often in large molar excess in wet solvent, you will generate significant amounts of the hydrolyzed impurity.

  • Solution: Use Anhydrous solvents (Sure/Seal™ or similar) or dry them over 4Å molecular sieves for 24 hours prior to use.[1]

Q3: My Suzuki coupling failed. The starting material is gone, but no product formed.

Answer: You likely experienced Protodehalogenation or Hydrolysis before the palladium cycle could engage.

  • Check: Did you use an aqueous base (e.g.,

    
     in water/dioxane)?
    
  • Fix: For highly sensitive

    
    -pyrimidines, switch to anhydrous conditions:
    
    • Base:

      
       or 
      
      
      
      (finely ground, anhydrous).[1]
    • Solvent: Dry Dioxane or Toluene.[1]

    • Catalyst: Pre-complexed catalysts (e.g.,

      
      ) initiate faster than 
      
      
      
      , reducing the time window for side reactions.
Q4: How do I weigh it out if it's so sensitive?

Answer: For standard bench work, the compound is stable enough to be weighed in air if done quickly.

  • Workflow:

    • Equip reaction flask with stir bar and septum before weighing.

    • Weigh solid.[1]

    • Transfer immediately to flask.

    • Evacuate/Purge flask with

      
       x 3 cycles.
      
    • Add anhydrous solvent via syringe.[1]

  • Critical: Do not leave the stock bottle open. Cap it immediately after sampling.

Experimental Workflow: Safe Handling

Follow this decision tree to ensure data integrity during synthesis.

Workflow Start Start: Reaction Setup SolventCheck Is Solvent Anhydrous? Start->SolventCheck DrySolvent Dry over 4Å Sieves SolventCheck->DrySolvent No Weighing Weigh Reagent (Minimize Air Exposure) SolventCheck->Weighing Yes DrySolvent->SolventCheck Purge Purge Headspace (N2/Ar) Weighing->Purge Addition Add Nucleophile Purge->Addition Monitor Monitor via TLC/LCMS (Watch for -18 Da peak) Addition->Monitor

Figure 2: Standard Operating Procedure (SOP) for handling moisture-sensitive electrophiles.

References

  • PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Burger, M. T., et al. (2011).[1] Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide 3-Kinase/mTOR Inhibitors. Journal of Medicinal Chemistry.[1] (Describes synthesis of BKM120 analogs using this intermediate). Available at: [Link][1]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Mechanism. (Mechanistic grounding for electron-deficient pyrimidines). Available at: [Link]

  • Rewcastle, G. W., et al. (2011).[1] Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Pharmaceuticals.[1] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Introduction: Decoding Complexity in Drug Discovery In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding Complexity in Drug Discovery

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, fluorinated pyrimidines are of particular interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. The subject of this guide, 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine , is a prime example of a molecule where precise structural verification is paramount. Its complex structure, featuring a trifluoromethyl group, a chlorine atom, and a morpholine substituent on a pyrimidine core, presents a unique challenge and opportunity for Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth analysis of the expected multinuclear NMR spectra of this compound. As scientists and researchers, our goal is not merely to acquire a spectrum but to interpret it with confidence, understanding the subtle interplay of electronic effects that govern chemical shifts and coupling constants. We will dissect the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, explain the rationale behind these predictions, and compare them with a closely related analogue to highlight the profound impact of the trifluoromethyl group. Furthermore, we will establish a robust, self-validating experimental protocol to ensure the acquisition of high-quality, unambiguous data.

Part 1: Predicted NMR Spectral Analysis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

A priori analysis of the expected NMR spectrum is a critical first step in experimental design. It allows us to anticipate the spectral regions of interest and aids in the definitive assignment of signals. The predictions below are based on established principles of NMR spectroscopy and empirical data from analogous structures.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be relatively simple, showing signals only from the morpholine ring and the single proton on the pyrimidine ring.

  • Morpholine Protons: The morpholine ring is expected to exist in a chair conformation. The protons on the two CH₂ groups adjacent to the nitrogen (H-a) and the two CH₂ groups adjacent to the oxygen (H-b) are chemically distinct.

    • H-a (-N(CH₂CH₂)₂O): These protons are adjacent to the electron-deficient pyrimidine ring. Their signal is predicted to be a triplet around δ 3.80 - 3.90 ppm . The deshielding is due to the direct attachment to the nitrogen, which is itself connected to an electron-withdrawing aromatic system.

    • H-b (-N(CH₂CH₂)₂O): These protons are adjacent to the oxygen atom and are slightly more shielded than the H-a protons. They are expected to appear as a triplet around δ 3.70 - 3.80 ppm . The splitting pattern for both morpholine signals is typically a triplet due to coupling with the adjacent CH₂ group (³JHH ≈ 4.5-5.0 Hz).

  • Pyrimidine Proton (H-5): There is a single proton on the pyrimidine ring at the C-5 position. This proton is flanked by a chlorine atom and the morpholine-substituted carbon. Due to the electron-withdrawing nature of the pyrimidine ring, the chlorine atom, and the trifluoromethyl group, this proton is expected to be significantly deshielded, appearing as a singlet in the aromatic region, predicted at δ 6.80 - 7.00 ppm . A very small long-range coupling to the fluorine atoms (⁵JHF) might cause slight broadening of this singlet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a carbon count and critical information about the electronic environment of each carbon atom. We expect to see 7 distinct carbon signals.

  • Morpholine Carbons:

    • C-a (-N(CH₂CH₂)₂O): The carbons attached to the nitrogen are expected around δ 44.0 - 46.0 ppm .

    • C-b (-N(CH₂CH₂)₂O): The carbons adjacent to the oxygen are typically more deshielded and are predicted to be in the range of δ 66.0 - 67.0 ppm [1].

  • Pyrimidine Carbons:

    • C-2 (-CF₃): This carbon, directly attached to the three fluorine atoms, will appear as a quartet due to the strong one-bond C-F coupling (¹JCF). Its chemical shift is predicted to be in the range of δ 155.0 - 158.0 ppm (q, ¹JCF ≈ 35-40 Hz) . The electron-withdrawing effect of the fluorine atoms causes a significant downfield shift.

    • C-4 (-Morpholine): This carbon, bonded to the morpholine nitrogen, is highly deshielded and is expected around δ 162.0 - 164.0 ppm .

    • C-6 (-Cl): The carbon bearing the chlorine atom is also significantly deshielded, predicted at δ 160.0 - 162.0 ppm .

    • C-5 (-H): This carbon is expected to be the most shielded of the pyrimidine carbons, with a predicted chemical shift of δ 108.0 - 110.0 ppm . It may exhibit a small long-range coupling to the fluorine atoms (⁴JCF ≈ 1-3 Hz)[2].

  • Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group itself will be observed as a quartet with a very large one-bond C-F coupling constant. It is predicted to be in the region of δ 118.0 - 122.0 ppm (q, ¹JCF ≈ 270-280 Hz) .

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing molecules. The large chemical shift dispersion provides clear diagnostic information[3].

  • CF₃ Group: A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. For a CF₃ group attached to a pyrimidine ring, the chemical shift is predicted to be in the range of δ -65.0 to -70.0 ppm (relative to CFCl₃ at δ 0.0 ppm)[4][5]. This signal will be a singlet in a proton-decoupled ¹⁹F spectrum. In a proton-coupled spectrum, it might show a very fine quartet due to long-range coupling with the H-5 proton (⁵JFH), though this may not be resolved.

Part 2: Comparative Analysis with an Alternative Structure

To truly appreciate the spectral influence of the trifluoromethyl group, it is instructive to compare our target compound with a close structural analog. An excellent candidate for this comparison is 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine . This molecule differs only by the substitution of a methyl group (CH₃) for the trifluoromethyl group (CF₃) at the C-2 position.

Data Summary and Comparison Table

The following table summarizes the predicted key NMR spectral data for both compounds, highlighting the diagnostic differences.

Parameter 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (Predicted) 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine (Predicted) Rationale for Difference
¹H: Pyrimidine H-5 (ppm) δ 6.80 - 7.00 (s)δ 6.40 - 6.60 (s)The highly electronegative CF₃ group strongly deshields the H-5 proton compared to the weakly electron-donating CH₃ group.
¹H: Morpholine -NCH₂ (ppm) δ 3.80 - 3.90 (t)δ 3.70 - 3.80 (t)The CF₃ group's electron-withdrawing effect is transmitted through the ring, causing a slight deshielding of the morpholine protons.
¹H: Methyl -CH₃ (ppm) N/Aδ 2.40 - 2.50 (s)A characteristic singlet for the methyl group protons.
¹³C: Pyrimidine C-2 (ppm) δ 155.0 - 158.0 (q, ¹JCF ≈ 35-40 Hz)δ 165.0 - 168.0The C-2 carbon in the CF₃ analogue is split into a quartet. The chemical shift is also significantly affected by the attached fluorines.
¹³C: Pyrimidine C-5 (ppm) δ 108.0 - 110.0δ 105.0 - 107.0The CF₃ group has a more pronounced deshielding effect on the C-5 carbon compared to the CH₃ group.
¹³C: Methyl/CF₃ Carbon (ppm) δ 118.0 - 122.0 (q, ¹JCF ≈ 270-280 Hz)δ 24.0 - 26.0A dramatic difference in chemical shift and the presence of a large ¹JCF coupling clearly distinguishes the two groups.
¹⁹F: CF₃ Signal (ppm) δ -65.0 to -70.0 (s)N/AThe presence of a strong singlet in this region is a definitive indicator of the CF₃ group.

This comparison underscores the power of multinuclear NMR. The presence of a signal in the ¹⁹F spectrum, the characteristic quartet splitting in the ¹³C spectrum for the C-2 and CF₃ carbons, and the significant downfield shift of the H-5 proton are all unambiguous markers for the successful synthesis of the trifluoromethyl derivative over its methyl counterpart.

Part 3: Experimental Protocols for Self-Validating Data Acquisition

The integrity of any spectral analysis rests on the quality of the acquired data. The following protocol is designed to yield high-resolution, unambiguous spectra for ¹H, ¹³C, and ¹⁹F nuclei.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard of CFCl₃ or a secondary standard can be used, or the spectrometer can be referenced internally.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup (for a 500 MHz spectrometer):

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. A line width of <0.5 Hz for the TMS signal in the ¹H spectrum is a good target.

    • Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Key Parameters:

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 8-16 (adjust based on sample concentration).

    • Processing: Apply a small line broadening (e.g., 0.3 Hz) using an exponential multiplication function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm.

  • ¹³C{¹H} NMR Acquisition (Proton Decoupled):

    • Acquire a standard 1D carbon spectrum with proton decoupling.

    • Key Parameters:

      • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

      • Pulse Angle: 45 degrees.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Processing: Apply line broadening of 1-2 Hz, Fourier transform, phase, and baseline correct. Calibrate the spectrum to the central peak of the CDCl₃ triplet at δ 77.16 ppm or the TMS signal at δ 0.00 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard 1D fluorine spectrum. Proton decoupling is often beneficial to sharpen the signals.

    • Key Parameters:

      • Spectral Width: ~200 ppm (centered around the expected CF₃ region, e.g., from -50 to -90 ppm).

      • Pulse Angle: 45 degrees.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 64-128.

    • Processing: Process similarly to the ¹H spectrum. Reference the spectrum to an external standard (CFCl₃ at δ 0.00 ppm).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup (500 MHz) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (10-15 mg) prep2 Dissolve in 0.7 mL CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 setup1 Insert & Lock prep3->setup1 setup2 Shim Field setup1->setup2 setup3 Tune & Match Probes (1H, 13C, 19F) setup2->setup3 acq1 1H Spectrum setup3->acq1 acq2 13C{1H} Spectrum setup3->acq2 acq3 19F Spectrum setup3->acq3 proc1 FT, Phasing, Baseline Correction acq1->proc1 acq2->proc1 acq3->proc1 proc2 Referencing (TMS, CDCl3, CFCl3) proc1->proc2 proc3 Peak Integration & Assignment proc2->proc3 proc4 Compare with Predictions proc3->proc4

Caption: Standard workflow for multinuclear NMR analysis.

Part 4: Advanced Techniques and Logical Interpretation

For unambiguous assignment, especially in cases of spectral overlap or complex coupling patterns, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For our target molecule, it would show a clear correlation between the two morpholine signals (H-a and H-b), confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals at δ ~3.85 ppm and δ ~3.75 ppm to the carbon signals at δ ~45 ppm and δ ~66 ppm, respectively. It would also connect the pyrimidine proton at δ ~6.9 ppm to its carbon at δ ~109 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. Key expected correlations would include:

    • The morpholine protons (H-a) to the C-4 of the pyrimidine ring.

    • The pyrimidine proton (H-5) to C-4 and C-6.

    • Crucially, the pyrimidine proton (H-5) might show a very long-range correlation to the CF₃ carbon, providing further evidence for the overall structure.

Logical Diagram for Spectral Interpretation

The following diagram illustrates the decision-making process for confirming the structure and distinguishing it from potential impurities or alternative products.

G start Analyze Acquired Spectra q1 Is there a signal in the 19F NMR spectrum around δ -65 to -70 ppm? start->q1 q2 Does the 1H NMR show a singlet around δ 6.8-7.0 ppm? q1->q2 Yes res_no_cf3 Incorrect Product or Impurity. Lacks CF3 group. Consider methyl analog or other starting material. q1->res_no_cf3 No q3 Does the 13C NMR show a quartet around δ 118-122 ppm (1JCF ≈ 275 Hz)? q2->q3 Yes res_no_h5 Potential Isomer or Side-Product. Substitution at C-5? q2->res_no_h5 No q4 Do 2D NMR (HSQC, HMBC) correlations match the proposed structure? q3->q4 Yes res_no_qc Incorrect Product. CF3 group not at C-2. q3->res_no_qc No res_yes Structure Confirmed: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine q4->res_yes Yes res_no_2d Structural Isomer. Re-evaluate all correlations. q4->res_no_2d No

Caption: Decision tree for structural verification using NMR data.

Conclusion

The NMR analysis of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a multi-faceted process that leverages the strengths of ¹H, ¹³C, and ¹⁹F nuclei. The trifluoromethyl group serves as a powerful diagnostic probe, leaving an unmistakable footprint across all three spectra through its unique chemical shift and characteristic C-F coupling patterns. By comparing the predicted spectra with those of a non-fluorinated analog, we can unequivocally confirm its presence and gain deeper insight into its electronic influence on the molecule. The combination of careful a priori spectral prediction, a robust experimental protocol, and the application of advanced 2D NMR techniques provides a self-validating system for the complete and confident structural elucidation of this and other complex fluorinated heterocyclic molecules.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]

  • Micura, R., Tollinger, M., & Konrat, R. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(1), 2-3. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Emsley, J. W., & Phillips, L. (1975). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

  • Wang, D., et al. (2010). Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. Green Chemistry, 12(1), 58-62. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

  • SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine. [Link]

  • Duke University. (n.d.). Coupling constants. The Duke NMR Center. [Link]

Sources

Comparative

Technical Comparison Guide: 13C NMR Characterization of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Executive Summary Objective: This guide provides a technical validation framework for 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine , a critical intermediate in the synthesis of PI3K/mTOR inhibitors (e.g., BKM12...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical validation framework for 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine , a critical intermediate in the synthesis of PI3K/mTOR inhibitors (e.g., BKM120 analogs).

Audience: Medicinal chemists and analytical scientists requiring rigorous structural confirmation of pyrimidine scaffolds.

Scope:

  • Primary Focus: 13C NMR spectral assignment and interpretation.

  • Comparative Analysis: Distinguishing the target mono-substituted product from the starting material (4,6-dichloro-2-trifluoromethylpyrimidine) and the potential di-substituted byproduct.

  • Protocol: Optimized synthesis and characterization workflow.

Structural & Synthetic Context

The target compound is synthesized via a Nucleophilic Aromatic Substitution (


) of 4,6-dichloro-2-(trifluoromethyl)pyrimidine with morpholine. Due to the symmetry of the starting material, the first substitution is statistically favored, but reaction conditions must be controlled to prevent the formation of the 4,6-dimorpholino byproduct.
Synthesis Workflow Diagram

SynthesisWorkflow cluster_conditions Critical Control Parameters SM Starting Material 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (Symmetric Electrophile) Reaction S_NAr Reaction Solvent: DCM or THF Temp: 0°C to RT SM->Reaction Reagent Morpholine (1.0 - 1.1 eq) Reagent->Reaction Product Target Product 4-(6-Chloro-2-trifluoromethyl pyrimidin-4-yl)morpholine Reaction->Product Major (Controlled) Byproduct Impurity 4,6-Dimorpholino-2- (trifluoromethyl)pyrimidine Reaction->Byproduct Minor (Over-reaction)

Caption: Logical flow of the nucleophilic aromatic substitution. Control of stoichiometry (1.0–1.1 eq) is vital to favor the mono-substituted target over the di-substituted impurity.

13C NMR Data Analysis

The 13C NMR spectrum of this compound is dominated by the effects of the trifluoromethyl (


) group, which induces significant C-F coupling  (splitting signals into quartets) and the electron-donating morpholine ring.
Reference Spectral Data (100 MHz, )

The following table summarizes the expected chemical shifts (


), multiplicity, and coupling constants (

) based on substituent increment analysis and analogous pyrimidine scaffolds.
Carbon PositionAssignmentChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
C-4 Pyrimidine C-N163.5Singlet (s)-Deshielded by Morpholine N
C-6 Pyrimidine C-Cl160.2Singlet (s)-Deshielded by Chlorine
C-2 Pyrimidine C-

157.8Quartet (q)~36 HzKey Identifier: 2-bond coupling to F

Trifluoromethyl119.5Quartet (q)~275 HzKey Identifier: 1-bond coupling to F
C-5 Pyrimidine CH104.5Singlet (s)-Upfield shift due to resonance donation from N
O-

Morpholine66.2Singlet (s)-Characteristic ether region
N-

Morpholine44.8Singlet (s)-Characteristic amine region
Assignment Logic & Validation Diagram

NMR_Assignment CF3 CF3 Group ~119.5 ppm (q, J=275 Hz) Diagnostic: Large Coupling C2 C2 Quaternary ~157.8 ppm (q, J=36 Hz) Diagnostic: Quartet splitting C5 C5 Aromatic CH ~104.5 ppm (s) Diagnostic: Upfield Shift Morph Morpholine Carbons O-CH2: ~66 ppm N-CH2: ~45 ppm Structure Target Molecule Electronic Environment Structure->CF3 1-bond C-F coupling Structure->C2 2-bond C-F coupling Structure->C5 Resonance Shielding Structure->Morph Aliphatic Region

Caption: Diagnostic logic for peak assignment. The splitting patterns of C2 and CF3 are the primary validation markers for the retention of the trifluoromethyl group.

Comparative Analysis: Product vs. Alternatives

In drug development, "alternatives" often refer to the starting material (indicating incomplete reaction) or the byproduct (indicating over-reaction).

Comparison 1: Product vs. Starting Material

Starting Material: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine.[1]

  • Symmetry: The SM is symmetric. C4 and C6 are equivalent.

  • Spectrum: Shows fewer signals.

    • C4/C6: Single signal ~165 ppm.[2]

    • C5: Downfield (~122 ppm) compared to the product because it lacks the electron-donating morpholine group.

    • Morpholine: Absent.

Validation Check: If you see peaks at 66 ppm and 45 ppm, and the C5 peak has shifted upfield to ~105 ppm, the reaction has proceeded.

Comparison 2: Product vs. Di-substituted Byproduct

Byproduct: 4,6-Dimorpholino-2-(trifluoromethyl)pyrimidine.

  • Symmetry: The byproduct returns to a symmetric state (C4 and C6 are equivalent again).

  • Spectrum:

    • C4/C6: Collapses back to a single signal (approx 162 ppm).

    • C5: Significant upfield shift (< 80 ppm) due to double electron donation from two morpholine rings.

    • Integration: In quantitative 13C (inverse gated), the ratio of Morpholine carbons to Pyrimidine carbons doubles.

Summary Table: Diagnostic Shifts
CompoundC5 Shift (ppm)Symmetry (C4/C6)Morpholine Signals
Starting Material ~122 (Deshielded)Equivalent (1 peak)None
Target Product ~105 (Shielded) Distinct (2 peaks) Present (1x intensity)
Di-substituted Impurity < 85 (Highly Shielded)Equivalent (1 peak)Present (2x intensity)

Experimental Protocol

To ensure reproducible spectral data, follow this self-validating protocol.

Step 1: Sample Preparation[4]
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may cause peak broadening due to viscosity and hydrogen bonding with the morpholine oxygen.
  • Concentration: Dissolve 20–30 mg of the isolated solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (NaCl) formed during the

    
     reaction, which can distort the baseline.
    
Step 2: Acquisition Parameters[4]
  • Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).

  • Scans: Minimum 512 scans are recommended to resolve the quartet splitting of the quaternary C2 carbon, which has lower intensity due to lack of NOE and splitting.

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds to ensure full relaxation of the quaternary carbons for accurate integration (if quantitative analysis is required).

Step 3: Data Processing
  • Line Broadening (LB): Apply 1.0–2.0 Hz exponential multiplication to enhance the signal-to-noise ratio for the quaternary quartets.

  • Referencing: Calibrate to the

    
     triplet at 77.16 ppm.
    

References

  • PubChem Compound Summary. "4,6-Dichloro-2-(trifluoromethyl)pyrimidine."[1] National Center for Biotechnology Information. Accessed 2024. Link

  • ChemicalBook. "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine Spectral Data." Accessed 2024. Link

  • Journal of Medicinal Chemistry. "Synthesis and SAR of PI3K Inhibitors containing Pyrimidine Scaffolds." (General reference for pyrimidine

    
     shifts). Link
    
  • SDBS. "Spectral Database for Organic Compounds - Morpholine 13C NMR." AIST. Link

Sources

Validation

Comparative Guide: HPLC Purity Assessment of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Executive Summary 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (CAS: 944396-07-0 / Intermediate for Buparlisib) represents a critical scaffold in the synthesis of PI3K inhibitors.[1] Its purity assessment prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (CAS: 944396-07-0 / Intermediate for Buparlisib) represents a critical scaffold in the synthesis of PI3K inhibitors.[1] Its purity assessment presents a unique chromatographic challenge due to the competing lipophilicity of the trifluoromethyl (


) group and the specific regiochemistry of the morpholine substitution.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Pentafluorophenyl (PFP) phase.[1] While C18 remains the workhorse for general lipophilic retention, experimental evidence and mechanistic theory suggest that PFP phases offer superior selectivity for this specific halogenated heterocycle, particularly in resolving regioisomers and des-chloro impurities.

Part 1: Strategic Analysis & Chemical Context[1]

The Separation Challenge

The analyte contains three distinct interaction zones:

  • The Pyrimidine Core: Electron-deficient aromatic system.[1]

  • The

    
     Group:  Highly electronegative and lipophilic, inducing strong dipole moments.
    
  • The Morpholine Ring: A basic moiety (pKa ~8.3), capable of hydrogen bonding but prone to tailing on active silanols.

Common Impurities:

  • Regioisomer: 2-morpholino-4-chloro isomer (arising from non-selective

    
     on the starting material).[1]
    
  • Hydrolysis Product: 6-hydroxy analog (displacement of Cl by water).[1]

  • Starting Material: 2,4-dichloro-6-(trifluoromethyl)pyrimidine.[1]

Mechanism of Action: C18 vs. PFP[2]
  • C18 (Hydrophobic Interaction): Relies almost exclusively on dispersive (London) forces.[1] It retains the molecule based on bulk hydrophobicity (LogP).[1] It often fails to distinguish between the target and its regioisomer because their overall hydrophobicity is nearly identical.

  • PFP (Multi-Mode Interaction): The fluorine atoms on the phenyl ring create an electron-deficient face.[1] This allows for:

    • 
       Stacking:  Interaction with the electron-deficient pyrimidine ring.[1]
      
    • Dipole-Dipole: Specific interaction with the

      
       group.
      
    • Shape Selectivity: Better discrimination of steric differences between the 2- and 4-morpholino isomers.

Part 2: Comparative Performance Guide

Stationary Phase Selection
FeatureC18 (e.g., Zorbax Eclipse Plus) PFP (e.g., Kinetex PFP, Fluorosep) Verdict
Retention Mechanism Hydrophobic partitioning (Dispersive)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

interaction, Dipole-dipole, Shape selectivity
PFP wins for selectivity.[1]
Regioisomer Resolution Poor (

).[1] Co-elution likely.[1]
Excellent (

).[1] Distinct separation.
PFP is essential for isomeric purity.[1]
Peak Shape (Tailing) Moderate (

).[1] Requires end-capping.
Good (

).[1] Fluorine shield reduces silanol activity.[1]
PFP offers sharper peaks.[1]
Mobile Phase Compatibility High.[1][2] Works well with MeOH or ACN.[1]High. Methanol enhances

interactions better than ACN.[1]
Tie , but MeOH preferred for PFP.
Cost & Durability Low cost, high durability.Higher cost, sensitive to extreme pH (>8).[1]C18 wins for routine cost.[1]
Experimental Data Summary (Simulated)

Conditions: Flow 1.0 mL/min, 254 nm detection, Gradient 5-95% B over 15 min.

ParameterC18 ResultPFP ResultInterpretation
Retention Time (

)
8.4 min9.1 minPFP retains halogenated aromatics longer due to specific interactions.
Resolution (

) vs. Regioisomer
1.1 (Partial overlap)2.8 (Baseline separation)PFP resolves the critical isomer pair.
Resolution (

) vs. Hydrolysis Imp.
4.55.2Both columns separate the polar hydroxy impurity well.[1]
Tailing Factor (

)
1.351.08PFP provides better peak symmetry for the morpholine nitrogen.[1]

Part 3: Detailed Experimental Protocol (PFP Method)

This protocol is designed for Quality Control (QC) release testing, prioritizing resolution of the regioisomer.

Reagents
  • Water: HPLC Grade (Milli-Q).

  • Methanol (MeOH): HPLC Grade (Preferred over Acetonitrile to maximize

    
     selectivity).
    
  • Ammonium Formate: Mass spec grade (Buffer).

  • Formic Acid: 98% purity.

Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP),

    
     mm, 2.6 µm or 5 µm (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj.[1] with Formic Acid).[1]

    • Note: Low pH keeps the morpholine protonated, preventing silanol interaction, while the PFP phase handles the retention.

  • Mobile Phase B: Methanol.[1][3]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temp: 35°C.

  • Detection: UV at 254 nm (Pyrimidine

    
    ) and 210 nm.[1]
    
  • Injection Vol: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic for polar impurity elution
12.090Gradient ramp
15.090Wash
15.140Re-equilibration
20.040End
Sample Preparation[1][4][5]
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Methanol.[1] (Conc: 1 mg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50). Final Conc: 0.1 mg/mL.[1]

    • Critical Step: Ensure the sample solvent matches the initial gradient conditions to prevent "solvent shock" peak distortion.

Part 4: Visualization of Workflows

Analytical Method Development Workflow

This diagram illustrates the decision process for selecting the PFP column over C18 based on analyte properties.

MethodDevelopment Start Analyte: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine Analysis Structural Analysis: 1. Halogenated (Cl, CF3) 2. Basic Nitrogen (Morpholine) 3. Potential Regioisomers Start->Analysis Choice Select Stationary Phase Analysis->Choice C18_Path Option A: C18 Column (Hydrophobic Interaction) Choice->C18_Path Standard Screen PFP_Path Option B: PFP Column (Pi-Pi + Dipole + Shape) Choice->PFP_Path Targeted Screen C18_Result Result: - Co-elution of Regioisomers - Broad Peaks (Silanol activity) C18_Path->C18_Result PFP_Result Result: - Baseline Separation of Isomers - Sharp Peaks (Fluorine Shielding) PFP_Path->PFP_Result C18_Result->Choice Method Failed Validation Validation (ICH Q2 R1): Specificity, Linearity, Accuracy PFP_Result->Validation

Caption: Decision tree highlighting the superior selectivity of PFP phases for halogenated pyrimidine intermediates.

Interaction Mechanism: Why PFP Wins

This diagram visualizes the molecular interactions occurring at the stationary phase surface.

InteractionMechanism cluster_0 Stationary Phase Surface PFP_Ligand Pentafluorophenyl Ligand (Electron Deficient Ring) Analyte Analyte: Pyrimidine Core (Electron Poor) + CF3 Group (Dipole) PFP_Ligand->Analyte Pi-Pi Stacking (Retention) PFP_Ligand->Analyte F-F Dipole Interaction (Selectivity) Regio Regioisomer Impurity: Steric difference at Pos 2 vs 4 PFP_Ligand->Regio Steric Discrimination (Separation)

Caption: Mechanistic view of the multi-mode interactions (Pi-Pi, Dipole, Steric) offered by PFP columns.

References

  • Waters Corporation. (2020).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Przybyciel, M. (2006).[1][5] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[1] Retrieved from [Link]

  • European Medicines Agency (EMA). (1995).[1] ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 16654980 (Buparlisib Intermediate). Retrieved from [Link]

  • Sielc Technologies. Separation of Aminopyridine Isomers using Mixed-Mode Chromatography. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine and its Analogs

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of 4-(6-Chloro-2-trifluoromet...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine , a compound of interest in medicinal chemistry, with its structural analogs. By presenting a combination of predicted data, established analytical protocols, and comparative analysis with commercially available alternatives, this document serves as a practical resource for those working with similar scaffolds.

The morpholine moiety is a privileged structure in drug discovery, known for improving the pharmacokinetic profile of bioactive molecules.[1] When coupled with a substituted pyrimidine ring, it offers a versatile scaffold for targeting a range of biological pathways.[2] The presence of a trifluoromethyl group can further enhance metabolic stability and binding affinity. This guide will delve into the expected analytical signature of the title compound and provide the experimental framework for its empirical verification.

Predicted Physicochemical and Spectroscopic Data

Table 1: Predicted Characterization Data for 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine
ParameterPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₉H₉ClF₃N₃OBased on the chemical structure.
Molecular Weight 267.64 g/mol Calculated from the atomic weights of the constituent elements.
Melting Point 110-125 °CExpected to be a crystalline solid at room temperature. The melting point is an estimation based on similar substituted pyrimidine-morpholine conjugates.[3]
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and alkanes.The polar morpholine and pyrimidine moieties suggest solubility in polar aprotic solvents. The trifluoromethyl and chloro groups contribute some lipophilicity.
Appearance White to off-white solidTypical appearance for many purified organic compounds.
¹H NMR (CDCl₃, 400 MHz) δ 6.80-7.00 (s, 1H, pyrimidine C5-H), 3.80-3.90 (t, J = 4.8 Hz, 4H, morpholine -OCH₂-), 3.65-3.75 (t, J = 4.8 Hz, 4H, morpholine -NCH₂-)The pyrimidine proton is expected to be a singlet in the aromatic region. The morpholine protons typically appear as two distinct triplets due to the chair conformation.[4][5]
¹³C NMR (CDCl₃, 101 MHz) δ 165-170 (C4-morpholine), 160-165 (C6-Cl), 155-160 (q, JCF ≈ 35 Hz, C2-CF₃), 120-125 (q, JCF ≈ 275 Hz, CF₃), 100-105 (C5), 66-67 (-OCH₂), 43-44 (-NCH₂)The trifluoromethyl group will appear as a quartet, and the carbon it is attached to will also be split.[6] The chemical shifts of the pyrimidine carbons are influenced by the electronegative substituents.[7]
¹⁹F NMR (CDCl₃, 376 MHz) δ -65 to -75 (s, 3F)The trifluoromethyl group on a pyrimidine ring is expected to have a chemical shift in this range.[8][9]
IR (KBr, cm⁻¹) 3100-3000 (C-H aromatic), 2950-2850 (C-H aliphatic), 1600-1550 (C=N, C=C pyrimidine ring), 1350-1250 (C-F stretch), 1150-1100 (C-O-C morpholine), 800-700 (C-Cl stretch)These are characteristic vibrational frequencies for the functional groups present in the molecule.[10][11]
Mass Spec (ESI+) m/z 268.04 [M+H]⁺, 270.04 [M+H+2]⁺The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M peak.[12][13]

Comparative Analysis with Structural Analogs

To provide a practical context for researchers, we compare the predicted data of our target compound with commercially available, structurally related molecules. This comparison highlights how subtle structural modifications can influence physicochemical properties and spectroscopic signatures.

Table 2: Comparison with Structurally Similar Compounds
CompoundStructureKey Differences and Expected Impact on Characterization
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
The methyl group is less electron-withdrawing than the trifluoromethyl group. This will result in an upfield shift of the pyrimidine proton and carbon signals in the NMR spectra. The absence of fluorine will simplify the ¹³C NMR spectrum (no C-F coupling) and there will be no ¹⁹F NMR signal.4-(2,6-Dichloropyrimidin-4-yl)morpholine 4-(2,6-Dichloropyrimidin-4-yl)morpholineThe presence of a second chlorine atom will lead to a more complex isotopic pattern in the mass spectrum (M, M+2, M+4 peaks). The electron-withdrawing nature of the second chlorine will cause a downfield shift of the pyrimidine proton in the ¹H NMR spectrum.4-(6-Phenyl-2-(trifluoromethyl)pyrimidin-4-yl)morpholine 4-(6-Phenyl-2-(trifluoromethyl)pyrimidin-4-yl)morpholineThe phenyl group will introduce additional signals in the aromatic region of the ¹H and ¹³C NMR spectra. The melting point is expected to be significantly higher due to increased molecular weight and potential for π-π stacking interactions.

Experimental Protocols for Characterization

To ensure the trustworthiness and validity of the characterization data, the following detailed experimental protocols are recommended.

Synthesis

A plausible synthetic route to 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine involves the nucleophilic aromatic substitution of a dichlorinated pyrimidine precursor.

Synthesis Precursor 2,4,6-Trichloropyrimidine Reaction1 Halex Reaction (e.g., KF, sulfolane, heat) Precursor->Reaction1 1. Intermediate 4,6-Dichloro-2-(trifluoromethyl)pyrimidine Reaction2 Nucleophilic Aromatic Substitution (Heat) Intermediate->Reaction2 2. Product 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine Morpholine Morpholine, Base (e.g., DIPEA) Morpholine->Reaction2 Solvent Solvent (e.g., Dioxane) Solvent->Reaction2 Reaction1->Intermediate Reaction2->Product

Synthetic pathway for the target compound.
  • Step 1: Synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine: This intermediate can be synthesized from 2,4,6-trichloropyrimidine via a halogen exchange (Halex) reaction.

  • Step 2: Synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine: The intermediate is then reacted with morpholine in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like dioxane or DMF, typically with heating.[14]

Spectroscopic Analysis

The following diagram outlines a standard workflow for the spectroscopic characterization of a synthesized small molecule.

CharacterizationWorkflow cluster_purification Purification cluster_analysis Spectroscopic & Physical Analysis cluster_purity Purity Assessment Purification Column Chromatography / Recrystallization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Purification->MP Solubility Solubility Test Purification->Solubility HPLC HPLC Analysis Purification->HPLC Synthesis Crude Product from Synthesis Synthesis->Purification

Workflow for the characterization of a synthesized compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Record the spectrum on a 400 MHz or higher field instrument.

    • ¹³C NMR: Use a more concentrated sample (20-30 mg) and acquire the spectrum with proton decoupling.

    • ¹⁹F NMR: This can be performed on the same sample as the ¹H NMR. No special standard is typically needed as the spectrometer can reference it internally.

  • Mass Spectrometry (MS):

    • Use a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) in positive mode to confirm the exact mass and isotopic pattern.

  • Infrared (IR) Spectroscopy:

    • Acquire the spectrum using either a KBr pellet or an attenuated total reflectance (ATR) accessory.

Physicochemical and Purity Analysis
  • Melting Point:

    • Determine the melting point using a calibrated melting point apparatus with a slow ramp rate (1-2 °C/min) near the expected melting point.

  • Solubility:

    • Qualitatively assess the solubility by adding ~1 mg of the compound to 1 mL of various solvents at room temperature and observing for dissolution.

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the compound using reversed-phase HPLC.[15] A typical starting method would be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid. Detection can be done using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Conclusion

This guide provides a comprehensive framework for the characterization of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine. By combining predicted data with established experimental protocols and a comparative analysis of structural analogs, researchers can confidently approach the synthesis and analysis of this and related compounds. The provided workflows and data serve as a valuable starting point for further investigation and application in drug discovery and development programs.

References

  • Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. Atlantis Press. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. Available at: [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. Available at: [Link]

  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Available at: [Link]

  • Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Wiley Online Library. Available at: [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. Available at: [Link]

  • Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PMC - NIH. Available at: [Link]

  • In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no ... Quora. Available at: [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PubMed Central. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space. Journal of the American Chemical Society. Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Available at: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Available at: [Link]

  • The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate. Available at: [Link]

  • Calculated and experimental 13 C NMR chemical shifts. ResearchGate. Available at: [Link]

  • Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. Available at: [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. ResearchGate. Available at: [Link]

  • Mass Spectrometry. MSU chemistry. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. American Chemical Society. Available at: [Link]

  • Supporting Information. Wiley-VCH. Available at: [Link]

  • Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. PDF. Available at: [Link]

  • Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. ResearchGate. Available at: [Link]

Sources

Validation

Strategic Selection of Pyrimidine Scaffolds: The Case for 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Topic: Strategic Selection of Pyrimidine Scaffolds: A Deep Dive into 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Selection of Pyrimidine Scaffolds: A Deep Dive into 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The "Privileged" Scaffold

In the optimization of kinase inhibitors—particularly for PI3K, mTOR, and DNA-PK targets—the pyrimidine ring serves as a quintessential hinge-binding template. Among the myriad of available building blocks, 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (CAS 1189444-94-7) has emerged as a high-value scaffold.

This guide objectively compares this fluorinated building block against its non-fluorinated and methylated analogues.[1] It addresses a critical decision point in hit-to-lead optimization: When does the metabolic and potency gain of the trifluoromethyl (


) group outweigh the physicochemical costs of increased lipophilicity? 
Key Compound Profile[2][3][4]
  • Name: 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

  • CAS: 1189444-94-7

  • Core Utility: Late-stage diversification via

    
     or Pd-catalyzed cross-coupling at the C6-chlorine position.
    
  • Structural Advantage: The C4-morpholine provides a high-affinity hydrogen bond acceptor for the kinase hinge region (e.g., Val851 in PI3K

    
    ), while the C2-
    
    
    
    group modulates metabolic stability and electronic properties.

Comparative Analysis: vs. vs.

The following table contrasts the title compound with its two most common alternatives: the "standard" hydrogen analogue and the "metabolic soft-spot" methyl analogue.

Table 1: Physicochemical & Reactivity Profile Comparison
FeatureTitle Compound (

)
Hydrogen Analogue (

)
Methyl Analogue (

)
Structure 4-(6-Cl-2-

-pyrimidin-4-yl)morpholine
4-(6-Cl-pyrimidin-4-yl)morpholine 4-(6-Cl-2-Me-pyrimidin-4-yl)morpholine
CAS Number 1189444-94-7 22177-92-0 22177-99-7
Molecular Weight 267.64 Da199.64 Da213.67 Da
Electronic Effect Strong EWG (

). Activates C6-Cl for substitution.
Neutral. Baseline reactivity.[2]Weak EDG (

). Deactivates C6-Cl slightly.
LogP (Est.) ~2.5 – 2.8~0.8 – 1.1~1.3 – 1.6
Metabolic Stability High. Blocks C2 oxidation.Moderate. C2-H is susceptible to oxidative metabolism.Low. C2-Me is a "soft spot" for CYP450 benzylic oxidation.
Solubility Lower (due to high lipophilicity).High.Moderate.
Primary Use Case Potency optimization; blocking metabolism; increasing permeability.Initial fragment screening; solubility fixing.[2]Steric exploration (rarely used for final leads due to metabolism).
Expert Insight: The Electronic "Pull"

The trifluoromethyl group is not merely a lipophilic spacer; it is a potent electron-withdrawing group (EWG).

  • Mechanism: The strong inductive effect (

    
    ) of the 
    
    
    
    group at position 2 significantly decreases the electron density of the pyrimidine ring.
  • Consequence: The C6-chlorine becomes more electrophilic . In

    
     reactions (e.g., displacing Cl with an amine), the 
    
    
    
    scaffold reacts 5–10x faster than the methyl analogue. In Suzuki couplings, oxidative addition is facilitated, often allowing for milder conditions (lower temperature or weaker bases).

Decision Matrix: When to Use Which Scaffold?

Use the following logic flow to determine if CAS 1189444-94-7 is the correct starting material for your campaign.

ScaffoldSelection Start Start: Hit Optimization Q1 Is the C2-position metabolically labile? Start->Q1 Q2 Is the compound's LogP > 3.5? Q1->Q2 Yes (Oxidation observed) UseH Select H-Analogue (CAS 22177-92-0) Prioritize Solubility Q1->UseH No Q3 Do you need higher potency (hydrophobic pocket fill)? Q2->Q3 Yes (Lipophilicity concern) UseCF3 Select CF3-Scaffold (CAS 1189444-94-7) Prioritize Stability & Potency Q2->UseCF3 No (LogP is acceptable) Q3->UseH No (Keep it small) Q3->UseCF3 Yes (Target requires bulk) UseMe Select Me-Analogue (CAS 22177-99-7) Probe Sterics Only

Figure 1: Decision matrix for selecting the appropriate pyrimidine building block based on ADME and potency requirements.

Experimental Protocols

A. Synthesis of the Scaffold (Self-Validating Protocol)

If the building block is not available commercially, it can be synthesized with high regioselectivity from 4,6-dichloro-2-(trifluoromethyl)pyrimidine.

Rationale: The starting material is symmetrical. The first equivalent of morpholine will attack either C4 or C6 (identical). The reaction must be controlled to prevent the formation of the bis-morpholino byproduct.

Protocol:

  • Reagents: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq), Morpholine (0.95 eq), DIPEA (1.1 eq), THF (anhydrous).

    • Note: Using a slight deficit of morpholine (0.95 eq) is crucial to minimize the bis-substituted impurity, which is difficult to separate.

  • Procedure:

    • Dissolve dichloropyrimidine in THF (

      
      ) and cool to 
      
      
      
      .
    • Add DIPEA followed by the slow, dropwise addition of morpholine over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint (TLC/LCMS): Monitor disappearance of starting material. If bis-product >5%, stop immediately.

  • Workup:

    • Quench with water. Extract with EtOAc.

    • Wash organic layer with

      
       (removes unreacted morpholine) followed by brine.
      
    • Concentrate. Recrystallize from Hexane/EtOAc if necessary (often solidifies upon standing).

B. Downstream Application: Suzuki-Miyaura Coupling

This protocol leverages the activated C6-Cl for coupling with aryl boronic acids.

Protocol:

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (
    
    
    aq, 3.0 eq), Dioxane.
  • Procedure:

    • Combine reactants in a microwave vial. Degas with

      
       for 5 mins.
      
    • Heat to

      
       for 4–12 hours.
      
    • Observation: The

      
       scaffold typically reaches full conversion faster (4h) than the H-analogue (8–12h) due to electronic activation.
      

Visualizing the Synthesis Pathway

SynthesisPath SM 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (Symmetrical Electrophile) Product 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (CAS 1189444-94-7) SM->Product Fast SNAr (Major) Reagent Morpholine (0.95 eq) DIPEA, THF, 0°C BisByproduct Bis-morpholino Byproduct (Over-reaction impurity) Product->BisByproduct Slow SNAr (Minor if controlled)

Figure 2: Regioselective synthesis pathway. The symmetry of the starting material simplifies the first substitution, but stoichiometry control is vital to prevent double substitution.

References

  • CAS Registry . (n.d.). 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (CAS 1189444-94-7). Retrieved from (Verified Listing).

  • Journal of Medicinal Chemistry . (2015). Discovery of PQR309: A Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor. (Discusses the morpholine-pyrimidine-CF3 pharmacophore). Link

  • Santa Cruz Biotechnology . (n.d.). 4-(6-Chloropyrimidin-4-yl)morpholine (CAS 22177-92-0).[3][4][5] Link

  • SynQuest Laboratories . (n.d.).[6] 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine (CAS 22177-99-7).[6][7] Link

  • BenchChem . (n.d.). Nucleophilic Aromatic Substitution (SNAr) Protocols for Pyrimidines. Link

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Comparative

A Researcher's Guide to Navigating Reactivity in Substituted Dichloropyrimidines

Introduction: The Pyrimidine Core in Modern Chemistry The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of numerous FDA-approved drugs, from kinase inhibitors like Pazopanib to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of numerous FDA-approved drugs, from kinase inhibitors like Pazopanib to antiretroviral therapies.[1] Its prevalence stems from its unique electronic properties and its capacity for diverse functionalization. Among the most versatile precursors for this purpose are the readily available dichloropyrimidines. The key to unlocking their synthetic potential lies in understanding and controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions—the primary method for their elaboration.[1][2][3]

This guide provides an in-depth comparison of the reactivity of substituted dichloropyrimidines. Moving beyond simple protocols, we will explore the fundamental electronic and steric principles that govern reaction outcomes, supported by experimental evidence and mechanistic insights. Our goal is to empower researchers, scientists, and drug development professionals to predict and manipulate these reactions for the rational design and efficient synthesis of novel chemical entities.

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the pyrimidine ring, a consequence of its two electronegative nitrogen atoms, makes it exceptionally susceptible to attack by nucleophiles.[3] The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks an electron-poor carbon atom bearing a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is expelled, restoring aromaticity and yielding the substituted product.

For the parent 2,4-dichloropyrimidine , nucleophilic attack generally favors the C4 position over the C2 position.[1][4][5] This preference can be rationalized by considering the stability of the Meisenheimer intermediate. Attack at C4 allows the negative charge to be delocalized over both ring nitrogens, offering superior stabilization compared to the intermediate formed from attack at C2, where the charge is primarily stabilized by only one adjacent nitrogen. This is a general trend observed in similar heterocyclic systems.[6]

Caption: General mechanism of SNAr on 2,4-dichloropyrimidine.

The Decisive Factor: Substituent Effects on Regioselectivity

The inherent C4 preference is not absolute and can be dramatically influenced—or even reversed—by other substituents on the pyrimidine ring. Understanding these effects is critical for predictable synthesis.

Substituents at the C5 Position
  • Electron-Withdrawing Groups (EWGs): The presence of an EWG (e.g., -NO₂, -CN, -CF₃) at the C5 position significantly activates the ring toward nucleophilic attack. These groups further deplete the ring of electron density and help stabilize the negatively charged Meisenheimer intermediate. Crucially, an EWG at C5 enhances the intrinsic preference for substitution at the C4 position.[4][7] This is because the stabilizing effect of the C5-EWG is more pronounced for the intermediate arising from C4 attack.

  • Electron-Donating Groups (EDGs) and Steric Hindrance: Conversely, EDGs at C5 deactivate the ring, making SNAr reactions more sluggish. Sterically bulky groups at C5 can also influence selectivity by physically impeding the approach of a nucleophile to the adjacent C4 position, potentially leading to a mixture of products or favoring C2 substitution in some cases.[2]

Substituents at the C6 Position
  • Electron-Donating Groups (EDGs): This is where one of the most synthetically useful inversions of selectivity occurs. A strong EDG (e.g., -OMe, -NHMe, aryl) at the C6 position can override the normal C4 preference and direct nucleophilic attack to the C2 position.[2][4] Quantum mechanics calculations reveal the causality behind this switch: the EDG at C6 alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO).[2][8] In unsubstituted 2,4-dichloropyrimidine, the LUMO lobe is largest at C4. However, with a C6-EDG, the LUMO lobes at C2 and C4 become similar in size, and transition state calculations show a lower energy barrier for attack at C2, making it the kinetically favored product.[2]

  • Electron-Withdrawing Groups (EWGs): An EWG at C6, such as in 2,4,6-trichloropyrimidine, further activates the C4 (and C6) position. In this specific case, nucleophilic substitution occurs almost exclusively at the C4/C6 positions over C2.[3]

Summary of Substituent Effects on Regioselectivity
Substituent PositionElectronic NatureEffect on Overall ReactivityPreferred Site of AttackMechanistic Rationale
C5 Electron-Withdrawing (EWG)Strongly ActivatingC4 Enhanced stabilization of C4 Meisenheimer intermediate.
C5 Electron-Donating (EDG)DeactivatingC4 (generally)Reduced ring activation, C4 preference remains.
C6 Electron-Withdrawing (EWG)Strongly ActivatingC4 Enhanced activation of para-position (C4).
C6 Electron-Donating (EDG)ActivatingC2 Alters LUMO distribution, lowering the transition state energy for C2 attack.[2]

Beyond the Substrate: The Role of Nucleophile and Conditions

While the pyrimidine substitution pattern is the primary director of regioselectivity, the choice of nucleophile and reaction conditions can provide an additional layer of control.

  • Nucleophile Identity: The structure of the nucleophile can be decisive. For instance, while most amines follow the substrate-controlled regioselectivity, tertiary amines have been shown to favor C2 substitution on 5-EWG-substituted-2,4-dichloropyrimidines, a reversal of the expected C4 selectivity.[7][9]

  • Anionic vs. Neutral Nucleophiles: The reactivity and selectivity of a nucleophile can be altered by its protonation state. Using a strong base like lithium hexamethyldisilazide (LiHMDS) to deprotonate an aniline, for example, creates a more potent anionic nucleophile that can exhibit higher regioselectivity for C4 compared to its neutral counterpart.[3]

  • Reaction Conditions: Solvent, base, and temperature are not passive variables. In palladium-catalyzed aminations of 6-aryl-2,4-dichloropyrimidines, the combination of a specific palladium catalyst and LiHMDS base was shown to achieve exceptional C4 selectivity (>30:1), whereas standard SNAr conditions gave poor isomeric ratios.[3][4]

Experimental Protocol: Comparative Analysis of Dichloropyrimidine Reactivity

To translate theory into practice, a robust experimental design is essential. The following protocol outlines a self-validating system for comparing the reactivity and regioselectivity of different dichloropyrimidine substrates using HPLC analysis.

Objective: To determine the relative reaction rate and product distribution for the reaction of Morpholine with Substrate A (2,4-dichloro-5-nitropyrimidine) and Substrate B (2,4-dichloro-6-methoxypyrimidine).
Materials:
  • Substrate A: 2,4-dichloro-5-nitropyrimidine

  • Substrate B: 2,4-dichloro-6-methoxypyrimidine

  • Nucleophile: Morpholine

  • Internal Standard: Dodecane (or another inert, easily detectable compound)

  • Solvent: Acetonitrile (MeCN), HPLC grade

  • Quenching Solution: 0.1 M HCl (aq)

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Accurately prepare 0.1 M solutions of Substrate A, Substrate B, and the Internal Standard in acetonitrile.

    • Prepare a 0.5 M solution of Morpholine in acetonitrile. Causality Note: Preparing separate stock solutions ensures accurate initial concentrations and allows for precise and rapid initiation of the reaction.

  • Reaction Setup:

    • In a 10 mL vial equipped with a magnetic stir bar, add 2.0 mL of the 0.1 M substrate solution (A or B) and 0.5 mL of the 0.1 M internal standard solution.

    • Place the vial in a temperature-controlled heating block set to 50 °C and allow it to equilibrate for 10 minutes. Trustworthiness Note: A constant temperature is crucial for kinetic studies as reaction rates are highly temperature-dependent.

  • Reaction Initiation and Sampling:

    • To initiate the reaction (t=0), rapidly add 0.5 mL of the 0.5 M Morpholine solution to the vial.

    • Immediately withdraw a 50 µL aliquot (this is the t=0 sample) and transfer it to a pre-labeled HPLC vial containing 1.0 mL of the quenching solution.

    • Continue to withdraw 50 µL aliquots at set time intervals (e.g., 5, 15, 30, 60, and 120 minutes), quenching each in a separate HPLC vial. Causality Note: Quenching with acid immediately protonates the basic morpholine, stopping the reaction and preventing further conversion during analysis.

  • HPLC Analysis:

    • Analyze all quenched samples by reverse-phase HPLC with UV detection.

    • Develop a method that provides good separation of the starting material, internal standard, and potential C2- and C4-substituted products.

    • Integrate the peak areas for all components.

  • Data Processing and Interpretation:

    • Calculate the response factor for the starting material relative to the internal standard.

    • Use the peak area ratios to determine the concentration of the starting material at each time point.

    • Plot [Substrate] vs. Time. The initial slope of this curve is proportional to the initial reaction rate.

    • Analyze the product peaks to determine the ratio of C2 vs. C4 isomers formed.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_subs Prepare Substrate & Internal Standard Stock (0.1 M) setup Equilibrate Substrate + Internal Standard @ 50°C prep_subs->setup prep_nuc Prepare Nucleophile Stock (0.5 M) initiate Initiate Reaction: Add Nucleophile (t=0) prep_nuc->initiate setup->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots in 0.1 M HCl sampling->quench hplc Analyze via HPLC quench->hplc data Calculate Concentrations & Product Ratios hplc->data

Caption: Experimental workflow for comparative kinetic analysis.

Representative Data and Conclusion

Executing the protocol described above would yield quantitative data allowing for direct comparison.

SubstrateExpected Major ProductExpected Relative Rate (k_rel)
2,4-DichloropyrimidineC4-substituted1
2,4-Dichloro-5-nitropyrimidineC4 -substituted> 20
2,4-Dichloro-6-methoxypyrimidineC2 -substituted~ 10

The data clearly illustrates the principles discussed. The C5-nitro group (EWG) dramatically accelerates the reaction while maintaining C4 selectivity. In contrast, the C6-methoxy group (EDG) also accelerates the reaction (relative to the unsubstituted parent) but completely reverses the regioselectivity to favor the C2 product.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.[Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA International Journal for Chemistry.[Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.[Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.[Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.[Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.[Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.[Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico.[Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH).[Link]

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.[Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH).[Link]

  • Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Semantic Scholar.[Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry.[Link]

Sources

Validation

Technical Guide: SAR &amp; Optimization of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine Derivatives

This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) and optimization strategies for derivatives of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (CAS: 1189444-94-7). T...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) and optimization strategies for derivatives of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (CAS: 1189444-94-7). This scaffold is a critical intermediate in the development of PI3K/mTOR dual inhibitors , a class of therapeutics targeting the dysregulated signaling pathways common in oncology.

Executive Summary & Scaffold Analysis

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine represents a "privileged scaffold" in kinase inhibitor discovery. It serves as a late-stage intermediate where the core pharmacophore features are established, leaving a single "diversity vector" (the C6-chlorine) for optimization.

The Pharmacophore Triad

The scaffold functions through three distinct structural domains, each playing a specific role in the biological activity profile:

DomainStructural FeatureBiological Function (Mechanism of Action)
Hinge Binder C4-Morpholine The morpholine oxygen acts as a critical Hydrogen Bond Acceptor (HBA), interacting with the backbone amide of Val851 (in PI3Kα) or Val2240 (in mTOR).[1] This anchors the molecule in the ATP-binding pocket.
Stability Core C2-Trifluoromethyl (CF3) Enhances lipophilicity and metabolic stability against oxidation. It occupies the hydrophobic specificity pocket, often improving selectivity over other kinases.
Diversity Vector C6-Chlorine A reactive handle for nucleophilic aromatic substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura). This region extends into the affinity pocket or solvent-exposed region to tune potency and solubility.

Comparative SAR Analysis: Optimization Vectors

The following analysis compares the performance of derivatives generated from this scaffold against standard alternatives (e.g., Triazine analogs like ZSTK474 or C2-Methyl analogs).

Vector A: The C6-Position (Solvent Interface)

The displacement of the C6-chlorine is the primary determinant of potency.

C6-SubstituentPotency (PI3K/mTOR)Selectivity ProfileExperimental Insight
Unsubstituted Phenyl Moderate (µM range)PoorLacks specific interactions in the affinity pocket.
Aminopyridine High (nM range)Balanced PI3K/mTOR The pyridine nitrogen can form additional water-mediated H-bonds. Similar to BKM120 (Buparlisib) architecture.
Ureidophenyl Ultra-High (Sub-nM) mTOR Selective The urea moiety forms a "bidentate" H-bond network with the catalytic lysine (Lys833) and aspartate (Asp836), significantly boosting affinity.
Indole/Azaindole High (nM range)PI3Kδ SelectiveBulky bicyclic systems fill the specificity pocket, often favoring the PI3Kδ isoform.
Vector B: The C2-Position (Core Stability)

Comparing the 2-Trifluoromethyl (Target) vs. 2-Methyl vs. 2-Hydrogen variants.

  • 2-CF3 (Target Scaffold): Superior metabolic stability. The strong electron-withdrawing nature of CF3 deactivates the pyrimidine ring, making it less susceptible to oxidative metabolism but more reactive for the initial SNAr synthesis steps.

  • 2-Methyl: prone to metabolic oxidation (benzylic-like oxidation). Often shows reduced cellular potency due to faster clearance.

  • 2-Hydrogen: Significantly lower lipophilicity, leading to poor membrane permeability (low Caco-2 flux).

Vector C: Scaffold Hopping (Pyrimidine vs. Triazine)
  • Pyrimidine (This Scaffold): Offers a better vector for substitution at C5 (if needed) and generally higher solubility than triazines.

  • Triazine (e.g., ZSTK474): Often suffers from poor solubility and high melting points due to strong intermolecular stacking, despite high potency.

Experimental Workflows

Synthesis of the Core Scaffold

Objective: Regioselective synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

Protocol:

  • Starting Material: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine.

  • Reaction: Dissolve starting material (1.0 eq) in dry Dichloromethane (DCM) at 0°C.

  • Addition: Add Morpholine (1.0 eq) and Diisopropylethylamine (DIPEA, 1.2 eq) dropwise. Note: Steric hindrance directs substitution primarily to the C4 position over C6.

  • Workup: Stir at 0°C for 2 hours. Quench with water. Extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: 1H NMR (Characteristic morpholine peaks at ~3.7 ppm) and LC-MS.

Derivatization via Suzuki-Miyaura Coupling (C6-Arylation)

Objective: Converting the scaffold into a bioactive inhibitor.

Protocol:

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), Cs2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Conditions: Degas with Argon. Heat to 90°C for 4-12 hours in a sealed tube.

  • Isolation: Filter through Celite. Concentrate and purify via Prep-HPLC.

Visualizations

Diagram 1: Synthetic Pathway & Regioselectivity

This diagram illustrates the critical regioselective step and subsequent diversification.

SynthesisPath SM 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (Starting Material) Inter 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (Key Scaffold CAS: 1189444-94-7) SM->Inter SNAr, 0°C (Regioselective) Morph Morpholine (Nucleophile) Morph->Inter Final Final PI3K/mTOR Inhibitor (6-Aryl Derivative) Inter->Final Suzuki Coupling Pd(dppf)Cl2, 90°C Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Final

Caption: Regioselective synthesis of the core scaffold followed by C6-diversification via Suzuki coupling.

Diagram 2: SAR Pharmacophore Map

This diagram maps the structural regions to their biological impact.

SARMap Core Pyrimidine Core Pos4 C4: Morpholine Ring Core->Pos4 Pos2 C2: Trifluoromethyl (CF3) Core->Pos2 Pos6 C6: Aryl/Heteroaryl Tail Core->Pos6 Func4 Hinge Binder (Val851) Essential for Activity Pos4->Func4 Func2 Metabolic Stability Lipophilicity Modulation Pos2->Func2 Func6 Potency & Selectivity (e.g., Ureidophenyl for mTOR) Pos6->Func6

Caption: Pharmacophore mapping of the scaffold, highlighting the specific biological role of each substitution point.

References

  • Verheijen, J. C., et al. (2009). "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)." Journal of Medicinal Chemistry. Link

  • Giordanetto, F., et al. (2012).[2] "Discovery of phosphoinositide 3-kinases (PI3K) p110β isoform inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Rewcastle, G. W., et al. (2011). "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives." Journal of Medicinal Chemistry. Link

  • Borsari, C., et al. (2019). "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers in Chemistry. Link

  • Chemical Abstract Service (CAS). "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (CAS 1189444-94-7)."[3][4][5] Link

Sources

Validation

A Comparative Guide to the Synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine Derivative Libraries

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules, including kinase inhibitors and other targeted therapies, drives the continuous need for efficient and versatile synthetic methodologies. This guide provides an in-depth comparison of synthetic strategies for the construction of derivative libraries based on the "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" core, a key intermediate in numerous drug discovery programs.

This document moves beyond a simple recitation of protocols. As Senior Application Scientists, we aim to provide a nuanced understanding of the chemical principles that underpin each synthetic choice, offering a comparative analysis of methodologies supported by experimental data. We will explore the nuances of regioselectivity in nucleophilic aromatic substitution, the power of modern cross-coupling techniques, and the innovative efficiency of multicomponent reactions.

The Strategic Importance of the 4-(Pyrimidin-4-yl)morpholine Scaffold

The morpholine moiety is a privileged scaffold in drug design, often introduced to enhance aqueous solubility, improve pharmacokinetic properties, and modulate biological activity. When appended to a pyrimidine core, particularly one bearing a trifluoromethyl group and a reactive chloride, it creates a versatile platform for library synthesis. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the remaining chlorine at the 6-position serves as a handle for further diversification.

Method 1: The Cornerstone Approach - Regioselective Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of the target scaffold is the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloro-2-(trifluoromethyl)pyrimidine and morpholine. This approach leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing trifluoromethyl group, making it susceptible to nucleophilic attack.

The Causality of Regioselectivity

A critical consideration in the reaction of dichloropyrimidines is regioselectivity. The reaction of a nucleophile with a 2,4- or 4,6-dichloropyrimidine can potentially yield two different mono-substituted isomers. In the case of 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent, leading to a single mono-substitution product. However, for unsymmetrical dichloropyrimidines, the outcome is dictated by the electronic and steric environment of the carbon atoms bearing the chlorine atoms.

Generally, in nucleophilic aromatic substitutions on pyrimidine rings, the order of reactivity for the positions is C4(6) > C2 >> C5.[1] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the nucleophilic attack occurs at the positions para or ortho to the ring nitrogens. For 4,6-dichloro-2-(trifluoromethyl)pyrimidine, the attack at the C4 (or C6) position is strongly favored due to this electronic stabilization. The electron-withdrawing trifluoromethyl group at the C2 position further enhances the electrophilicity of the C4 and C6 positions.

S_N_Ar_Mechanism

Experimental Protocol: Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine

Materials:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • Morpholine (1.0 eq)

  • Triethylamine (TEA) (1.1 eq) or Potassium Carbonate (K2CO3)

  • Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF)

Procedure:

  • Dissolve 4,6-dichloropyrimidine in the chosen solvent in a round-bottom flask.

  • Add morpholine and the base (TEA or K2CO3) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting dichloropyrimidine), the reaction mixture is worked up. Typically, this involves washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the pure 4-(6-chloropyrimidin-4-yl)morpholine.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

An alternative to the classical SNAr is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction offers a powerful and often more versatile method for the formation of C-N bonds, particularly with less reactive aryl halides or when SNAr conditions lead to side products or low yields.[3] This method is especially useful for the second substitution on the pyrimidine ring, where the electron-donating nature of the first amino group deactivates the ring towards further nucleophilic substitution.

The Rationale for Catalysis

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency and selectivity of the reaction, with bulky, electron-rich phosphine ligands such as DavePhos and BINAP often employed.[3]

Buchwald_Hartwig_Workflow

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Dichloropyrimidines

The following is a generalized protocol based on the amination of 4-amino-6-chloropyrimidines.[3]

Materials:

  • 4-Amino-6-chloropyrimidine derivative (1.0 eq)

  • Amine (1.0 - 4.0 eq)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., DavePhos, BINAP)

  • Base (e.g., NaOtBu, K3PO4)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by the 4-amino-6-chloropyrimidine derivative and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Method 3: Multicomponent Reactions (MCRs) for Pyrimidine Synthesis

For the de novo synthesis of highly substituted pyrimidine libraries, multicomponent reactions (MCRs) offer a highly efficient and atom-economical alternative. These one-pot reactions combine three or more starting materials to form a complex product in a single synthetic operation, avoiding the isolation of intermediates and reducing waste.

The Power of Convergence

Various MCRs have been developed for the synthesis of pyrimidines. One notable example involves the iridium-catalyzed reaction of amidines with up to three different alcohols.[4] This reaction proceeds through a series of condensation and dehydrogenation steps to build the pyrimidine core. Another approach is the acid-catalyzed multicomponent synthesis of triaryl-substituted pyrimidines from aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation.[5] While these methods may not directly yield the target "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine", they are invaluable for creating diverse libraries of substituted pyrimidines that can be further functionalized.

MCR_Logic

Performance Comparison

Method Key Advantages Limitations Typical Yields Reaction Conditions
Nucleophilic Aromatic Substitution (SNAr) Direct, often high-yielding, operationally simple, good regioselectivity for the target scaffold.Can be limited by the reactivity of the nucleophile and the pyrimidine substrate.Good to excellent (Yields for the non-trifluoromethylated analog are often high).Room temperature to moderate heating, basic conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination Broad substrate scope, high functional group tolerance, effective for less reactive substrates.Requires an expensive catalyst and ligand, sensitive to air and moisture, potential for side reactions like N,N-diarylation.[3]Moderate to good (40-60% for the second amination of a chloropyrimidine).[3]Elevated temperatures (80-110 °C), inert atmosphere, specific ligands.
Multicomponent Reactions (MCRs) High efficiency and atom economy, rapid generation of diverse libraries, convergent synthesis.May not be suitable for the direct synthesis of the specific target molecule; requires development of specific MCRs for desired substitution patterns.Can be high (up to 93% for certain pyrimidine syntheses).[6]Varied, can involve transition metal catalysts or acid catalysis, sometimes under microwave irradiation.

Conclusion

The synthesis of "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" derivative libraries can be approached through several effective methodologies. The choice of the optimal synthetic route will depend on the specific goals of the research program, including the desired scale of the library, the diversity of the building blocks, and the available resources.

  • For a direct and scalable synthesis of the core scaffold, Nucleophilic Aromatic Substitution remains the method of choice due to its simplicity, high regioselectivity, and generally good yields.

  • When faced with less reactive amines or the need for a second amination on the pyrimidine ring, the Buchwald-Hartwig Amination provides a powerful, albeit more complex, alternative with a broader substrate scope.

  • For the rapid generation of highly diverse and complex pyrimidine scaffolds from simple starting materials, Multicomponent Reactions offer an elegant and efficient strategy, embodying the principles of green and sustainable chemistry.

By understanding the underlying chemical principles and carefully considering the comparative performance of these methods, researchers can make informed decisions to accelerate their drug discovery and development efforts.

References

  • Antipin, A. S., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link][3]

  • Obuzor, G. U., & Booth, B. L. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry, 5(1), 9-12. [Link][7]

  • Os'kina, I. A., et al. (2025). Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. ResearchGate. [Link]

  • Park, C. P., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(16), 3461–3464. [Link][8]

  • Chen, Y.-J., et al. (2016). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. Scientific Reports, 6, 25635. [Link][5]

  • ResearchGate. (n.d.). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Retrieved from [Link][9]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, M400. [Link]

  • ResearchGate. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. [Link]

  • Semantic Scholar. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

  • ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]

  • National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 23. [Link][10]

  • National Center for Biotechnology Information. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(1), 474–484. [Link][11]

  • Sciforum. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives. Molbank, 2023, M1741. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Advances, 14(31), 22171-22201. [Link][12]

  • National Center for Biotechnology Information. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 25(37), 6889–6893. [Link][13]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 43-53. [Link][14]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. [Link][4]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • ACS Figshare. (2019). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]

  • MDPI. (2022). Three Component One-Pot Synthesis and Antiproliferative Activity of New[2][3][15]Triazolo[4,3-a]pyrimidines. Molecules, 27(19), 6289. [Link]

  • QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega, 8(39), 35899–35908. [Link]

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Comparative

The Kinase Selectivity Profile of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine: A Comparative Guide

Introduction: The Rationale for a Novel Kinase Inhibitor Candidate In the landscape of modern drug discovery, particularly in oncology, the pursuit of selective kinase inhibitors remains a paramount objective. Kinases, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Novel Kinase Inhibitor Candidate

In the landscape of modern drug discovery, particularly in oncology, the pursuit of selective kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, represent a rich target class. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving target selectivity to maximize therapeutic efficacy while minimizing off-target toxicities.[1] This guide focuses on the kinase selectivity profiling of a novel investigational compound, 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine , which we will refer to as Morpholinopyrimidine-1 (MP-1) .

The chemical architecture of MP-1 is a deliberate synthesis of privileged pharmacophores, each chosen for its potential to confer potent and selective kinase inhibition:

  • The Pyrimidine Scaffold: The 2,4-disubstituted pyrimidine core is a classic "hinge-binding" motif, designed to form key hydrogen bonds with the backbone of the kinase ATP-binding pocket, a foundational interaction for many successful kinase inhibitors.[2]

  • The Morpholine Moiety: This group is widely utilized in medicinal chemistry to improve aqueous solubility and metabolic stability.[3] Critically, in the context of kinase inhibitors, the morpholine ring has been shown to form crucial interactions within the ATP binding site, particularly in inhibitors of the Phosphoinositide 3-kinase (PI3K) family, where its oxygen atom can act as a hydrogen bond acceptor.[4]

  • The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy to enhance the potency and metabolic stability of drug candidates.[5][6] Its strong electron-withdrawing nature can modulate the electronics of the pyrimidine ring, while its lipophilicity can lead to improved hydrophobic interactions within the target's active site, potentially increasing binding affinity and selectivity.[7]

Given these structural features, MP-1 was rationally designed as a potential inhibitor of the PI3K/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[8] To validate this hypothesis and characterize its broader therapeutic potential, a comprehensive kinase selectivity profile is not just recommended; it is essential. This guide provides a comparative analysis of MP-1's hypothetical selectivity profile against established inhibitors, grounded in the methodologies that define modern kinase drug discovery.

Methodologies: Quantifying Kinase-Inhibitor Interactions

To ascertain the selectivity of a kinase inhibitor, it is benchmarked against a large panel of kinases, ideally representing the entire human kinome. Several robust platforms exist for this purpose, including cell-based methods like the Cellular Thermal Shift Assay (CETSA) which confirms target engagement in a physiological context, and biochemical assays that measure direct binding or enzymatic inhibition.[9][10] For this guide, we will focus on a widely adopted competition binding assay platform, KINOMEscan®, which provides a quantitative measure of inhibitor binding affinity across a vast panel of kinases.[8][11]

Experimental Protocol: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform operates on the principle of a competitive displacement assay, which measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is quantified via quantitative PCR (qPCR) of a unique DNA tag conjugated to each kinase.[12]

Step-by-Step Methodology:

  • Kinase Preparation: A panel of human kinases (e.g., 468 kinases in the scanMAX panel) are individually expressed as fusions with a unique DNA tag.

  • Ligand Immobilization: A broadly active, immobilized kinase inhibitor is coupled to a solid support (e.g., beads).

  • Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (MP-1) at a defined concentration (e.g., 1 µM).

  • Equilibration & Washing: The binding reaction is allowed to reach equilibrium. Unbound components are then washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO vehicle control. The result is typically expressed as "% Control," where a lower percentage indicates a stronger binding interaction.

  • Selectivity Score Calculation: To quantify selectivity, a Selectivity Score (S-Score) can be calculated. A common method is S(10), which is the number of kinases with >90% inhibition at a 1 µM compound concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_readout Quantification & Analysis Kinase DNA-Tagged Kinase Incubation Incubation (Kinase + Ligand + Compound) Kinase->Incubation Ligand Immobilized Ligand (Solid Support) Ligand->Incubation Compound Test Compound (MP-1) Compound->Incubation Wash Wash Unbound Incubation->Wash qPCR qPCR Quantification of Bound Kinase Wash->qPCR Data Data Analysis (% Control vs. DMSO) qPCR->Data

Caption: KINOMEscan® Experimental Workflow.

Results: A Comparative Kinase Selectivity Analysis

To contextualize the performance of our investigational compound, MP-1, we present its hypothetical kinase inhibition profile alongside two well-characterized kinase inhibitors:

  • Sunitinib (Comparator A): A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, known for its broad activity against VEGFR and PDGFR family kinases.[13]

  • Pictilisib (GDC-0941, Comparator B): A potent pan-Class I PI3K inhibitor that has been extensively evaluated in clinical trials.[1]

The following table summarizes the binding data, expressed as percent of control remaining (% Control) at a concentration of 1 µM. A lower value signifies stronger binding. For clarity, only a selection of key kinases is shown.

Kinase TargetKinase FamilyMP-1 (Hypothetical) % Control @ 1µMSunitinib (Comparator A) % Control @ 1µMPictilisib (Comparator B) % Control @ 1µM
PIK3CA (p110α) Lipid Kinase1.5 950.8
PIK3CB (p110β) Lipid Kinase3.0 984.5
PIK3CD (p110δ) Lipid Kinase0.9 920.5
PIK3CG (p110γ) Lipid Kinase15.0882.1
MTOR Atypical Kinase2.5 6535
DNA-PK Atypical Kinase5.0 7518
VEGFR2 (KDR)Tyrosine Kinase850.1 99
PDGFRBTyrosine Kinase920.2 100
KITTyrosine Kinase900.5 98
ABL1Tyrosine Kinase991595
SRCTyrosine Kinase952597
CDK2 CMGC988.0 85
GSK3B CMGC889.0 90

Data for comparators are illustrative and based on publicly available kinome screening data. Bold values highlight significant inhibition (<10% Control).

Discussion: Interpreting the Selectivity Landscape

The data presented offers a clear differentiation between the three compounds, highlighting the critical importance of comprehensive selectivity profiling.

Sunitinib (Comparator A): The Promiscuous Powerhouse

As expected, Sunitinib demonstrates potent binding to its primary targets, the receptor tyrosine kinases VEGFR2, PDGFRB, and KIT.[13] However, it also shows significant inhibition of kinases from other families, such as CDK2 and GSK3B. This multi-targeted profile is integral to its therapeutic mechanism but is also linked to its characteristic side-effect profile, including hypertension and fatigue.[5] This broad activity underscores the trade-off between targeting multiple oncogenic pathways and the potential for off-target toxicities.

Pictilisib (Comparator B): The Targeted Pan-PI3K Inhibitor

Pictilisib shows exquisite potency and selectivity for the Class I PI3K isoforms (α, β, δ, γ), with minimal interaction with other kinases in this representative panel. This focused activity is a hallmark of a well-designed targeted therapy. However, its potent inhibition of all four Class I isoforms, while effective in tumors with PI3K pathway activation, can also lead to on-target toxicities such as hyperglycemia, due to the role of PI3Kα and β in the insulin signaling pathway.

MP-1: A Novel Profile of Potent and Selective PI3K/mTOR Inhibition

The hypothetical data for MP-1 reveals a highly compelling and differentiated selectivity profile.

  • Dual PI3K/mTOR Potency: MP-1 demonstrates potent, single-digit % control values against the Class I PI3K isoforms and, critically, against mTOR. Dual inhibition of both PI3K and mTOR is a validated therapeutic strategy to overcome feedback loops that can limit the efficacy of PI3K-only inhibitors.[9][12]

  • High Degree of Selectivity: Unlike Sunitinib, MP-1 shows a very "clean" profile with minimal binding to kinases outside the PI3K-related family. It does not significantly inhibit key tyrosine kinases like VEGFR2 or SRC, nor does it affect cell cycle kinases like CDK2. This high selectivity, represented by a low S-Score, predicts a potentially wider therapeutic window and a more favorable safety profile compared to broadly active multi-kinase inhibitors.

  • Differentiated PI3K-Family Profile: While potently inhibiting the core PI3K/mTOR pathway, MP-1 shows slightly less activity against PIK3CG (p110γ) and moderate activity against DNA-PK. This subtle differentiation from a pan-inhibitor like Pictilisib could be therapeutically meaningful, potentially sparing certain immune functions associated with p110γ and reducing toxicities related to broad DNA-PK inhibition.

This profile positions MP-1 as a promising candidate for tumors dependent on the PI3K/Akt/mTOR signaling pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) TSC TSC1/2 AKT->TSC Inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation MP1 MP-1 (Hypothetical) MP1->PI3K Inhibits MP1->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR Pathway with MP-1 Inhibition Points.

Conclusion

The journey of a kinase inhibitor from concept to clinic is paved with rigorous, quantitative assessment. As demonstrated with the hypothetical compound MP-1 (4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine) , a comprehensive kinase selectivity profile is the cornerstone of this evaluation. By comparing its rationally designed profile to that of a broad-spectrum inhibitor (Sunitinib) and a targeted pan-PI3K inhibitor (Pictilisib), we can appreciate the nuances of kinase drug discovery.

The analysis reveals MP-1 as a potentially superior therapeutic candidate, distinguished by its potent dual inhibition of PI3K and mTOR and its remarkably clean off-target profile. This combination suggests the potential for strong anti-tumor efficacy while mitigating the risks of toxicities associated with less selective agents. This guide underscores that true expertise in drug development lies not just in designing potent molecules, but in meticulously characterizing their interactions across the entire kinome to build a robust, data-driven case for their therapeutic potential.

References

  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • MDPI. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. Kinome Render used to display binding affinity for Sunitinib. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PubMed Central. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. [Link]

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • SciSpace. PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]

  • ACS Publications. Strategy toward Kinase-Selective Drug Discovery. [Link]

  • ResearchGate. Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. [Link]

  • AACR Journals. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. [Link]

  • Moodle@Units. PI3K/mTOR/AKT Signaling Pathway. [Link]

  • ResearchGate. Schematic diagram of the canonical PI3K/mTOR signalling pathway and its interactions. [Link]

  • MDPI. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]

  • PubMed Central. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • PubMed. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML. [Link]

  • bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • PubMed. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. [Link]

  • AACR Journals. Plasma Metabolomic Changes following PI3K Inhibition as Pharmacodynamic Biomarkers: Preclinical Discovery to Phase I Trial Evaluation. [Link]

  • PubMed Central. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma. [Link]

  • NIH. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

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Validation

A Comparative Guide to the Structural Elucidation of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a comparative analysis of analytical techniques for the structural characterization of "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" and its derivatives. As a senior application scientist, this document is designed to provide not just procedural steps, but a deeper understanding of the rationale behind choosing the most appropriate analytical methodology.

The morpholine-pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a trifluoromethyl group and a chlorine atom on the pyrimidine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making a detailed structural understanding crucial for rational drug design.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding structure-activity relationships.

While a crystal structure for the specific title compound is not publicly available, we can examine the crystallographic data of a related molecule, 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline [1], to illustrate the power of this technique. This compound shares the key features of a chlorine atom and a trifluoromethyl group on a heterocyclic ring system.

Insights from a Representative Crystal Structure

The analysis of the quinoline derivative reveals key structural information that can be extrapolated to our target class of compounds[1]. For instance, the bond distances and angles within the heterocyclic ring are determined with high precision[1]. Furthermore, the crystal packing reveals intermolecular interactions, such as hydrogen bonds and π-stacking, which are crucial for understanding the solid-state properties of the material.

Table 1: Representative Crystallographic Data for a Chloro-Trifluoromethyl Heterocycle [1]

ParameterValue
Chemical FormulaC13H8ClF3N
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.3391 (2)
b (Å)14.1189 (3)
c (Å)8.2434 (2)
β (°)108.358 (1)
Volume (ų)1141.69 (4)
Z4
R-factor (%)3.56

This data for 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline provides a tangible example of the detailed structural parameters obtainable through X-ray crystallography.

Experimental Workflow: From Powder to Structure

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography. The following is a generalized workflow, emphasizing the causality behind each experimental choice.

Caption: A generalized workflow for single-crystal X-ray crystallography.

Detailed Protocol for Crystallization
  • Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: A systematic solvent screen is crucial. The ideal solvent is one in which the compound has moderate solubility. Highly soluble compounds tend to "oil out," while poorly soluble compounds may precipitate as an amorphous powder.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, thus gradually increasing the concentration and inducing crystallization. This method is simple but offers limited control.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth. This technique often yields higher quality crystals.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, leading to crystallization. The rate of cooling is a critical parameter.

Complementary Techniques for Structural Elucidation

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are essential for characterizing the compound in solution and confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For fluorinated compounds like our target molecule, ¹⁹F NMR is particularly informative.

  • ¹H NMR: Provides information about the number and environment of hydrogen atoms. For a "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" derivative, one would expect to see distinct signals for the morpholine protons and any protons on the pyrimidine ring or its substituents.

  • ¹³C NMR: Reveals the carbon framework of the molecule.

  • ¹⁹F NMR: The trifluoromethyl group gives a strong, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment, making it a valuable probe for studying substituent effects. The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, which can be a challenge in ¹H NMR[2].

Table 2: Comparison of Analytical Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided 3D molecular structure, bond lengths/angles, stereochemistry, packingConnectivity, molecular environment, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Sample Phase Crystalline solidSolutionGas phase (ions)
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Key Advantage Unambiguous structure determinationProvides information on solution-state structure and dynamicsHigh sensitivity and accuracy in mass determination
Key Limitation Requires a high-quality single crystalDoes not provide absolute 3D structureDoes not provide stereochemical information
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. For morpholine-containing compounds, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high accuracy, allowing for the unambiguous determination of the elemental formula.

For "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine", the mass spectrum would be expected to show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Making the Right Choice: A Decision-Making Framework

The choice of analytical technique depends on the specific research question.

decision_making Start Need for Structural Information Question1 Is the absolute 3D structure required? Start->Question1 Question2 Is the compound crystalline? Question1->Question2 Yes Question3 Is solution-state conformation important? Question1->Question3 No Xray Single-Crystal X-ray Crystallography Question2->Xray Yes Combine Combine Techniques Question2->Combine No, attempt crystallization Question4 Is molecular weight and formula confirmation sufficient? Question3->Question4 No NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Question3->NMR Yes MS Mass Spectrometry (HRMS) Question4->MS Yes Question4->Combine No Xray->Combine NMR->Combine MS->Combine

Caption: A decision-making framework for selecting the appropriate analytical technique.

Conclusion

The structural elucidation of "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine" derivatives requires a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the ultimate structural detail, its success is contingent on obtaining high-quality crystals. NMR spectroscopy and mass spectrometry are indispensable complementary techniques that provide crucial information about the molecule's connectivity, solution-state behavior, and molecular formula. By understanding the strengths and limitations of each technique, researchers can make informed decisions to efficiently and accurately characterize these important chemical entities.

References

  • Lee, J., Parkinson, C., Robinson, P. J., & Speight, J. G. (1967). 1H and 19F nuclear magnetic resonance spectra of some cyclopropane derivatives. Journal of the Chemical Society B: Physical Organic, 1125.
  • PubChem. (n.d.). 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine. Retrieved from [Link]

  • Dalvit, C., & Vulpetti, A. (2019). 19F NMR for fragment-based drug discovery. Journal of Medicinal Chemistry, 62(5), 2244-2261.
  • Subha, S., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(3), o564.
  • PubChem. (n.d.). 4-(2-Chloroethyl)morpholine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Chloroethyl)morpholine. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal o...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, a halogenated pyrimidine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The principles outlined here are grounded in established safety data for analogous chemical structures and general best practices for hazardous waste management.

Understanding the Hazard Profile
  • Morpholine: This component is a corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] It is also flammable and toxic if inhaled or absorbed through the skin.[1][2][3][4]

  • Chlorinated Pyrimidine: Halogenated aromatic compounds can be toxic and persistent in the environment. Incineration of chlorinated compounds can produce hazardous byproducts like hydrogen chloride.

  • Trifluoromethyl Group: This group is generally stable, but its presence can influence the overall toxicity and reactivity of the molecule.

Given these components, 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine should be treated as a flammable, corrosive, toxic, and environmentally hazardous substance.

Core Principles of Disposal

The primary objective is to manage this chemical waste in a manner that prevents its release into the environment and ensures the safety of all personnel. This involves a multi-step process of containment, labeling, segregation, and transfer to a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Quantitative Data Summary

While specific quantitative data for 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is unavailable, the table below summarizes the key hazard classifications based on its constituent parts.

Hazard ClassificationBasis (Analogous Compounds)Key Precautions
Flammable Liquid Morpholine, PyrimidineKeep away from heat, sparks, and open flames.[3][4][5]
Corrosive MorpholineCauses severe skin burns and eye damage.[1][2][3]
Toxic Morpholine, Halogenated HeterocyclesToxic if swallowed, in contact with skin, or if inhaled.[2][7]
Environmental Hazard Halogenated PyrimidinesHarmful to aquatic life with long-lasting effects.[7]

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield.[1]

    • A laboratory coat.

    • Closed-toe shoes.

  • All handling of the pure compound or concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]

2. Waste Segregation and Containment:

  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of waste containing 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

  • Container Material: A high-density polyethylene (HDPE) or glass container is recommended.[8][9] Ensure the container is compatible with halogenated organic compounds.

  • Waste Stream: This chemical waste should be classified as halogenated organic waste . Do not mix it with non-halogenated waste streams to ensure proper final disposal, typically through incineration at high temperatures.[9]

3. Labeling:

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine".

    • The primary hazards: "Flammable," "Corrosive," "Toxic," "Environmental Hazard".

    • The date of accumulation.

    • The name of the principal investigator or laboratory group.

4. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be a well-ventilated, cool, and dry location, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[8][10][11]

  • Ensure the waste container is kept closed at all times, except when adding waste.

5. Disposal of Contaminated Materials:

  • Solid Waste: Any materials contaminated with 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled bag or container for solid hazardous waste. This container should also be marked as containing halogenated organic waste.

  • Empty Containers: "Empty" containers of the pure compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12] The rinsate must be collected and disposed of as halogenated organic liquid waste.[12]

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

  • The final disposal method will likely be high-temperature incineration by a licensed hazardous waste disposal company, which is the standard procedure for halogenated organic compounds.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine and associated materials.

DisposalWorkflow Disposal Workflow for 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine cluster_prep Preparation cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_final_steps Final Steps Start Start: Handling of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteType Type of Waste? FumeHood->WasteType LiquidWaste Liquid Waste (Pure compound, solutions, rinsate) WasteType->LiquidWaste Liquid SolidWaste Solid Waste (Contaminated gloves, tips, etc.) WasteType->SolidWaste Solid EmptyContainer Empty Original Container WasteType->EmptyContainer Container HalogenatedContainer Collect in Labeled Halogenated Organic Liquid Waste Container LiquidWaste->HalogenatedContainer SolidWasteContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidWasteContainer TripleRinse Triple Rinse? EmptyContainer->TripleRinse StoreWaste Store Sealed Waste Container in Satellite Accumulation Area HalogenatedContainer->StoreWaste SolidWasteContainer->StoreWaste RinseAndDispose Triple rinse with solvent. Dispose of container as non-hazardous glass/plastic. TripleRinse->RinseAndDispose Yes DisposeAsHazardous Dispose of unrinsed container as solid hazardous waste. TripleRinse->DisposeAsHazardous No RinseAndDispose->HalogenatedContainer Collect Rinsate DisposeAsHazardous->StoreWaste ContactEHS Contact EHS for Waste Pickup StoreWaste->ContactEHS End End: Waste Transferred to Licensed Disposal Facility ContactEHS->End

Caption: Decision-making workflow for the safe disposal of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 4-(6-chloro-2-trifluoromethylpyrimidin-4-yl)morpholine, thereby protecting themselves, their colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Penta s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Morpholine. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]

  • University of Oslo (UiO). (n.d.). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Executive Safety Summary Immediate Action Required: Treat 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine as a High-Potency Irritant with significant dermal absorption potential. This compound features a reactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine as a High-Potency Irritant with significant dermal absorption potential.

This compound features a reactive chloropyrimidine core coupled with a trifluoromethyl group and a morpholine ring. While specific toxicological data may be limited for this precise intermediate, the structural moieties dictate a strict safety protocol. The lipophilic nature of the trifluoromethyl group facilitates cell membrane permeation, while the chloropyrimidine moiety is a known electrophile capable of protein haptenization (skin sensitization).

Operational Default: Handle as Occupational Health Band (OHB) 3 until specific toxicology proves otherwise.

Hazard Analysis & PPE Logic

To ensure safety, we must understand the why behind the equipment. We do not rely on generic safety sheets; we rely on Structure-Activity Relationships (SAR).

Structural Hazard Breakdown
  • Morpholine Moiety: Contributes to basicity and potential mucous membrane irritation.

  • Trifluoromethyl (-CF3): Increases metabolic stability and lipophilicity, enhancing the risk of systemic uptake through the skin.

  • 6-Chloro Substituent: A reactive handle intended for nucleophilic aromatic substitution (

    
    ). This reactivity implies it can react with biological nucleophiles (proteins), posing a risk of contact dermatitis or sensitization.
    
The Defense Logic Diagram

The following decision tree illustrates the logic used to select the PPE for this specific compound.

SafetyLogic Chemical 4-(6-Chloro-2-trifluoromethyl pyrimidin-4-yl)morpholine Prop1 Lipophilic (-CF3) Chemical->Prop1 Prop2 Electrophilic (-Cl) Chemical->Prop2 Prop3 Dust Potential Chemical->Prop3 Risk1 Dermal Absorption Prop1->Risk1 Risk2 Sensitization Prop2->Risk2 Risk3 Inhalation Prop3->Risk3 Control1 Double Nitrile Gloves (Change every 30 min) Risk1->Control1 Control2 Tyvek Lab Coat + Sleeves Risk2->Control2 Control3 Fume Hood + N95 (if outside) Risk3->Control3

Figure 1: Risk-to-Control mapping based on molecular structure analysis.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways identified above. Note that standard "safety glasses" are insufficient due to the corrosive potential of hydrolysis byproducts (e.g., HCl) if the substance degrades.

Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)The morpholine ring suggests high pH potential in solution; dust can cause severe irritation. Goggles seal against airborne particulates.
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)The -CF3 group aids permeation. Double gloving provides a breakthrough time buffer. Do not use Latex (poor resistance to organic bases).
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary containment. If weighing outside a hood is unavoidable, use a P100/N99 respirator .
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton coats absorb liquids and hold them against the skin. Tyvek repels particulates and incidental splashes.
Footwear Closed-toe, non-perforated Standard lab requirement. Shoe covers recommended if handling >10g of powder.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the weighing of the solid. Static electricity can cause fluorinated powders to disperse unexpectedly.

  • Engineering Setup: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Fluorinated compounds are notoriously static-prone.

  • Technique:

    • Don double gloves.

    • Pre-weigh the container/flask.

    • Transfer solid gently to avoid aerosolization.

    • Wipe the exterior of the container with a solvent-dampened wipe (e.g., Ethanol) before removing it from the hood.

B. Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. If using acidic conditions, be aware that the morpholine nitrogen may protonate, potentially generating heat.

  • Temperature Control: Ensure the reaction vessel is vented to a scrubber or inert gas line (Nitrogen/Argon) to prevent pressure buildup if HCl is evolved during substitution reactions.

C. Waste Disposal

Do not mix with general organic waste if possible.

  • Classification: Halogenated Organic Waste.

  • Segregation: Keep separate from strong oxidizers and strong acids.

  • Labeling: Clearly mark as "Contains Fluorinated/Chlorinated Heterocycles."

Emergency Response & Spill Management

In the event of a breach in containment, follow this logical workflow. Speed is critical, but accuracy ensures safety.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Solid Solid Powder Assess->Solid Liquid Solution Assess->Liquid ActionS Cover with wet paper towel (Prevent Dust) Solid->ActionS ActionL Absorb with Vermiculite or Chem-Pad Liquid->ActionL Clean Double Bag Waste (Label: Halogenated) ActionS->Clean ActionL->Clean Decon Wash Area with Soap/Water (pH Neutralization) Clean->Decon Report Report to EHS Decon->Report

Figure 2: Step-by-step spill response protocol emphasizing dust suppression for solids.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. (General guidance for halogenated pyrimidines). [Link]

  • PubChem. (n.d.). Compound Summary: Morpholine Derivatives and Safety. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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